Product packaging for 1-Methoxy-4-methylphenazine(Cat. No.:CAS No. 21043-02-7)

1-Methoxy-4-methylphenazine

Cat. No.: B15486070
CAS No.: 21043-02-7
M. Wt: 224.26 g/mol
InChI Key: WWHVVBDADXZWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methoxy-4-methylphenazine (CAS 21043-02-7) is a nitrogen-containing heterocyclic compound with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol . As a phenazine derivative, it belongs to a class of redox-active molecules that function as efficient electron shuttles (mediators) in microbial electrochemical systems . Its core research value lies in its ability to facilitate Extracellular Electron Transfer (EET) in bacteria that lack native pathways for direct electron transfer, thereby enabling and enhancing bioelectrocatalytic processes . The mechanism of action for this compound is Mediated Electron Transfer (MET). This small, diffusive molecule can cross cellular membranes, undergo reduction by accepting electrons from microbial metabolic processes inside the cell, and then diffuse to an electrode surface where it is oxidized, thereby delivering the electrons and completing the electrical circuit . The specific functional groups on the phenazine core, including the methoxy and methyl substituents, influence its redox potential, lipophilicity, and overall efficiency, allowing it to be tailored for specific bioelectrochemical applications . This makes it a valuable tool for researchers developing microbial fuel cells for sustainable energy generation, biosensor technology, and advanced bioremediation strategies . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O B15486070 1-Methoxy-4-methylphenazine CAS No. 21043-02-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21043-02-7

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1-methoxy-4-methylphenazine

InChI

InChI=1S/C14H12N2O/c1-9-7-8-12(17-2)14-13(9)15-10-5-3-4-6-11(10)16-14/h3-8H,1-2H3

InChI Key

WWHVVBDADXZWPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=NC3=CC=CC=C3N=C12)OC

Origin of Product

United States

Foundational & Exploratory

1-Methoxy-4-methylphenazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 1-Methoxy-4-methylphenazine. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on closely related phenazine derivatives to project its characteristics and potential biological significance. All predicted data are based on established knowledge of phenazine chemistry and should be considered theoretical until experimentally verified.

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₂N₂O. The core structure consists of a pyrazine ring fused to two benzene rings, forming the phenazine scaffold. A methoxy group (-OCH₃) is substituted at the 1-position and a methyl group (-CH₃) at the 4-position.

Systematic IUPAC Name: this compound

Predicted Chemical Identifiers:

IdentifierValue
Molecular Formula C₁₄H₁₂N₂O
Molecular Weight 224.26 g/mol
Canonical SMILES COC1=C(C=CC=C1)N=C2C=C(C=CC2=N)C
InChI Key (Predicted)
CAS Number (Not assigned)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, extrapolated from data available for 1-Methoxyphenazine and other substituted phenazines.[1]

PropertyPredicted ValueReference Compound
Melting Point 170-180 °C1-Methoxyphenazine: 168-173 °C[2]
Boiling Point > 300 °CHigh for phenazine derivatives
Appearance Light yellow to orange crystalline powder1-Methoxyphenazine[2]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Chloroform); Insoluble in waterGeneral for phenazines
logP ~3.01-Methoxyphenazine: 2.6[1]

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the following are predicted key features based on analogous structures.

SpectroscopyPredicted Features
¹H NMR Aromatic protons (multiple signals, δ 7.5-8.5 ppm), Methoxy protons (singlet, δ ~4.0 ppm), Methyl protons (singlet, δ ~2.5 ppm).
¹³C NMR Aromatic carbons (multiple signals, δ 110-150 ppm), Methoxy carbon (δ ~55 ppm), Methyl carbon (δ ~20 ppm).
Mass Spec (EI) Molecular ion (M⁺) peak at m/z 224.

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established methods for synthesizing substituted phenazines, such as the Wohl-Aue reaction or palladium-catalyzed cross-coupling reactions.[3][4] A hypothetical two-step synthesis is outlined below.

Experimental Protocol: Hypothetical Synthesis

Step 1: Synthesis of 2-amino-5-methyl-N-(2-methoxyphenyl)aniline

  • To a solution of 2-methoxy-N-phenylaniline (1 equivalent) in a suitable solvent (e.g., toluene), add 4-bromo-2-nitroaniline (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a phosphine ligand (e.g., BINAP, 0.03 equivalents), and a base (e.g., Cs₂CO₃, 2 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 100-110 °C for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate diarylamine.

  • Reduce the nitro group of the purified intermediate using a standard reducing agent (e.g., SnCl₂·2H₂O in ethanol or catalytic hydrogenation with Pd/C) to yield 2-amino-5-methyl-N-(2-methoxyphenyl)aniline.

Step 2: Oxidative Cyclization to this compound

  • Dissolve the resulting diamine from Step 1 in a suitable solvent (e.g., ethanol or acetic acid).

  • Add an oxidizing agent, such as ferric chloride (FeCl₃) or air in the presence of a base, to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete, as monitored by TLC.

  • Quench the reaction and neutralize the mixture.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude this compound by recrystallization or column chromatography.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Oxidative Cyclization A 2-Methoxy-N-phenylaniline D 2-amino-5-methyl-N-(2-methoxyphenyl)aniline A->D B 4-Bromo-2-nitroaniline B->D C Pd Catalyst, Ligand, Base C->D E 2-amino-5-methyl-N-(2-methoxyphenyl)aniline G This compound E->G F Oxidizing Agent (e.g., FeCl3) F->G

Proposed Synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Phenazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The biological effects of phenazines are often attributed to their ability to intercalate into DNA and generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

The introduction of methoxy and methyl groups on the phenazine core can modulate these activities. The methoxy group, being an electron-donating group, may influence the redox properties of the molecule. The methyl group can affect its lipophilicity and steric interactions with biological targets.[6]

Based on the known mechanisms of other substituted phenazines, this compound could potentially be involved in the following signaling pathways:

G A This compound B Cellular Uptake A->B C DNA Intercalation B->C D Generation of ROS B->D E DNA Damage C->E H Inhibition of Topoisomerase C->H D->E F Activation of p53 E->F G Apoptosis F->G H->G

Potential Cellular Mechanism of Action.

Applications in Research and Drug Development

Given the established bioactivity of the phenazine scaffold, this compound could be a valuable compound for:

  • Anticancer Research: As a potential DNA intercalating agent and ROS generator, it warrants investigation against various cancer cell lines.

  • Antimicrobial Drug Discovery: Many phenazine natural products exhibit potent antibacterial and antifungal activities.

  • Materials Science: Phenazine derivatives are also explored for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs), due to their electrochemical and photophysical properties.[2][7][8]

Conclusion

While direct experimental data on this compound is scarce, this technical guide provides a robust theoretical framework based on the well-documented chemistry of analogous phenazine derivatives. The proposed synthetic route offers a viable starting point for its preparation, and the predicted properties and biological activities highlight its potential as a compound of interest for further investigation in medicinal chemistry and materials science. Experimental validation of the presented information is a necessary next step to fully elucidate the chemical and biological profile of this novel phenazine derivative.

References

An In-depth Technical Guide on a-Methoxy-4-methylphenazine: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

Foreword for the Research Community

This technical guide addresses the available scientific knowledge surrounding a-Methoxy-4-methylphenazine. Despite a comprehensive search of scientific literature and chemical databases, it is apparent that this specific phenazine derivative is not extensively studied. While its existence is noted in chemical catalogs, detailed information regarding its discovery, historical context, specific biological activities, and mechanisms of action is not publicly available.

This document will, therefore, provide a broader overview of the discovery and history of the phenazine class of compounds, to which a-Methoxy-4-methylphenazine belongs. This will be supplemented with general methodologies for phenazine synthesis, which would likely be adaptable for the preparation of the target compound. It is our hope that this guide will serve as a foundational resource for researchers interested in exploring the potential of this and other under-investigated phenazine derivatives.

The Discovery and History of Phenazine Derivatives

The history of phenazine compounds dates back to the mid-19th century. The first phenazine derivative to be isolated and identified was pyocyanin, recognized in 1859 as the blue pigment from purulent wounds caused by the bacterium Pseudomonas aeruginosa.[1][2] However, its chemical structure was not fully elucidated until nearly a century later.[1]

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of microorganisms, including bacteria from the genera Pseudomonas and Streptomyces.[2][3] These compounds are known for their diverse and potent biological activities, which has made them a subject of interest in medicine and agriculture.[1][2] The core phenazine structure is a dibenzo-annulated pyrazine, and the wide array of naturally occurring phenazine derivatives arises from various substitutions on this central ring system.[2][4]

Over 100 natural phenazine products have been identified, and thousands of synthetic derivatives have been created.[2] These molecules exhibit a broad spectrum of bioactivities, including antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties.[1][2]

Physicochemical Properties of Methoxy-Methylphenazine Isomers

While specific data for a-Methoxy-4-methylphenazine is scarce, some predicted physicochemical properties for a related isomer, 2-methoxy-1-methylphenazine, are available and summarized in the table below. These values are computationally predicted and await experimental verification.

PropertyPredicted Value
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Boiling Point400.44 ± 15.0 °C (at 760 Torr)
Density1.216 ± 0.06 g/cm³ (at 25 °C)
pKa2.33 ± 0.40

Data sourced from ChemicalBook and are predicted values.

General Experimental Protocols for Phenazine Synthesis

Detailed experimental protocols for the specific synthesis of a-Methoxy-4-methylphenazine are not available in the reviewed literature. However, general methods for the synthesis of the core phenazine structure are well-established. The classical method for preparing phenazines is the Wohl-Aue reaction, which involves the reaction of an aniline with a nitrobenzene.[4][5]

Wohl-Aue Reaction for Phenazine Synthesis

This reaction provides a general route to the phenazine core. The specific starting materials would need to be selected to yield the desired methoxy and methyl substitutions.

Conceptual Workflow for Wohl-Aue Reaction:

Aniline Substituted Aniline Intermediate Reaction Intermediate Aniline->Intermediate Condensation Nitrobenzene Substituted Nitrobenzene Nitrobenzene->Intermediate Phenazine Substituted Phenazine Intermediate->Phenazine Cyclization & Oxidation cluster_extracellular Extracellular cluster_cellular Cellular Phenazine_ext Phenazine Phenazine_int Phenazine Phenazine_ext->Phenazine_int Cellular Uptake Phenazine_int->Phenazine_int Reduction O2 O₂ Phenazine_int->O2 Electron Transfer NADH NADH NADH->Phenazine_int NAD NAD+ NADH->NAD Oxidation Superoxide O₂⁻ O2->Superoxide ROS ROS Superoxide->ROS Signaling Downstream Signaling (e.g., Stress Response, Apoptosis) ROS->Signaling Activation

References

Spectroscopic Profile of a-Methoxy-4-methylphenazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

LACK OF EXPERIMENTAL DATA: Extensive searches of publicly available scientific databases have yielded no specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for the compound a-Methoxy-4-methylphenazine (also known as 1-methoxy-4-methylphenazine; CAS No. 21043-02-7).

This technical guide has been compiled to provide researchers, scientists, and drug development professionals with a predictive overview of the expected spectroscopic characteristics of a-Methoxy-4-methylphenazine. The data presented herein is hypothetical and based on established principles of spectroscopic analysis for analogous chemical structures, including phenazine derivatives and substituted aromatic systems. This document also outlines the standard experimental protocols for acquiring such data and a general workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for a-Methoxy-4-methylphenazine. It is crucial to reiterate that this information is for illustrative purposes and has not been derived from experimental measurements of the specified compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for a-Methoxy-4-methylphenazine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2m2HAromatic-H
~ 7.7 - 7.9m2HAromatic-H
~ 7.5 - 7.7m2HAromatic-H
~ 4.1s3HOCH₃
~ 2.6s3HCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for a-Methoxy-4-methylphenazine

Chemical Shift (δ, ppm)Assignment
~ 155 - 160C-OCH₃
~ 140 - 145Quaternary Aromatic-C
~ 135 - 140Quaternary Aromatic-C
~ 125 - 135Aromatic-CH
~ 115 - 125Aromatic-CH
~ 56OCH₃
~ 18CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data for a-Methoxy-4-methylphenazine

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050 - 3100MediumAromatic C-H Stretch
~ 2950 - 3000MediumAliphatic C-H Stretch (CH₃)
~ 1600 - 1620StrongC=N Stretch (Phenazine ring)
~ 1450 - 1580StrongAromatic C=C Stretch
~ 1250 - 1300StrongAryl-O-C Asymmetric Stretch
~ 1020 - 1080StrongAryl-O-C Symmetric Stretch
~ 750 - 850StrongAromatic C-H Bending (out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data for a-Methoxy-4-methylphenazine

m/zRelative Intensity (%)Assignment
224100[M]⁺ (Molecular Ion)
209High[M - CH₃]⁺
195Moderate[M - CHO]⁺
181Moderate[M - CH₃ - CO]⁺
168Moderate[M - C₂H₄O]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like a-Methoxy-4-methylphenazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, etc.) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Navigating the Solubility Landscape of Methoxy-Methylphenazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methoxy-methylphenazine derivatives. Due to a lack of specific data for a-Methoxy-4-methylphenazine, this document focuses on the available solubility information for structurally related compounds and outlines established experimental protocols for determining the solubility of novel phenazine derivatives. Furthermore, a generalized synthetic workflow for phenazine compounds is presented. This guide aims to equip researchers with the necessary information to effectively work with this class of compounds in a laboratory setting.

Introduction to Phenazine Derivatives

Phenazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in various scientific fields, including medicinal chemistry and materials science.[1] Their biological activities often depend on their bioavailability, which is intrinsically linked to their solubility in various solvent systems. Understanding the solubility of these compounds is therefore a critical parameter for researchers in drug development and chemical synthesis.

Solubility of Methoxy-Methylphenazine Derivatives

Quantitative Solubility Data of a Related Compound

The most relevant available data is for 1-methoxy-5-Methylphenazinium (methyl sulfate), a salt of a methoxy-methylphenazine derivative. While the methyl group is at the 5-position instead of the 4-position and the molecule is a methyl sulfate salt, this information provides a valuable starting point.

Table 1: Quantitative Solubility of 1-methoxy-5-Methylphenazinium (methyl sulfate)

SolventSolubility
Water1 mg/mL[2]

It is important to note that the salt form of a compound is generally more water-soluble than its free base. Therefore, the solubility of a-Methoxy-4-methylphenazine in water is expected to be lower than 1 mg/mL.

Qualitative Solubility of Phenazine Derivatives

General observations from the literature indicate the following solubility trends for phenazine compounds:

  • Polar Solvents: Phenazines are typically sparingly soluble in water due to their predominantly hydrophobic structure.[1]

  • Organic Solvents: They exhibit greater solubility in organic solvents.[1] For instance, Phenazine methosulphate is soluble in methanol and ethanol.

Experimental Protocols for Solubility Determination

For a precise determination of the solubility of a-Methoxy-4-methylphenazine, established experimental protocols can be employed. The following methods are adapted from procedures used for other phenazine derivatives.

Isothermal Saturation Method

This is a common and reliable method for determining the equilibrium solubility of a compound.

  • Sample Preparation: An excess amount of the solid a-Methoxy-4-methylphenazine is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A sample of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Drop-wise Dissolution Method

This method is useful for a quicker, albeit potentially less precise, estimation of solubility.

  • Sample Preparation: A precisely weighed amount of a-Methoxy-4-methylphenazine (e.g., 20 mg) is placed in a clear container.[3]

  • Titration with Solvent: The chosen solvent is added drop by drop to the solid with constant stirring or agitation.[3]

  • Endpoint Determination: The total volume of solvent required to completely dissolve the solid is recorded.[3]

  • Calculation: The solubility is then calculated as the mass of the compound divided by the volume of the solvent.[3]

Synthesis of Methoxy-Methylphenazine Derivatives: A General Workflow

While specific signaling pathways involving a-Methoxy-4-methylphenazine are not documented, the synthesis of phenazine derivatives follows established chemical routes. A general workflow for the synthesis of non-symmetrically substituted phenazines is depicted below. This process often involves a Buchwald–Hartwig amination followed by a tandem catalytic reduction and oxidative cyclization.[4]

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product A Substituted 2-Nitroaniline C Buchwald–Hartwig Amination A->C B Substituted 1-Bromo-2-nitrobenzene B->C E Bis(2-nitrophenyl)amine Intermediate C->E Forms D Tandem Catalytic Reduction & Oxidative Cyclization F Substituted Phenazine Derivative D->F Yields E->D

Caption: Generalized workflow for the synthesis of substituted phenazine derivatives.

Conclusion

While direct solubility data for a-Methoxy-4-methylphenazine remains elusive, this guide provides a framework for understanding its likely behavior based on related compounds and general principles for the phenazine class. The detailed experimental protocols offer a clear path for researchers to determine the precise solubility of this and other novel phenazine derivatives. The provided synthetic workflow offers insight into the production of this class of molecules. This information is crucial for advancing research in areas where these compounds show significant promise.

References

In-depth Technical Guide on the Core Mechanism of Action of a-Methoxy-4-methylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific information regarding the mechanism of action for a-Methoxy-4-methylphenazine. While the existence of related compounds like 1-Methoxyphenazine is documented, detailed studies elucidating their biological activities, signaling pathways, and quantitative efficacy are not presently available.

This guide, therefore, pivots to a broader overview of the known mechanisms of action for the phenazine class of compounds, to which a-Methoxy-4-methylphenazine belongs. This information may provide a foundational understanding for researchers and drug development professionals interested in this chemical scaffold.

General Biological Activities of Phenazine Derivatives

Phenazines are a large group of nitrogen-containing heterocyclic compounds produced by various microorganisms and also synthesized chemically.[1][2] These molecules are known for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties.[1][2]

The biological effects of phenazine derivatives are largely attributed to their chemical structure, which allows them to participate in redox cycling and the generation of reactive oxygen species (ROS).[3] This ability to induce oxidative stress is a key factor in their antimicrobial and anticancer activities. Additionally, some phenazine compounds can intercalate with DNA, further contributing to their cytotoxic effects.[1]

A summary of the broad biological activities of phenazine derivatives is presented below:

Biological ActivityGeneral Mechanism of ActionReferences
Antimicrobial Redox cycling, generation of reactive oxygen species (ROS), disruption of microbial cell membranes.[3][4][1][3][4][5]
Anticancer Induction of oxidative stress, DNA intercalation, and antiproliferative effects.[1][6][1][6]
Anti-inflammatory Modulation of inflammatory pathways.[1]
Neuroprotective Mechanisms are still under investigation.[1]

Putative Signaling Pathways for Phenazine Action

While a specific signaling pathway for a-Methoxy-4-methylphenazine cannot be delineated, a generalized putative pathway for the antimicrobial and anticancer action of phenazines can be conceptualized based on their known properties. This involves cellular uptake, redox cycling to produce ROS, and the subsequent induction of cellular damage and apoptosis.

Phenazine_General_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell (Microbe/Cancer) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenazine Phenazine Redox_Cycling Redox Cycling Phenazine->Redox_Cycling Cellular Uptake DNA_Intercalation DNA Intercalation Phenazine->DNA_Intercalation Cell_Membrane Cell Membrane ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS DNA_Damage DNA Damage ROS->DNA_Damage Oxidative Stress DNA_Intercalation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Generalized putative mechanism of action for phenazine compounds.

Experimental Protocols

As no specific studies on a-Methoxy-4-methylphenazine were identified, detailed experimental protocols cannot be provided. However, for researchers wishing to investigate the mechanism of action of this or related compounds, a general workflow is suggested below.

Experimental_Workflow Compound_Synthesis Synthesis and Purification of a-Methoxy-4-methylphenazine In_Vitro_Screening In Vitro Screening (e.g., MIC, IC50 assays) Compound_Synthesis->In_Vitro_Screening Mechanism_Elucidation Mechanism of Action Studies In_Vitro_Screening->Mechanism_Elucidation Cellular_Assays Cellular Assays (ROS production, DNA damage) Mechanism_Elucidation->Cellular_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Cellular_Assays->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Signaling_Pathway_Analysis->In_Vivo_Studies Data_Analysis Data Analysis and Interpretation In_Vivo_Studies->Data_Analysis

Caption: A potential experimental workflow for investigating the mechanism of action.

Conclusion

While the core requirements of this technical guide for a-Methoxy-4-methylphenazine could not be fully met due to a lack of available data, the provided overview of the broader phenazine class offers a starting point for research and development. The diverse biological activities of phenazines suggest that novel derivatives could hold therapeutic promise. Further investigation into the specific mechanisms of action of compounds like a-Methoxy-4-methylphenazine is warranted to explore their full potential.

References

An In-depth Technical Guide to the Synthesis of a-Methoxy-4-methylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of a-Methoxy-4-methylphenazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the primary synthesis pathway, identifies key precursors, and presents a plausible experimental protocol based on established methodologies for analogous phenazine derivatives.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. The strategic substitution on the phenazine core allows for the fine-tuning of their physicochemical and pharmacological properties. a-Methoxy-4-methylphenazine, also known as 1-methoxy-4-methylphenazine (CAS No: 21043-02-7), is a derivative with potential applications stemming from its specific substitution pattern. This guide focuses on the chemical synthesis of this target molecule.

Primary Synthesis Pathway: The Wohl-Aue Reaction

The most established and versatile method for the synthesis of phenazine and its derivatives is the Wohl-Aue reaction.[1] This reaction, first reported in 1901, involves the condensation of an aniline derivative with a nitroaromatic compound in the presence of a base at elevated temperatures.[2][3] For the synthesis of unsymmetrically substituted phenazines like this compound, the judicious choice of precursors is paramount to ensure the desired isomeric product.

Based on the synthesis of analogous compounds such as 1,6-dimethoxyphenazine from o-anisidine and o-nitroanisole, the synthesis of this compound can be achieved via two potential precursor combinations:[2]

  • Route A: The reaction of 2-nitroanisole with 4-methylaniline (p-toluidine).

  • Route B: The reaction of 4-methyl-2-nitroaniline with anisole .

Both routes are expected to yield the target molecule, with the selection of a specific route often depending on the commercial availability and reactivity of the precursors. A modular approach utilizing a panel of substituted anilines and nitroaromatics has been successfully employed for the synthesis of various halogenated phenazines via the Wohl-Aue reaction, underscoring the adaptability of this method.[3]

Proposed Precursors

The following table summarizes the key precursors for the synthesis of this compound via the Wohl-Aue reaction.

Precursor NameChemical StructureRole in Reaction
Route A
2-NitroanisoleO=N(=O)c1ccccc1OCNitroaromatic Compound
4-Methylaniline (p-Toluidine)Nc1ccc(C)cc1Aniline Derivative
Route B
4-Methyl-2-nitroanilineO=N(=O)c1cc(C)ccc1NNitroaromatic Compound
AnisoleCOc1ccccc1Aniline Derivative (in situ amination not typical) - Note: Route A is more conventional for the Wohl-Aue reaction.

Experimental Protocol: Wohl-Aue Synthesis of this compound

The following is a detailed, plausible experimental protocol for the synthesis of this compound via the Wohl-Aue reaction, based on procedures reported for similar phenazine derivatives.[2]

Materials:

  • 2-Nitroanisole

  • 4-Methylaniline (p-Toluidine)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Anhydrous solvent (e.g., Toluene or Xylene)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitroanisole (1.0 equivalent) and 4-methylaniline (1.1 equivalents).

  • Addition of Base and Solvent: Add powdered potassium hydroxide (2.0 equivalents) to the mixture. Add a suitable volume of an anhydrous solvent such as toluene to facilitate stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary from several hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the reaction and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Quantitative Data for Analogous Syntheses
ProductPrecursorsYieldReference
1,6-Dimethoxyphenazineo-Anisidine and o-Nitroanisole12%[2]

Visualizing the Synthesis Pathway and Workflow

To further elucidate the synthesis process, the following diagrams have been generated using the DOT language.

Synthesis Pathway of this compound

Synthesis_Pathway cluster_precursors Precursors 2_Nitroanisole 2-Nitroanisole Reaction Wohl-Aue Reaction 2_Nitroanisole->Reaction 4_Methylaniline 4-Methylaniline 4_Methylaniline->Reaction Product This compound Reaction->Product

Caption: Wohl-Aue synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start Mix Mix Precursors and Base Start->Mix Heat Heat to Reflux Mix->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Extract Organic Extraction Workup->Extract Purify Column Chromatography Extract->Purify End Pure Product Purify->End

Caption: Experimental workflow for phenazine synthesis.

Alternative Synthesis Strategies

While the Wohl-Aue reaction is a classical approach, modern synthetic methods offer alternatives for the construction of the phenazine core. One notable method involves a Buchwald-Hartwig amination followed by a tandem catalytic reduction and oxidative cyclization. This approach can offer higher regioselectivity and milder reaction conditions compared to the traditional Wohl-Aue synthesis, which sometimes leads to isomeric mixtures and lower yields with certain substituted substrates.

Conclusion

The synthesis of a-Methoxy-4-methylphenazine is most readily approached through the well-established Wohl-Aue reaction. By carefully selecting the appropriate aniline and nitroaromatic precursors, the target molecule can be obtained. This guide provides a foundational understanding of the synthesis pathway and a detailed, practical protocol for its implementation in a laboratory setting. Further optimization of reaction conditions may be necessary to improve yields and purity. The exploration of alternative synthetic routes, such as those involving modern cross-coupling reactions, may also provide more efficient and selective pathways to this and other substituted phenazine derivatives.

References

Unveiling the Research Potential of a-Methoxy-4-methylphenazine: A Technical Guide for Scientific Exploration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of structurally related phenazine compounds indicates significant potential for a-Methoxy-4-methylphenazine in oncology, infectious diseases, and neuroprotective research. Due to a lack of direct studies on a-Methoxy-4-methylphenazine, this guide synthesizes data from analogous compounds to illuminate promising avenues for investigation.

Phenazine derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered considerable attention in the scientific community for their diverse and potent biological activities.[1] While direct experimental data on a-Methoxy-4-methylphenazine is not extensively available, an in-depth review of structurally similar phenazine compounds provides a strong foundation for predicting its potential research applications. This technical guide consolidates the existing knowledge on phenazine derivatives to offer researchers, scientists, and drug development professionals a roadmap for exploring the therapeutic promise of a-Methoxy-4-methylphenazine. The core biological activities of phenazines, including their anticancer and antimicrobial properties, are well-documented and suggest that a-Methoxy-4-methylphenazine could be a valuable lead compound for further investigation.[1][2]

Potential Research Applications

The known bioactivities of phenazine derivatives suggest several key areas where a-Methoxy-4-methylphenazine could be investigated:

  • Anticancer Activity: Numerous phenazine derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[2][3] The proposed mechanisms often involve the induction of apoptosis and the generation of reactive oxygen species (ROS).[2]

  • Antibacterial and Antifungal Activity: Phenazines are recognized for their potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][4][5] Their ability to interfere with microbial cell processes and inhibit biofilm formation makes them attractive candidates for the development of new antimicrobial agents.[4][6]

  • Neuroprotective Effects: While less common, some related heterocyclic compounds like phenothiazines have shown neuroprotective properties, suggesting a potential, albeit more speculative, avenue of research for phenazine derivatives in neurodegenerative disease models.[7]

Quantitative Data on Related Phenazine Derivatives

To provide a clear and comparative overview, the following tables summarize the quantitative data on the biological activities of various phenazine derivatives as reported in the literature.

Table 1: Anticancer Activity of Phenazine Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 ValueReference
2-chloro-N-(phenazin-2-yl)benzamideK562 (human chronic myelogenous leukemia), HepG2 (human hepatocellular carcinoma)Comparable to cisplatin[3]
Benzo[a]phenazine-5-sulfonic acid derivativeHL-60 (human promyelocytic leukemia)19 µM[2]
Phenazine-1-carboxylic acidDU145 (human prostate cancer)Concentration and time-dependent inhibition[2]
Diquaternized benzodipyrido[a:3,2-h:29,39-j]phenazine (22+)A2780CIS (therapeutically resistant ovarian cancer), MCF7 (HER2-positive breast cancer)Active[8]

Table 2: Antimicrobial Activity of Phenazine Derivatives

Compound/DerivativeMicroorganism(s)MIC (Minimum Inhibitory Concentration)Reference
6,9-dichloro-N-(methylsulfonyl)phenazine-1-carboxamide (18c)Methicillin-resistant Staphylococcus aureus (MRSA)16 µg/mL[4]
9-methyl-N-(methylsulfonyl)phenazine-1-carboxamide (30e)MRSA, Escherichia coli32 µg/mL[4]
Bromophenazine analogueS. aureus, S. epidermidis0.78–1.56 µM[5]
Derivative 6e and 7eS. aureus- (12 mm inhibition zone at 100 µg/mL)[1]
Derivative 4d and 6aE. coli- (12 mm inhibition zone at 100 µg/mL)[1]
Derivative 4cCandida albicans- (13 mm inhibition zone at 100 µg/mL)[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the key experimental protocols for assessing the potential anticancer and antimicrobial activities of a-Methoxy-4-methylphenazine, based on standard assays reported for other phenazine derivatives.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., K562, HepG2, HCT116, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[3]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[3]

  • Compound Treatment: a-Methoxy-4-methylphenazine is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 4 hours to allow the formation of formazan crystals by viable cells.[3]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[3]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assessment: Agar Well Diffusion and Broth Microdilution

These methods are standard for determining the antimicrobial efficacy of a compound.

Agar Well Diffusion Protocol:

  • Microbial Culture: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are grown in appropriate broth media to a specific turbidity.[1]

  • Plate Preparation: The microbial suspension is uniformly spread onto the surface of agar plates.[1]

  • Well Creation and Compound Addition: Wells are created in the agar using a sterile borer, and a specific volume of a-Methoxy-4-methylphenazine solution at a known concentration is added to each well.[1] A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) is used as a positive control.[1]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[1]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[1]

Broth Microdilution Protocol for MIC Determination:

  • Serial Dilutions: a-Methoxy-4-methylphenazine is serially diluted in a 96-well microtiter plate containing microbial growth broth.[4]

  • Inoculation: Each well is inoculated with a standardized microbial suspension.[4]

  • Incubation: The plate is incubated under appropriate conditions.[4]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[4][5]

Visualizing Potential Mechanisms and Workflows

To better illustrate the potential pathways and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

anticancer_mechanism cluster_cell Cancer Cell a-Methoxy-4-methylphenazine a-Methoxy-4-methylphenazine ROS_Generation Reactive Oxygen Species (ROS) Generation a-Methoxy-4-methylphenazine->ROS_Generation Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage Apoptosis_Induction Apoptosis Induction Mitochondrial_Damage->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death antimicrobial_workflow Start Prepare a-Methoxy-4-methylphenazine and Microbial Cultures Agar_Well_Diffusion Agar Well Diffusion Assay (Qualitative Screening) Start->Agar_Well_Diffusion Measure_Inhibition_Zone Measure Zone of Inhibition Agar_Well_Diffusion->Measure_Inhibition_Zone Broth_Microdilution Broth Microdilution Assay (Quantitative MIC Determination) Measure_Inhibition_Zone->Broth_Microdilution Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->Determine_MIC End Evaluate Antimicrobial Potential Determine_MIC->End

References

Navigating the Unknown: A Technical Guide to the Safety and Handling of a-Methoxy-4-methylphenazine and Other Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety and handling data for a-Methoxy-4-methylphenazine is publicly available. This guide provides a framework for managing the risks associated with this and other uncharacterized chemical compounds, drawing parallels from structurally related molecules. The information herein should be used to supplement, not replace, a thorough risk assessment conducted by qualified personnel.

Introduction: The Precautionary Principle in Research

The development of novel chemical entities is fundamental to scientific advancement. However, with innovation comes the responsibility of ensuring the safety of researchers and the environment. When comprehensive toxicological and safety data for a new compound like a-Methoxy-4-methylphenazine are unavailable, a precautionary approach is paramount.[1][2] This guide outlines the essential principles of risk assessment, safe handling, personal protective equipment (PPE), storage, and disposal for uncharacterized research chemicals.

Hazard Identification: Inferring Risk from Structural Analogs

In the absence of specific data for a-Methoxy-4-methylphenazine, an initial hazard assessment can be informed by examining the properties of structurally related compounds. Phenazines, methoxy-substituted aromatics, and N-methylated compounds can offer clues to potential reactivity and toxicity. It is crucial to treat these as preliminary indicators and to handle the novel compound as if it possesses the highest degree of hazard observed in its analogs.

Table 1: Physicochemical and Toxicological Data of Structurally Related Compounds

PropertyPhenazine Methosulfate4-Methoxyphenol2-Methoxy-4-methylphenol
Appearance Yellow crystalline solidWhite waxy flakes or crystals[3][4]Solid[5]
Molecular Formula C13H11N2O4S·CH3C7H8O2[4]C8H10O2[5]
Melting Point Not Available56 - 57 °C[4]Not Available
Boiling Point Not Available243 °C[4]Not Available
Flash Point Not Available133 °C[4]Not Available
Acute Toxicity (Oral) RTECS: SG1645000. Symptoms: Abdominal pain, Nausea, Vomiting, Headache, sneezing.[6]Harmful if swallowed.[3]Harmful if swallowed.[5]
Skin Corrosion/Irritation Not specified as hazardous.[6]May cause skin irritation. May cause an allergic skin reaction.[3]Causes skin irritation. May cause an allergic skin reaction.[5]
Serious Eye Damage/Irritation Not specified as hazardous.[6]Causes serious eye irritation.[3]Causes serious eye irritation.[5]
Specific Target Organ Toxicity To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[6]No information available.[3]May cause respiratory irritation.[5]

This table is for illustrative purposes to indicate the potential hazards based on related structures. It is not data for a-Methoxy-4-methylphenazine.

Risk Assessment of Novel Compounds

A systematic risk assessment is mandatory before handling any uncharacterized substance.[7][8] This process involves identifying potential hazards, evaluating the likelihood and severity of exposure, and implementing control measures.

Risk_Assessment_Workflow cluster_assessment Risk Assessment Process cluster_controls Control Implementation A Identify Chemical Structure and Potential Hazards B Review Data for Structural Analogs A->B C Assume High Toxicity in Absence of Data B->C D Define Experimental Scale and Conditions C->D E Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) D->E F Determine Necessary Control Measures E->F G Engineering Controls (Fume Hood, Glove Box) F->G H Administrative Controls (SOPs, Training) F->H I Personal Protective Equipment (PPE) F->I J Waste Disposal Plan F->J Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Conduct and Document Risk Assessment B Prepare and Review Standard Operating Procedure (SOP) A->B C Designate a Work Area (e.g., Fume Hood) B->C D Assemble all Necessary Equipment and PPE C->D E Don Appropriate PPE D->E F Weigh/Dispense Compound in Containment E->F G Perform Experiment Following SOP F->G H Monitor for any Unexpected Reactions G->H I Quench and Neutralize any Reactive Byproducts H->I J Decontaminate Glassware and Work Surfaces I->J K Segregate and Label Hazardous Waste J->K L Remove PPE and Wash Hands Thoroughly K->L

References

A Theoretical and Computational Guide to a-Methoxy-4-methylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenazines and a-Methoxy-4-methylphenazine

Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological and electronic properties.[4] The introduction of substituents, such as methoxy and methyl groups, can significantly modulate these properties, making them promising candidates for applications in medicinal chemistry and materials science. This guide focuses on a representative isomer, 1-methoxy-4-methylphenazine , to explore the theoretical underpinnings of its structure and reactivity.

Theoretical Molecular Structure

The structure of this compound is based on the tricyclic phenazine core. The methoxy (-OCH₃) group at position 1 and the methyl (-CH₃) group at position 4 are expected to influence the electronic distribution and steric profile of the molecule.

Caption: Molecular structure of this compound.

Computational Methodology

The theoretical investigation of a-methoxy-4-methylphenazine would primarily involve Density Functional Theory (DFT) calculations. These studies are crucial for understanding the molecule's electronic structure, spectroscopic properties, and reactivity.

Computational Workflow

A typical computational workflow for analyzing a-methoxy-4-methylphenazine is depicted below.

computational_workflow start Initial Structure Generation geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirmation of Minimum Energy) geom_opt->freq_calc electronic_props Electronic Properties Calculation (HOMO, LUMO, ESP) freq_calc->electronic_props spectral_sim Spectroscopic Simulations (IR, UV-Vis, NMR) freq_calc->spectral_sim reactivity Reactivity Descriptors (Fukui Functions, etc.) electronic_props->reactivity end Data Analysis and Interpretation spectral_sim->end reactivity->end

Caption: A generalized workflow for the computational study of a-methoxy-4-methylphenazine.

Detailed Protocols

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Methodology:

  • Geometry Optimization: The initial structure of this compound would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p) to find the ground state geometry.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's electronic reactivity and kinetic stability.

    • Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

  • Spectroscopic Simulations:

    • Infrared (IR) Spectroscopy: Vibrational frequencies are calculated to predict the IR spectrum.

    • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions and predict the UV-Vis absorption spectrum.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the NMR chemical shifts.

Predicted Quantitative Data

Based on studies of similarly substituted phenazines, the following tables summarize the types of quantitative data that would be expected from a computational analysis of this compound.

Table 1: Predicted Geometrical Parameters
ParameterPredicted Value Range
C-C bond lengths (aromatic)1.38 - 1.42 Å
C-N bond lengths1.33 - 1.37 Å
C-O bond length1.35 - 1.39 Å
C-H bond lengths1.08 - 1.10 Å
Dihedral angles (ring)< 5° (indicating planarity)
Table 2: Predicted Electronic Properties
PropertyPredicted Value RangeSignificance
HOMO Energy-5.5 to -6.5 eVElectron-donating ability
LUMO Energy-1.5 to -2.5 eVElectron-accepting ability
HOMO-LUMO Gap3.5 to 4.5 eVChemical reactivity and stability
Dipole Moment1.5 to 2.5 DebyeMolecular polarity
Table 3: Predicted Spectroscopic Data
SpectrumKey Predicted Peaks
IR C-H stretching (aromatic): ~3050-3100 cm⁻¹C-H stretching (aliphatic): ~2850-2960 cm⁻¹C=N stretching: ~1620-1650 cm⁻¹C=C stretching (aromatic): ~1450-1600 cm⁻¹C-O stretching: ~1230-1270 cm⁻¹
UV-Vis λmax: ~350-400 nm (π → π* transitions)
¹H NMR Aromatic protons: δ 7.5 - 8.5 ppmMethoxy protons: δ 3.9 - 4.2 ppmMethyl protons: δ 2.4 - 2.7 ppm
¹³C NMR Aromatic carbons: δ 120 - 150 ppmMethoxy carbon: δ 55 - 60 ppmMethyl carbon: δ 15 - 20 ppm

Experimental Protocols for Synthesis and Characterization

While this guide focuses on theoretical aspects, a brief outline of the experimental procedures necessary to validate the computational findings is provided below.

Synthetic Pathway

A plausible synthetic route for this compound could involve the condensation of a substituted o-phenylenediamine with a substituted o-benzoquinone.

synthesis_pathway reactant1 Substituted o-phenylenediamine product a-Methoxy-4-methylphenazine reactant1->product Condensation reactant2 Substituted o-benzoquinone reactant2->product

Caption: A generalized synthetic pathway for a-methoxy-4-methylphenazine.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) and UV-Visible Spectroscopy: To identify functional groups and study electronic transitions, allowing for direct comparison with simulated spectra.

  • X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths and angles, for validation of the optimized geometry.

Conclusion

This technical guide provides a framework for the theoretical and computational investigation of a-methoxy-4-methylphenazine. By leveraging established DFT methods and drawing parallels with related phenazine derivatives, researchers can gain significant insights into the structural, electronic, and spectroscopic properties of this molecule. The outlined protocols serve as a robust starting point for future in-silico and experimental studies, which are essential for unlocking the potential of this compound in various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols: 1-Methoxy-5-methylphenazine Methyl Sulfate (1-Methoxy PMS) as a Redox Indicator in Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-5-methylphenazinium methyl sulfate, commonly known as 1-Methoxy PMS, is a highly stable and efficient redox indicator and electron mediator. Due to its superior photochemical stability compared to its predecessor, phenazine methosulfate (PMS), 1-Methoxy PMS has become an invaluable tool in a variety of biochemical and cell-based assays.[1][2] It serves as an intermediate electron carrier, facilitating the transfer of electrons from NAD(P)H to a final electron acceptor, typically a tetrazolium salt, resulting in a quantifiable color change.[1][2] This property makes it central to the measurement of NAD(P)H-dependent dehydrogenase activity and in cell viability and cytotoxicity assays.

These application notes provide a comprehensive overview of the properties of 1-Methoxy PMS and detailed protocols for its use in key assays relevant to research and drug development.

Physicochemical and Redox Properties

1-Methoxy PMS is a reddish-purple powder that is soluble in water and alcohol.[3] Its enhanced stability in solution, even under ambient light, allows for the preparation of stable reagent solutions that can be stored for extended periods, a significant advantage over the light-sensitive PMS.[2][3]

Key Properties of 1-Methoxy PMS
PropertyValueReference
Molecular Formula C₁₅H₁₆N₂O₅S[3]
Molecular Weight 336.36 g/mol [3]
Appearance Dark red to reddish-purple powder[3]
Solubility Soluble in water and alcohol[3]
Standard Redox Potential (E₀') +0.063 V (approximately +63 mV)[1][2][3]
Molar Absorptivity (ε) ≥ 2,700 M⁻¹cm⁻¹ (around 505 nm)[3]
Appearance in Solution Rosy pink[1][2]

Mechanism of Action in Redox Assays

In typical applications, 1-Methoxy PMS acts as an electron shuttle between NAD(P)H and a tetrazolium salt, such as WST-1 (Water Soluble Tetrazolium salt-1). The general mechanism is as follows:

  • NAD(P)H-dependent dehydrogenases , present in metabolically active cells or in an enzyme preparation, reduce NAD(P)⁺ to NAD(P)H.

  • 1-Methoxy PMS accepts electrons from NAD(P)H, becoming reduced in the process.

  • The reduced 1-Methoxy PMS then donates these electrons to a tetrazolium salt (e.g., WST-1).

  • Upon reduction, the tetrazolium salt is converted into a colored formazan dye .

  • The amount of formazan produced is directly proportional to the amount of NAD(P)H, and thus to the enzymatic activity or the number of viable cells. This can be quantified by measuring the absorbance at a specific wavelength.

cluster_cell Cellular Environment / Enzyme Reaction cluster_assay Assay Components NADPH NAD(P)H Dehydrogenase NAD(P)H-dependent Dehydrogenase NADPH->Dehydrogenase e- donor MethoxyPMS_ox 1-Methoxy PMS (Oxidized) NADPH->MethoxyPMS_ox e- NADP NAD(P)+ Dehydrogenase->NADP MethoxyPMS_red 1-Methoxy PMS (Reduced) MethoxyPMS_ox->MethoxyPMS_red WST1 Tetrazolium Salt (e.g., WST-1) MethoxyPMS_red->WST1 e- Formazan Formazan (Colored Product) WST1->Formazan

Caption: Electron transport pathway in a 1-Methoxy PMS-mediated assay.

Application 1: Cell Viability and Cytotoxicity Assays (WST-1 Assay)

The WST-1 assay is a popular colorimetric method for quantifying cell viability, proliferation, and cytotoxicity. It relies on the reduction of the tetrazolium salt WST-1 to a water-soluble formazan by mitochondrial dehydrogenases in viable cells, a process facilitated by 1-Methoxy PMS.

Protocol: WST-1 Cell Viability Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well microplate

  • WST-1 reagent (pre-mixed with 1-Methoxy PMS, or as separate components)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 0.5 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of culture medium.

    • Include blank wells containing only culture medium.

    • Incubate the plate for 24-96 hours at 37°C in a CO₂ incubator.

  • Addition of WST-1 Reagent:

    • Prepare the WST-1 working solution by mixing the WST-1 stock solution with the 1-Methoxy PMS solution according to the manufacturer's instructions. A typical final concentration is a 1:10 dilution of the WST-1 reagent in the culture medium.

    • Add 10 µL of the WST-1 working solution to each well.

    • Gently mix the plate for 1 minute.

  • Incubation:

    • Incubate the plate for 30 minutes to 4 hours at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell type and density and should be determined empirically.

  • Measurement:

    • Shake the plate gently for 1 minute to ensure a homogenous distribution of the formazan product.

    • Measure the absorbance at 450 nm (acceptable range: 420-480 nm) using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.[4]

Data Analysis

The absorbance is directly proportional to the number of viable cells. Cell viability can be expressed as a percentage of the untreated control.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24-96h) seed_cells->incubate1 add_wst1 Add WST-1/1-Methoxy PMS reagent incubate1->add_wst1 incubate2 Incubate (0.5-4h) add_wst1->incubate2 measure Measure absorbance (450 nm) incubate2->measure end End measure->end

Caption: Workflow for the WST-1 cell viability assay.

Application 2: Measurement of NAD(P)H-Dependent Dehydrogenase Activity

1-Methoxy PMS is an excellent electron mediator for the in vitro determination of the activity of various NAD(P)H-dependent dehydrogenases, such as lactate dehydrogenase (LDH). The rate of formazan production is proportional to the enzyme's activity.

Protocol: Lactate Dehydrogenase (LDH) Activity Assay

Materials:

  • Enzyme sample (e.g., cell lysate, purified enzyme)

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

  • Substrate solution (e.g., 50 mM sodium lactate)

  • NAD⁺ solution (e.g., 2 mM)

  • 1-Methoxy PMS solution (e.g., 0.2 mM)

  • Tetrazolium salt solution (e.g., 1 mM WST-1 or Nitrotetrazolium Blue)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, substrate solution, and NAD⁺ solution.

    • Include a blank control without the enzyme sample.

  • Enzyme Addition:

    • Add the enzyme sample to the reaction wells to initiate the reaction.

  • Color Development:

    • Add the 1-Methoxy PMS and tetrazolium salt solutions to the wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Measurement:

    • Measure the increase in absorbance over time at the appropriate wavelength for the chosen tetrazolium salt (e.g., 450 nm for WST-1).

Data Analysis

The rate of change in absorbance (ΔAbs/min) is used to calculate the enzyme activity. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Comparative Data: 1-Methoxy PMS vs. PMS

Feature1-Methoxy PMSPhenazine Methosulfate (PMS)Reference
Photochemical Stability High; solutions are stable for months at room temperature.Low; light-sensitive, solutions must be freshly prepared and protected from light.[1][2][3]
Rate of NADH Reduction Faster than or equal to PMS in some dehydrogenase reactions.Standard rate.[1][2]
Background Staining Lower background in isozyme staining.Can lead to higher background staining.
Handling More convenient due to stability.Requires careful handling to avoid light exposure.[3]

Conclusion

1-Methoxy PMS is a superior redox indicator and electron mediator for a wide range of assays in research and drug development. Its enhanced stability, efficiency, and ease of use make it an ideal replacement for the less stable PMS. The detailed protocols provided herein for cell viability and dehydrogenase activity assays serve as a practical guide for researchers to implement this versatile reagent in their workflows, leading to more reliable and reproducible results.

References

Application Notes and Protocols for a-Methoxy-4-methylphenazine in Electrochemical Sensor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the application of a-Methoxy-4-methylphenazine in electrochemical sensor development is limited in publicly available literature. The following application notes and protocols are based on the well-documented use of structurally similar methoxy-phenazine derivatives, such as 1-methoxyphenazine (MPZ) and 1-methoxy-5-ethylphenazinium ethyl sulfate (mPES), which serve as effective redox mediators in electrochemical biosensors. These protocols provide a foundational methodology that can be adapted for the investigation of a-Methoxy-4-methylphenazine.

Introduction to Methoxy-Phenazines in Electrochemical Sensing

Phenazine derivatives are a class of heterocyclic compounds that exhibit excellent redox properties, making them highly suitable for applications in electrochemical sensing. Methoxy-phenazines, in particular, are of interest due to their stability and low redox potentials, which can minimize interference from other electroactive species in a sample. They primarily function as electron mediators, facilitating electron transfer between an enzyme's active site and the electrode surface in biosensor setups. This mediated electron transfer allows for the sensitive and selective detection of various analytes.

Key Advantages of Methoxy-Phenazine Mediators:

  • Low Operating Potential: Reduces the likelihood of interference from other redox-active substances that may be present in biological samples.[1]

  • High Stability: Methoxy-phenazine derivatives like mPES demonstrate good stability in solution over a wide pH range, contributing to longer sensor shelf-life.

  • Versatility: These mediators can be coupled with a variety of oxidoreductase enzymes, enabling the development of sensors for a wide range of analytes including glucose, lactate, and more.[1]

  • Fast Electron Transfer: Efficient electron shuttling between the enzyme and the electrode leads to rapid sensor response times.

Quantitative Data of Methoxy-Phenazine Based Electrochemical Sensors

The following table summarizes the performance characteristics of electrochemical sensors developed using methoxy-phenazine derivatives. This data can serve as a benchmark for the development and evaluation of sensors based on a-Methoxy-4-methylphenazine.

Phenazine DerivativeAnalyteElectrodeTechniqueLinear RangeLimit of Detection (LOD)
1-Methoxyphenazine (MPZ)Direct Detection-Voltammetry-2.6 µM
1-Methoxy 5-methylphenazinium methyl sulphate (1-MeO-PMS)NADHPlastic Formed Carbon (PFC)Amperometry1 - 100 µM0.8 µM
1-Methoxy 5-methylphenazinium methyl sulphate (1-MeO-PMS) with GDHGlucosePlastic Formed Carbon (PFC)Amperometry10 - 100 µM7 µM
1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES) with AvLOxLactateScreen-Printed Carbon Electrode (SPCE)ChronoamperometryUp to 30 mMNot Specified

Experimental Protocols

The following protocols provide a general framework for the development of an electrochemical biosensor using a methoxy-phenazine derivative as a redox mediator.

Protocol 1: Fabrication of a Methoxy-Phenazine Modified Electrode

This protocol describes the simple adsorption method for modifying a carbon-based electrode with a methoxy-phenazine mediator.

Materials:

  • a-Methoxy-4-methylphenazine (or other methoxy-phenazine derivative)

  • Working Electrode (e.g., Glassy Carbon Electrode (GCE), Screen-Printed Carbon Electrode (SPCE))

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0

  • Deionized (DI) water

  • Ethanol

  • Alumina slurry (for polishing GCE)

  • Potentiostat/Galvanostat system

Procedure:

  • Electrode Preparation:

    • For GCE: Polish the electrode surface with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with DI water and ethanol, then allow to air dry.

    • For SPCE: Use as received or pre-treat according to the manufacturer's instructions.

  • Preparation of Mediator Solution: Prepare a solution of a-Methoxy-4-methylphenazine in a suitable solvent (e.g., ethanol or a mixture of ethanol and water). The concentration will need to be optimized, but a starting point of 1-10 mM is recommended.

  • Electrode Modification:

    • Pipette a small, precise volume (e.g., 5-10 µL) of the a-Methoxy-4-methylphenazine solution onto the active surface of the working electrode.

    • Allow the solvent to evaporate completely at room temperature in a dust-free environment. This will leave a film of the mediator adsorbed onto the electrode surface.

  • Conditioning and Characterization:

    • Rinse the modified electrode gently with DI water to remove any loosely bound mediator.

    • Perform cyclic voltammetry (CV) in a deoxygenated buffer solution (e.g., 0.1 M PBS, pH 7.0) to characterize the electrochemical behavior of the immobilized mediator. A typical CV will show a pair of well-defined redox peaks corresponding to the oxidation and reduction of the phenazine derivative.

Protocol 2: Development of an Amperometric Biosensor

This protocol outlines the subsequent steps to create a biosensor by immobilizing an enzyme onto the mediator-modified electrode. This example uses Glucose Dehydrogenase (GDH) for glucose detection.

Materials:

  • a-Methoxy-4-methylphenazine modified electrode (from Protocol 3.1)

  • Glucose Dehydrogenase (GDH) enzyme

  • Nicotinamide adenine dinucleotide (NAD⁺), as a cofactor for GDH

  • Bovine Serum Albumin (BSA) solution (1% w/v)

  • Glutaraldehyde solution (0.5% v/v in PBS)

  • Glucose standard solutions

  • Phosphate buffer solution (0.1 M, pH 8.0, containing 10 mM NAD⁺)

Procedure:

  • Enzyme Immobilization:

    • Pipette a small volume (e.g., 5 µL) of GDH solution (concentration to be optimized) onto the surface of the a-Methoxy-4-methylphenazine modified electrode.

    • To cross-link and stabilize the enzyme, expose the electrode to glutaraldehyde vapor in a sealed container for approximately 30 minutes, or drop-cast a small volume of a glutaraldehyde solution and allow it to react.

    • Optionally, a layer of BSA can be applied before or with the enzyme to help stabilize the enzyme and prevent non-specific binding.

  • Blocking and Rinsing:

    • Rinse the electrode gently with PBS to remove any unbound enzyme and glutaraldehyde.

    • The biosensor is now ready for use.

  • Electrochemical Detection of Glucose:

    • Set up a three-electrode electrochemical cell containing the working biosensor, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Fill the cell with a known volume of the phosphate buffer (pH 8.0) containing NAD⁺.

    • Apply a constant potential to the working electrode. This potential should be chosen based on the oxidation potential of the reduced form of the phenazine mediator (determined from the CV in Protocol 3.1). For a 1-MeO-PMS based sensor, a potential of -0.05 V vs Ag/AgCl has been used.[2]

    • Allow the background current to stabilize.

    • Add successive aliquots of a standard glucose solution to the cell with gentle stirring.

    • Record the resulting increase in current as a function of glucose concentration. The current change is proportional to the glucose concentration.

  • Data Analysis:

    • Plot the steady-state current response against the glucose concentration to generate a calibration curve.

    • Determine the linear range, sensitivity, and limit of detection from the calibration plot.

Visualizations

Signaling Pathway of a Methoxy-Phenazine Mediated Biosensor

Signaling_Pathway cluster_solution Solution cluster_enzyme Enzyme Layer cluster_mediator Mediator Layer cluster_electrode Electrode Surface Analyte Analyte (e.g., Glucose) Enzyme_ox Enzyme(ox) (e.g., GDH) Analyte->Enzyme_ox Substrate Binding Product Product (e.g., Gluconolactone) NAD NAD+ NADH NADH NAD->NADH Enzyme_red Enzyme(red) Enzyme_ox->Enzyme_red Enzymatic Oxidation Enzyme_red->Product Med_ox Phenazine(ox) Enzyme_red->Med_ox e⁻ Med_red Phenazine(red) Med_ox->Med_red Reduction Electrode Electrode Med_red->Electrode e⁻ Electrode->Med_ox Oxidation

Caption: Electron transfer pathway in a phenazine-mediated biosensor.

Experimental Workflow for Biosensor Fabrication and Testing

Workflow A 1. Electrode Preparation (Polishing/Cleaning) B 2. Mediator Modification (Drop-casting a-Methoxy-4-methylphenazine) A->B C 3. Enzyme Immobilization (e.g., GDH with cross-linking) B->C D 4. Electrochemical Cell Setup (3-electrode system) C->D E 5. Amperometric Measurement (Apply potential, add analyte) D->E F 6. Data Analysis (Calibration curve, performance metrics) E->F

Caption: General workflow for biosensor development and analysis.

References

Application Notes and Protocols: Phenazine-Based Dyes for Staining and Imaging in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Neutral Red: A Versatile Phenazine Dye for Live Cell Imaging and Viability Assays

1. Introduction

Neutral Red (also known as Toluylene Red or Basic Red 5) is a eurhodin dye belonging to the phenazine class of compounds.[1] It is widely used in cell biology and toxicology as a vital stain, meaning it can be taken up by living cells without immediately killing them.[1][2] Its primary applications include the staining of lysosomes in living cells and in cytotoxicity assays to determine cell viability.[1][3][4] The dye's ability to accumulate in the acidic environment of lysosomes makes it a valuable tool for observing lysosomal morphology and function.[5]

2. Mechanism of Action

Neutral Red is a weak cationic dye that can easily penetrate cell membranes via non-ionic passive diffusion in its uncharged state at physiological pH.[6] Once inside the cell, the dye becomes protonated and trapped within the acidic environment of lysosomes (pH ~4.5-5.0).[5][6] This accumulation is dependent on the maintenance of a proton gradient across the lysosomal membrane.[6] In viable cells with intact lysosomes, Neutral Red will concentrate and form visible red puncta.[2] In contrast, non-viable or damaged cells are unable to maintain this acidic environment and therefore cannot retain the dye.[2][3] This differential uptake and retention form the basis of its use in cell viability assays.[1]

3. Data Presentation

The following tables summarize the key quantitative data for Neutral Red.

Table 1: Spectral and Physicochemical Properties of Neutral Red

PropertyValueReference
Molecular Weight288.78 g/mol [7]
Absorbance Max (protonated)535-540 nm[4][8]
Absorbance Max (neutral)450 nm[8]
Emission Max~637 nm (in water)[8]
Quantum Yield0.02 (in water)[8]
pH Indicator RangepH 6.8 (red) to 8.0 (yellow)[1]

Table 2: Recommended Working Concentrations for Neutral Red Applications

ApplicationCell TypeRecommended ConcentrationIncubation Time
Live Cell Lysosomal StainingAdherent Mammalian Cells2-5 µg/mL5-30 minutes
Cytotoxicity AssayAdherent or Suspension Cells50 µg/mL (in medium)2-3 hours
Fixed Tissue StainingParaffin or Frozen Sections0.33% Solution2-5 minutes

Experimental Protocols

Protocol 1: Live-Cell Staining of Lysosomes for Fluorescence Microscopy

This protocol is designed for imaging the localization and morphology of lysosomes in living cells.

Materials:

  • Neutral Red stock solution (1 mg/mL in DMSO or ethanol)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging dish or chambered coverglass

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

  • Cell Seeding: Seed cells on a live-cell imaging dish or chambered coverglass and culture overnight to allow for adherence and normal growth.

  • Preparation of Staining Solution: Prepare a working solution of Neutral Red by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 2-5 µg/mL.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the Neutral Red staining solution.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 5-30 minutes. The optimal time may vary depending on the cell type.

  • Washing: Gently remove the staining solution and wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye.

  • Imaging: Add fresh, pre-warmed medium to the cells. Image immediately using a fluorescence microscope. Lysosomes will appear as bright red fluorescent puncta within the cytoplasm.

Protocol 2: Neutral Red Uptake (NRU) Assay for Cytotoxicity

This colorimetric assay quantifies cell viability by measuring the amount of Neutral Red retained by living cells.[3]

Materials:

  • 96-well clear flat-bottom plates

  • Neutral Red staining solution (50 µg/mL in culture medium)

  • PBS or a provided wash solution[3]

  • Destain/Solubilization Solution (e.g., 1% acetic acid in 50% ethanol)[2]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–20,000 cells per well and incubate overnight.[3]

  • Compound Treatment: Expose cells to various concentrations of the test compound for the desired duration. Include untreated and vehicle controls.

  • Staining: After treatment, remove the medium and add 100 µL of pre-warmed Neutral Red staining solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-3 hours to allow for dye uptake.[2]

  • Washing: Carefully discard the staining solution and rinse the wells with 150 µL of PBS to remove unincorporated dye.[9]

  • Dye Solubilization: Add 150 µL of the destain solution to each well to extract the dye from the lysosomes.[9]

  • Quantification: Shake the plate for 10 minutes to ensure complete solubilization.[9] Measure the absorbance (Optical Density) at 540 nm using a microplate reader.[3][4][9] The absorbance is directly proportional to the number of viable cells.

Protocol 3: Neutral Red Staining for Fixed Tissues

This protocol is for counterstaining nuclei and cytoplasm in fixed tissue sections.

Materials:

  • Paraffin-embedded or frozen tissue sections on slides

  • Xylene and graded ethanol series (for paraffin sections)

  • Neutral Red Solution (0.33%)[10]

  • Deionized water

Procedure:

  • Deparaffinization and Rehydration (for paraffin sections):

    • Immerse slides in xylene twice for 5-10 minutes each.

    • Rehydrate through a graded ethanol series (100%, 90%, 80%, 70%) for 2-5 minutes each.[10]

    • Rinse with deionized water.[10]

  • Staining: Immerse the slides in the 0.33% Neutral Red solution for 2-5 minutes.[10]

  • Rinsing: Briefly rinse the slides with deionized water to remove excess stain.[10]

  • Dehydration and Mounting: Quickly dehydrate the sections through a graded ethanol series, clear with xylene, and mount with a permanent mounting medium.

  • Microscopy: Examine under a bright-field microscope. Nuclei will appear deep red, and the cytoplasm will be a lighter red.[10]

Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and principles.

G cluster_workflow Live Cell Staining Workflow with Neutral Red A 1. Seed cells on imaging dish B 2. Prepare Neutral Red working solution (2-5 µg/mL) A->B C 3. Replace medium with staining solution B->C D 4. Incubate at 37°C for 5-30 min C->D E 5. Wash cells twice with PBS D->E F 6. Add fresh medium and image immediately E->F

Caption: Workflow for staining lysosomes in live cells.

G cluster_principle Principle of Neutral Red Cytotoxicity Assay cluster_viable Viable Cell cluster_nonviable Non-Viable Cell A Intact cell membrane and active lysosomes B Neutral Red uptake and accumulation in acidic lysosomes A->B C Dye is retained after washing B->C D High absorbance (540 nm) after solubilization C->D X Compromised membrane or lysosomal pH gradient lost Y Neutral Red cannot be retained X->Y Z Dye is lost during washing Y->Z W Low absorbance (540 nm) after solubilization Z->W

Caption: Principle of the Neutral Red Uptake assay.

G cluster_pathway Mechanism of Lysosomal Dye Accumulation A V-ATPase Proton Pump B H+ ions pumped into lysosome A->B C Low Lysosomal pH (~5.0) Maintained B->C E NR is protonated to NRH+ C->E D Neutral Red (NR) diffuses into lysosome D->E F NRH+ is trapped in the lysosome E->F

Caption: Pathway of lysosomal acidification and dye trapping.

References

Application Notes and Protocols: a-Methoxy-4-methylphenazine and its Analogue 1-Methoxy-5-methylphenazinium methyl sulfate as Electron Mediators in Biocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electron mediators are essential tools in biocatalysis, facilitating the transfer of electrons between an enzyme and a substrate or an electrode. While the specific compound a-Methoxy-4-methylphenazine is not extensively documented in scientific literature, a closely related and well-characterized analogue, 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) , serves as an excellent and widely used substitute. This document provides detailed application notes and protocols for the use of 1-methoxyPMS as a photochemically stable electron mediator in various biocatalytic and bioanalytical assays.

Properties and Advantages of 1-methoxyPMS

1-methoxyPMS is a phenazine derivative that acts as an efficient electron carrier, particularly in NAD(P)H-dependent enzymatic reactions.[1][2] It offers significant advantages over the more traditional mediator, phenazine methosulfate (PMS), primarily due to its enhanced stability.[1][3]

Key Features:

  • Photochemical Stability: Unlike PMS, which is labile and deteriorates under light exposure, 1-methoxyPMS is stable and can be used in normal laboratory lighting conditions without significant degradation.[1][3]

  • Efficient Electron Transfer: It effectively mediates electron transfer from NAD(P)H to a variety of electron acceptors, such as tetrazolium dyes, leading to the formation of a quantifiable colored formazan product.[1][2]

  • Versatility: 1-methoxyPMS is applicable in a wide range of enzyme assays, including those for dehydrogenases like lactate dehydrogenase (LDH), and in bioelectrochemical systems.[1]

Data Presentation

The following tables summarize the key quantitative data for 1-methoxyPMS, facilitating comparison with other electron mediators.

Table 1: Physicochemical Properties of 1-methoxyPMS

PropertyValueReference
Molecular Formula C₁₅H₁₆N₂O₅SDojindo Molecular Technologies, Inc.
Molecular Weight 336.36 g/mol Dojindo Molecular Technologies, Inc.
Appearance Dark red to reddish-purple powderDojindo Molecular Technologies, Inc.
Solubility Soluble in water and alcoholDojindo Molecular Technologies, Inc.[3]
Standard Redox Potential (E₀') +0.063 V (or +63 mV)Hisada, R., & Yagi, T. (1977)[1]

Table 2: Performance Characteristics of 1-methoxyPMS in a Lactate Dehydrogenase (LDH) Assay

Parameter1-methoxyPMSPhenazine Methosulfate (PMS)Reference
Turnover Number (with NADH and Nitrotetrazolium Blue) 10-12 s⁻¹Equal to 1-methoxyPMSNakamura, S., et al. (1980)[2]
Rate of Reduction (coupled to NADH reoxidation) Faster than PMSSlower than 1-methoxyPMSHisada, R., & Yagi, T. (1977)[1]
Photochemical Stability High (stable in solution for over 3 months at room temperature)Low (unstable and light-sensitive)Dojindo Molecular Technologies, Inc.[3]
Background Staining (in isozyme analysis) Less background stainingMore prone to background stainingNakamura, S., et al. (1980)[2]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway for a typical NAD(P)H-dependent dehydrogenase assay using 1-methoxyPMS and a general experimental workflow for a colorimetric enzyme assay.

G cluster_enzyme Enzymatic Reaction cluster_mediation Electron Mediation cluster_detection Colorimetric Detection Substrate Substrate (e.g., Lactate) Enzyme NAD(P)H-dependent Dehydrogenase Substrate->Enzyme 1. Substrate Binding Product Product (e.g., Pyruvate) NAD NAD+ NAD->Enzyme NADH NADH PMS_ox 1-methoxyPMS (Oxidized) NADH->PMS_ox 4. Electron Transfer NADH->PMS_ox Enzyme->Product 2. Product Release Enzyme->NADH 3. NAD+ Reduction PMS_ox->NAD PMS_red 1-methoxyPMS (Reduced) Tetrazolium Tetrazolium Salt (e.g., INT, WST-8) (Colorless/Yellow) PMS_red->Tetrazolium 5. Electron Transfer PMS_red->Tetrazolium Formazan Formazan Dye (Colored) Tetrazolium->Formazan 6. Reduction G start Start prep_reagents 1. Prepare Reagents: - Assay Buffer (e.g., 0.2M Tris-HCl, pH 8.2) - Substrate Solution (e.g., Lithium Lactate) - NAD+ Solution - 1-methoxyPMS Solution - Tetrazolium Salt Solution (e.g., INT) - Stop Solution (e.g., Acetic Acid) start->prep_reagents setup_plate 2. Set up 96-well Plate: - Add samples (e.g., cell lysate) - Include controls (blanks, positive controls) prep_reagents->setup_plate add_reagent_mix 3. Prepare and Add Assay Reagent Mix: - Combine Buffer, Substrate, NAD+,  1-methoxyPMS, and Tetrazolium Salt setup_plate->add_reagent_mix incubate 4. Incubate at Room Temperature (e.g., 15-60 min) in the dark add_reagent_mix->incubate stop_reaction 5. Add Stop Solution incubate->stop_reaction read_absorbance 6. Measure Absorbance (e.g., at 490 nm) stop_reaction->read_absorbance analyze 7. Analyze Data: - Subtract background - Calculate enzyme activity read_absorbance->analyze end End analyze->end

References

Application Notes and Protocols for Studying Cellular Respiration Using Phenazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine derivatives are a class of heterocyclic compounds that play a significant role in various biological electron transfer processes. In the context of cellular respiration, they are primarily known for their ability to act as artificial electron carriers, capable of accepting electrons from donors like NADH and transferring them to acceptors within the mitochondrial electron transport chain (ETC) or to artificial electron acceptors. This property makes them invaluable tools for studying the function and inhibition of specific respiratory complexes.

While the specific compound "a-Methoxy-4-methylphenazine" is not widely documented in scientific literature, it is likely a close analog of other well-studied methoxy-phenazine derivatives, such as 1-methoxy-5-methylphenazinium methyl sulfate (MPMS). These compounds, along with the more extensively researched Phenazine Methosulfate (PMS), are utilized to probe mitochondrial function, bypass inhibited ETC complexes, and assess the activity of specific dehydrogenases. Their mechanism of action typically involves redox cycling, where they shuttle electrons, and in the process, can also lead to the generation of reactive oxygen species (ROS).[1][2]

These application notes provide an overview of the use of phenazine derivatives in cellular respiration research, with a focus on their mechanism of action, and provide detailed protocols for their application in experimental settings.

Mechanism of Action of Phenazine Derivatives in Cellular Respiration

Phenazine derivatives can accept electrons from reduced nicotinamide adenine dinucleotide (NADH) and subsequently donate these electrons to various components of the electron transport chain or other electron acceptors.[3] This ability to act as an electron shuttle allows researchers to investigate specific segments of the respiratory chain. For instance, in the presence of an inhibitor of Complex I, a phenazine derivative can be used to re-oxidize NADH and transfer the electrons to a downstream acceptor, thereby restoring electron flow and allowing for the study of the subsequent complexes.

The redox potential of phenazine derivatives can be tuned by the addition of different functional groups, which influences their interaction with the components of the ETC.[4][5][6] For example, pyocyanin, another phenazine derivative, has been shown to act as an electron shunt, replacing the function of Complex III in cases of its dysfunction.[7][8][9]

Key applications include:

  • Bypassing chemically-induced or genetic inhibitions of ETC complexes.

  • Measuring the activity of NADH-producing dehydrogenases.

  • Inducing oxidative stress to study cellular responses.[1]

  • Studying the bioenergetic profiles of cells with mitochondrial dysfunction.

Data Presentation

The following table summarizes quantitative data related to the effects of representative phenazine derivatives on cellular respiration.

CompoundParameterModel SystemConcentrationEffectReference
Phenazine Methosulfate (PMS) Redox Potential (E0')Chemical System-+0.063 V[1]
Oxygen Consumption Rate (OCR)Human A375 Melanoma Cells1-10 µMImpaired mitochondrial OCR after 1-6 hours of exposure.[1][1]
ATP LevelsPseudomonas aeruginosaNot SpecifiedRapid depletion of intracellular ATP.[10][10]
ATP FormationEscherichia coliNot SpecifiedStimulated ATP formation.[10][10]
1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) Redox Potential (E0')Chemical System-+0.063 V[3]
Electron Transfer Rate from NADHEnzymatic AssayNot SpecifiedFaster rate of reduction compared to PMS.[3][3]
Pyocyanin Mitochondrial RespirationPatient-derived Fibroblasts (Complex III deficiency)Sub-μMRestored respiration and increased ATP production.[7][9][7][9]
Mitochondrial Membrane PotentialPatient-derived Fibroblasts (Complex III deficiency)Sub-μMNormalized mitochondrial membrane potential.[7][8][7][8]

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol outlines the use of a phenazine derivative, such as Phenazine Methosulfate (PMS), to assess mitochondrial function in cultured cells, particularly to bypass Complex I and measure the activity of downstream complexes.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Cultured cells of interest

  • Cell culture medium

  • Seahorse XF Assay Medium (e.g., DMEM, pH 7.4) supplemented with glucose, pyruvate, and glutamine

  • Phenazine Methosulfate (PMS) stock solution (10 mM in DMSO)

  • Rotenone (Complex I inhibitor) stock solution (1 mM in DMSO)

  • Succinate (Complex II substrate) stock solution (1 M in water)

  • Antimycin A (Complex III inhibitor) stock solution (1 mM in DMSO)

  • Ascorbate (electron donor for Complex IV) stock solution (1 M in water)

  • TMPD (N,N,N',N'-Tetramethyl-p-phenylenediamine, artificial electron mediator for Complex IV) stock solution (100 mM in water)

  • Seahorse XFe/XF96 or XFe24 Analyzer

Procedure:

  • Cell Plating:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

    • Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.

  • Prepare Assay Reagents:

    • On the day of the assay, prepare fresh Seahorse XF Assay Medium supplemented with desired substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

    • Prepare working solutions of the inhibitors and substrates in the assay medium to be loaded into the injection ports of the sensor cartridge. A typical injection strategy to bypass Complex I would be:

      • Port A: Rotenone (final concentration, e.g., 1 µM)

      • Port B: Succinate (final concentration, e.g., 10 mM) + PMS (final concentration, e.g., 10-50 µM)

      • Port C: Antimycin A (final concentration, e.g., 1 µM)

      • Port D: Ascorbate (final concentration, e.g., 10 mM) + TMPD (final concentration, e.g., 100 µM)

  • Prepare the Seahorse Analyzer:

    • Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

    • Load the prepared assay reagents into the appropriate ports of the hydrated sensor cartridge.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the microplate and wash the cells twice with the pre-warmed Seahorse XF Assay Medium.

    • Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

  • Run the Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture microplate and initiate the assay protocol.

    • The instrument will measure the basal OCR, and then sequentially inject the compounds from the ports, measuring the OCR after each injection.

Data Analysis:

  • Basal Respiration: The initial OCR before any injections.

  • Complex I-linked Respiration: The decrease in OCR after the injection of Rotenone.

  • Complex II-linked Respiration (PMS-mediated): The increase in OCR after the injection of Succinate and PMS. PMS facilitates the transfer of electrons from succinate (via Complex II) to downstream components.

  • Non-mitochondrial Respiration: The OCR remaining after the injection of Antimycin A.

  • Complex IV-linked Respiration: The OCR after the injection of Ascorbate/TMPD.

Protocol 2: Assessment of Mitochondrial Complex I Activity in Isolated Mitochondria

This protocol describes a colorimetric method to measure the activity of Complex I in isolated mitochondria, where a phenazine derivative can be used as an intermediate electron carrier.

Materials:

  • Isolated mitochondria

  • Mitochondrial isolation buffer

  • Assay buffer (e.g., 25 mM potassium phosphate, pH 7.5, 5 mM MgCl2)

  • NADH solution (e.g., 10 mM in assay buffer)

  • Decylubiquinone (Coenzyme Q1 analog)

  • A suitable terminal electron acceptor dye (e.g., DCPIP or a proprietary dye from a kit that changes absorbance upon reduction)

  • Rotenone (Complex I inhibitor)

  • Microplate reader

Procedure:

  • Mitochondria Preparation:

    • Isolate mitochondria from cells or tissues using standard differential centrifugation protocols.

    • Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).

  • Assay Setup:

    • Prepare a reaction mixture in a 96-well plate. For each sample, prepare two wells: one for the total activity and one for the non-specific activity (with Rotenone).

    • To each well, add the assay buffer, isolated mitochondria (e.g., 5-10 µg of protein), and the terminal electron acceptor dye.

    • To the "non-specific activity" wells, add Rotenone to a final concentration that ensures complete inhibition of Complex I (e.g., 2 µM).

    • Incubate the plate at the desired temperature (e.g., 30°C) for a few minutes to equilibrate.

  • Initiate the Reaction:

    • Start the reaction by adding NADH to all wells. If not using a commercial kit with an intermediate, a phenazine derivative like PMS can be used to facilitate electron transfer to the dye.

  • Measure Absorbance:

    • Immediately start monitoring the decrease in absorbance of the electron acceptor dye at the appropriate wavelength (e.g., 600 nm for DCPIP) over time using a microplate reader in kinetic mode. Record readings every 30-60 seconds for 5-10 minutes.

Data Analysis:

  • Calculate the rate of change in absorbance (ΔAbs/min) for both the total activity and the non-specific activity samples.

  • Subtract the rate of the non-specific activity from the rate of the total activity to determine the specific Complex I activity.

  • Use the molar extinction coefficient of the electron acceptor dye to convert the rate of absorbance change into the rate of NADH oxidation (nmol/min/mg of mitochondrial protein).

Visualizations

Signaling Pathway of a Phenazine Derivative as an Electron Carrier

Caption: Electron shuttling by a phenazine derivative in the ETC.

Experimental Workflow for Assessing Mitochondrial Function

experimental_workflow start Start: Seed cells in Seahorse microplate prep_reagents Prepare assay medium and inhibitor/substrate solutions start->prep_reagents prep_plate Wash cells and add assay medium start->prep_plate load_cartridge Load sensor cartridge with reagents (Rotenone, PMS/Succinate, etc.) prep_reagents->load_cartridge run_assay Run Seahorse XF Mito Stress Test load_cartridge->run_assay equilibrate Incubate plate in non-CO₂ incubator for 1 hour prep_plate->equilibrate equilibrate->run_assay measure_basal Measure Basal OCR run_assay->measure_basal inject_A Inject Port A (e.g., Rotenone) measure_basal->inject_A measure_A Measure OCR after Complex I inhibition inject_A->measure_A inject_B Inject Port B (e.g., PMS + Succinate) measure_A->inject_B measure_B Measure OCR after Complex I bypass inject_B->measure_B analyze Analyze data to determine respiratory parameters measure_B->analyze end End analyze->end

Caption: Workflow for analyzing cellular respiration with phenazines.

References

Application Notes and Protocols for Detecting Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: November 2025

As a comprehensive alternative, this document provides detailed application notes and protocols for a widely used ROS detection agent, 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) , which is mentioned in the context of measuring ROS induced by other compounds.

Application Note: Detection of Intracellular Reactive Oxygen Species using 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA)

Introduction

2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) is a cell-permeable probe used to detect intracellular reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻). Its utility in research and drug development stems from its ability to provide a fluorometric readout of oxidative stress levels within cells.

Mechanism of Action

H2DCF-DA is a non-fluorescent molecule that can freely diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF) within the cell. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.

Applications
  • Assessment of Oxidative Stress: Quantifying the overall oxidative stress in cell populations in response to various stimuli, including chemical compounds, environmental factors, or genetic modifications.

  • Drug Development: Screening compounds for pro-oxidant or antioxidant properties. For example, some cancer therapies work by increasing ROS to induce cell death.

  • Disease Modeling: Studying the role of oxidative stress in various pathologies, such as neurodegenerative diseases, cardiovascular diseases, and cancer.

  • Signal Transduction: Investigating the involvement of ROS as second messengers in cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

Data Presentation

The following table summarizes typical experimental parameters and expected results for H2DCF-DA assays.

ParameterValue/RangeNotes
Probe H2DCF-DA
Excitation Wavelength ~495 nm
Emission Wavelength ~529 nm
Typical Loading Concentration 5-10 µMOptimal concentration should be determined empirically for each cell type.
Loading Time 30-60 minutesIncubation at 37°C is recommended.
Positive Control H₂O₂ (100-500 µM) or other ROS inducersUsed to confirm that the probe is responsive in the experimental system.
Negative Control N-acetylcysteine (NAC)A ROS scavenger that can be used to pretreat cells to confirm the signal is from ROS.[1]
Visualization of Experimental Workflow and Signaling Pathway

Below are diagrams illustrating the experimental workflow for ROS detection and a common signaling pathway activated by ROS.

G cluster_0 Cell Preparation cluster_1 Treatment and Staining cluster_2 Data Acquisition cluster_3 Analysis prep Seed cells in a 96-well plate or on coverslips treat Treat cells with experimental compound(s) prep->treat load Load cells with 10 µM H2DCF-DA for 30 min at 37°C treat->load wash Wash cells with PBS to remove excess probe load->wash read Measure fluorescence at Ex/Em = 495/529 nm wash->read analyze Quantify fluorescence intensity and compare to controls read->analyze

Caption: Experimental workflow for intracellular ROS detection using H2DCF-DA.

ROS Increased Intracellular ROS ASK1 ASK1 Activation ROS->ASK1 triggers MKKs MKK4/7 Activation ASK1->MKKs JNK JNK Phosphorylation MKKs->JNK AP1 c-Jun/AP-1 Activation JNK->AP1 Response Cellular Responses (Apoptosis, Autophagy, DNA Damage) AP1->Response

Caption: ROS-mediated activation of the JNK signaling pathway.

Experimental Protocols

Protocol 1: General Detection of Intracellular ROS in Adherent Cells by Fluorescence Microscopy

Materials:

  • Adherent cells (e.g., HeLa, HepG2)

  • Glass-bottom dishes or coverslips

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • H2DCF-DA (5 mM stock in DMSO)

  • Experimental compound (and vehicle control)

  • Positive control (e.g., 100 mM H₂O₂ stock)

  • Fluorescence microscope with appropriate filters (FITC/GFP channel)

Procedure:

  • Cell Seeding: Seed adherent cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.

  • Treatment: Remove the culture medium and treat the cells with the experimental compound diluted in serum-free medium for the desired time. Include a vehicle control. For a positive control, treat a separate set of cells with 100-500 µM H₂O₂ for 30-60 minutes.

  • Loading with H2DCF-DA: a. Prepare a 10 µM working solution of H2DCF-DA in pre-warmed serum-free medium. b. Remove the treatment medium from the cells. c. Add the 10 µM H2DCF-DA solution to each dish/coverslip. d. Incubate for 30 minutes at 37°C in the dark.

  • Washing: a. Remove the H2DCF-DA loading solution. b. Wash the cells twice with pre-warmed PBS to remove any extracellular probe.

  • Imaging: a. Add fresh PBS or imaging buffer to the cells. b. Immediately visualize the cells using a fluorescence microscope with excitation at ~495 nm and emission at ~529 nm. c. Capture images using consistent acquisition settings for all samples.

Protocol 2: Quantification of Intracellular ROS in Suspension Cells by Flow Cytometry

Materials:

  • Suspension cells (e.g., Jurkat)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • H2DCF-DA (5 mM stock in DMSO)

  • Experimental compound (and vehicle control)

  • Positive control (e.g., 100 mM H₂O₂ stock)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Grow cells to the desired density. For the experiment, adjust the cell density to approximately 1 x 10⁶ cells/mL.

  • Treatment: Add the experimental compound or vehicle control to the cell suspension and incubate for the desired duration at 37°C.

  • Loading with H2DCF-DA: a. Add H2DCF-DA directly to the cell suspension to a final concentration of 10 µM. b. Incubate for 30 minutes at 37°C in the dark.

  • Washing: a. Centrifuge the cells at 300 x g for 5 minutes. b. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. c. Repeat the wash step.

  • Analysis: a. Resuspend the final cell pellet in 500 µL of cold PBS. b. Keep the cells on ice and protected from light until analysis. c. Analyze the samples on a flow cytometer, measuring the fluorescence in the FITC channel (FL1). d. Gate on the main cell population and quantify the mean fluorescence intensity.

Troubleshooting and Considerations
  • Autofluorescence: Always include an unstained cell control to assess background autofluorescence.

  • Photobleaching: DCF is susceptible to photobleaching. Minimize light exposure during imaging.

  • Probe Concentration: High concentrations of H2DCF-DA can be cytotoxic or lead to artifacts. Titrate the probe concentration to find the lowest effective dose.

  • Buffer Choice: Avoid using buffers containing components that can react with ROS, as this may interfere with the assay.[2]

  • Confirmation: Since H2DCF-DA is not specific to a single ROS, it is good practice to confirm findings with other, more specific probes or by using scavengers like NAC to demonstrate that the signal is ROS-dependent.[1]

References

Application Notes and Protocols for a-Methoxy-4-methylphenazine in Pharmaceutical and Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the investigation of a-Methoxy-4-methylphenazine and its derivatives in pharmaceutical and drug discovery research. While specific experimental data for a-Methoxy-4-methylphenazine is not extensively available in current literature, this guide offers a comprehensive framework based on the well-established biological activities of the broader phenazine class of compounds. Phenazine derivatives are a well-documented class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] This document outlines potential synthetic routes, detailed experimental protocols for evaluating key biological activities, and data presentation formats to facilitate research on this and related novel phenazine compounds.

Chemical Properties and Synthesis

While a specific synthesis for a-Methoxy-4-methylphenazine is not prominently described, a plausible synthetic route can be extrapolated from established methods for similar phenazine derivatives, such as the Wohl-Aue reaction.[4] This reaction typically involves the condensation of a substituted aniline with a nitrobenzene derivative.

Table 1: Physicochemical Properties of a Representative Methoxyphenazine

PropertyValueSource
IUPAC Name 1-methoxyphenazinePubChem
Molecular Formula C₁₃H₁₀N₂OPubChem
Molecular Weight 210.24 g/mol PubChem
Melting Point 168 - 173 °CChem-Impex
Appearance Light yellow to orange crystalline powderChem-Impex
Solubility Soluble in organic solventsGeneral Knowledge

A proposed synthetic workflow for a-Methoxy-4-methylphenazine is illustrated below.

G cluster_synthesis Proposed Synthesis of a-Methoxy-4-methylphenazine A 4-Methyl-2-nitroaniline C Condensation (Wohl-Aue Reaction) A->C Reactant 1 B Anisole B->C Reactant 2 D a-Methoxy-4-methylphenazine C->D Product

Caption: Proposed synthesis workflow for a-Methoxy-4-methylphenazine.

Applications in Drug Discovery

Phenazine derivatives have shown significant promise in several therapeutic areas. The introduction of methoxy and methyl groups can modulate the biological activity, selectivity, and pharmacokinetic properties of the phenazine core.

Antimicrobial Research

Phenazines are known for their broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[3] This activity is often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) that are detrimental to microbial cells.

Table 2: Example Antimicrobial Activity of a Phenazine Derivative (MIC values)

MicroorganismMIC (µg/mL) of a representative phenazine
Staphylococcus aureus16
Escherichia coli32
Candida albicans8
Anticancer Research

Many phenazine derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and targeting of specific signaling pathways.[2] The planar structure of the phenazine ring allows for intercalation into DNA, which can disrupt DNA replication and transcription in cancer cells.

Table 3: Example Anticancer Activity of a Phenazine Derivative (IC₅₀ values)

Cell LineIC₅₀ (µM) of a representative phenazine
HeLa (Cervical Cancer)5.2
A549 (Lung Cancer)7.8
MCF-7 (Breast Cancer)6.1
Neuroprotective Research

Recent studies have explored the potential of phenazine derivatives in the context of neurodegenerative diseases. Some derivatives have been shown to inhibit cholinesterases, which is a key therapeutic strategy in the management of Alzheimer's disease.[5]

Experimental Protocols

The following are detailed, adaptable protocols for the evaluation of the biological activities of a-Methoxy-4-methylphenazine.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of microorganisms.

Materials:

  • a-Methoxy-4-methylphenazine

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Microbial cultures

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of a-Methoxy-4-methylphenazine in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

G cluster_mic Antimicrobial Susceptibility Testing Workflow A Prepare compound dilutions B Inoculate with microbial culture A->B C Incubate B->C D Determine MIC C->D

Caption: Workflow for MIC determination.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • a-Methoxy-4-methylphenazine

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of a-Methoxy-4-methylphenazine and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathway Analysis: Apoptosis Induction

Phenazine derivatives often induce apoptosis in cancer cells. A representative signaling pathway is depicted below.

G cluster_apoptosis Apoptosis Signaling Pathway Phenazine a-Methoxy-4- methylphenazine ROS Increased ROS Phenazine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptosis induction pathway for phenazines.

Conclusion

a-Methoxy-4-methylphenazine belongs to the pharmacologically significant class of phenazine compounds. While direct experimental data for this specific molecule is limited, the provided application notes and protocols offer a robust starting point for its synthesis and biological evaluation. Researchers are encouraged to adapt these methodologies to explore the potential of a-Methoxy-4-methylphenazine and its analogs as novel therapeutic agents in antimicrobial, anticancer, and neuroprotective research.

References

Application Notes and Protocols for a-Methoxy-4-methylphenazine (1-Methoxy-5-methylphenazinium methyl sulfate) as a Probe for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

It has been determined that the compound of interest, likely misidentified as "a-Methoxy-4-methylphenazine," is 1-Methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) . This compound is a photochemically stable analog of phenazine methosulfate (PMS) and serves as an efficient electron mediator in various enzymatic assays.[1][2] Its primary application is in coupling the activity of NAD(P)H-dependent dehydrogenases to the reduction of a chromogenic indicator, typically a tetrazolium salt. This process results in a measurable color change, allowing for the kinetic analysis of the enzyme.

The enhanced stability of 1-methoxyPMS over PMS makes it a superior choice for routine and high-throughput screening assays, as it is less susceptible to degradation by light, providing more consistent and reproducible results.[1][2] This document provides detailed application notes and protocols for the use of 1-methoxyPMS as a probe in enzyme kinetics, with a specific focus on the assay of Lactate Dehydrogenase (LDH).

Data Presentation

ParameterValueEnzyme/SystemReference
Chemical Name 1-Methoxy-5-methylphenazinium methyl sulfateN/A[3]
Synonyms 1-methoxyPMS, MPMSN/A[3]
CAS Number 65162-13-2N/A[3]
Molecular Formula C₁₅H₁₆N₂O₅SN/A[4]
Molecular Weight 336.36 g/mol N/A[4]
Appearance Dark red to reddish-purple powderN/A[5]
Solubility Soluble in water (~1 mg/mL) and alcoholN/A[3][4]
Turnover Number 10-12 s⁻¹Electron mediator between NADH and nitrotetrazolium blue[1]

Experimental Protocols

This section provides a detailed protocol for a Lactate Dehydrogenase (LDH) assay using 1-methoxyPMS as an electron mediator and iodonitrotetrazolium chloride (INT) as the chromogenic indicator.[6]

Principle

Lactate Dehydrogenase catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD⁺ to NADH. The electrons from the newly formed NADH are then transferred by 1-methoxyPMS to INT, reducing it to a red formazan product. The rate of formazan formation is directly proportional to the LDH activity and can be monitored spectrophotometrically.

Reagent Preparation
  • 0.2 M Tris-HCl Buffer (pH 8.2):

    • Dissolve 24.2 g of Tris base in approximately 800 mL of deionized water.

    • Adjust the pH to 8.2 with concentrated HCl.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • Buffer A (2x): 4 mM INT in 0.2 M Tris-HCl, pH 8.2: [6]

    • Dissolve 20.2 mg of iodonitrotetrazolium chloride (INT) in 10 mL of 0.2 M Tris-HCl, pH 8.2.

    • Store protected from light at -20°C in aliquots.[6]

  • Buffer B (2x): 6.4 mM NAD⁺ and 320 mM Lithium Lactate in 0.2 M Tris-HCl, pH 8.2: [6]

    • Dissolve 42.5 mg of NAD⁺ and 307 mg of lithium lactate in 10 mL of 0.2 M Tris-HCl, pH 8.2.

    • Store at -20°C in aliquots.[6]

  • 1-methoxyPMS Supplement (10,000x): 150 mM 1-methoxyPMS in 0.2 M Tris-HCl, pH 8.2: [6]

    • Dissolve 50.5 mg of 1-methoxyPMS in 1 mL of 0.2 M Tris-HCl, pH 8.2.

    • Store protected from light at -20°C in small aliquots.[6]

  • LDH Assay Reagent (1x):

    • Prepare fresh before use.

    • For a 96-well plate, combine:

      • 2.5 mL of Buffer A (2x)

      • 2.5 mL of Buffer B (2x)

      • 0.5 µL of 1-methoxyPMS Supplement (10,000x)[6]

    • Mix gently and keep protected from light.

  • Stop Solution: 1 M Acetic Acid: [6]

    • Add 5.7 mL of glacial acetic acid to 94.3 mL of deionized water.

    • Store at room temperature.

Assay Procedure
  • Sample Preparation:

    • Prepare your enzyme samples (e.g., cell lysates, purified enzyme) in an appropriate buffer. It is recommended to perform serial dilutions of the enzyme to ensure the readings fall within the linear range of the assay.

  • Assay Plate Setup:

    • Add 50 µL of your sample (or standard) to each well of a clear, flat-bottom 96-well plate.[6]

    • Include appropriate controls, such as a blank (buffer only) and a positive control (a known concentration of LDH).

  • Initiation of the Reaction:

    • Add 50 µL of the freshly prepared LDH Assay Reagent to each well.[6]

  • Incubation:

    • Incubate the plate at room temperature in the dark for 60 minutes.[6] The incubation time may be optimized depending on the enzyme concentration and activity.

  • Stopping the Reaction:

    • Add 50 µL of 1 M Acetic Acid to each well to stop the reaction.[6]

  • Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[6]

Data Analysis
  • Subtract the absorbance of the blank from the absorbance of all other wells.

  • Plot a standard curve if using LDH standards.

  • Determine the enzyme activity from the linear range of the reaction. The activity is proportional to the change in absorbance over time.

Visualizations

Enzymatic Reaction and Electron Transfer Pathway

Enzymatic_Reaction cluster_enzyme LDH Catalyzed Reaction cluster_probe Probe-Mediated Electron Transfer Lactate Lactate LDH Lactate Dehydrogenase Lactate->LDH Substrate Pyruvate Pyruvate NAD NAD+ NAD->LDH Co-substrate NADH NADH mPMS_ox 1-methoxyPMS (Oxidized) NADH->mPMS_ox e- LDH->Pyruvate Product LDH->NADH Reduced Co-substrate mPMS_red 1-methoxyPMS (Reduced) mPMS_ox->mPMS_red INT_ox INT (Colorless) mPMS_red->INT_ox e- Formazan Formazan (Red) INT_ox->Formazan

Caption: Enzymatic reaction of LDH and subsequent electron transfer mediated by 1-methoxyPMS.

Experimental Workflow for LDH Assay

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffers, Substrates, 1-methoxyPMS, INT) start->prep_reagents prep_samples Prepare Enzyme Samples and Controls prep_reagents->prep_samples plate_setup Add 50 µL of Samples/Controls to 96-Well Plate prep_samples->plate_setup add_reagent Add 50 µL of LDH Assay Reagent plate_setup->add_reagent incubate Incubate at Room Temperature (60 min, in the dark) add_reagent->incubate stop_reaction Add 50 µL of 1 M Acetic Acid incubate->stop_reaction measure Measure Absorbance at 490 nm stop_reaction->measure analyze Analyze Data (Subtract Blank, Determine Activity) measure->analyze end End analyze->end

Caption: Step-by-step workflow for the lactate dehydrogenase (LDH) kinetic assay.

References

Application Notes and Protocols for a-Methoxy-4-methylphenazine in Microbial Fuel Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microbial fuel cells (MFCs) are bio-electrochemical devices that harness the metabolic activity of microorganisms to convert chemical energy stored in organic matter directly into electrical energy. A critical factor limiting the efficiency of MFCs is the rate of extracellular electron transfer (EET) from the microbial cells to the anode. One effective strategy to enhance EET is the use of exogenous redox mediators, also known as electron shuttles.

Phenazines, a class of nitrogen-containing heterocyclic compounds, are well-established as effective electron mediators in MFCs. These compounds can be produced naturally by some bacteria, such as Pseudomonas aeruginosa, or can be chemically synthesized. Their ability to be reversibly oxidized and reduced allows them to shuttle electrons from the microbial respiratory chain to the anode, thereby increasing the current and power output of the MFC.

This document provides detailed application notes and protocols for the prospective use of a-Methoxy-4-methylphenazine as an electron mediator in MFC research. Due to the limited direct research on a-Methoxy-4-methylphenazine in MFCs, the information, quantitative data, and protocols presented herein are based on studies of structurally similar and functionally analogous phenazine derivatives. These notes are intended to serve as a comprehensive guide for researchers investigating the potential of novel phenazine compounds in microbial fuel cells.

Mechanism of Action: Phenazine-Mediated Electron Transfer

Phenazine derivatives act as soluble electron shuttles, facilitating the transfer of electrons from the microbial cells to the MFC anode. The general mechanism is a three-step process:

  • Reduction by Microorganisms: The oxidized form of the phenazine molecule diffuses across the cell membrane and is reduced by components of the microbial electron transport chain, such as NADH dehydrogenases.

  • Diffusion to the Anode: The reduced phenazine then diffuses out of the cell and towards the anode of the MFC.

  • Oxidation at the Anode: Upon reaching the anode, the reduced phenazine is re-oxidized, releasing electrons to the anode. The oxidized phenazine is then free to diffuse back to the microbial cell to repeat the cycle.

This process of mediated electron transfer significantly enhances the rate of electron flow to the anode, leading to improved MFC performance.

cluster_microbe Microbial Cell cluster_extracellular Extracellular Space cluster_anode Anode Metabolism Metabolism NADH NADH Metabolism->NADH generates NAD+ NAD+ NADH->NAD+ oxidized to Pz_ox Oxidized Phenazine NADH->Pz_ox NAD+->Metabolism Pz_red Reduced Phenazine Pz_ox->Pz_red e- Pz_red->Pz_ox e- Anode Anode Pz_red->Anode

Caption: Electron shuttling by phenazine mediators in an MFC.

Quantitative Performance Data of Analogous Phenazine Derivatives

The following table summarizes the performance of MFCs using various phenazine derivatives that are structurally or functionally related to a-Methoxy-4-methylphenazine. This data can serve as a benchmark for evaluating the performance of novel phenazine mediators.

Phenazine DerivativeMicroorganismAnode MaterialPower DensityVoltage/CurrentReference
5-methyl-1-hydroxyphenazinePseudomonas aeruginosaGraphite258 ± 4.5 mW/cm²595 ± 5 mV[1]
Pyocyanin & Phenazine-1-carboxamidePseudomonas aeruginosaGraphiteWild type reached higher power output than mutants lacking these phenazines-[2][3]
OxychloraphinPseudomonas aeruginosa MTCC 2474Copper-doped graphite epoxy composite7831 ± 112.5 µW/m²-[4]
Tubermycin BPseudomonas aeruginosa MTCC 2474Copper-doped graphite epoxy composite2096.5 ± 11.8 µW/m²-[4]

Experimental Protocols

The following are generalized protocols for the preparation and use of a-Methoxy-4-methylphenazine as a soluble redox mediator in a microbial fuel cell. These protocols are based on established methodologies for other phenazine derivatives.

Protocol 1: Preparation of a-Methoxy-4-methylphenazine Stock Solution
  • Synthesis/Procurement: Synthesize a-Methoxy-4-methylphenazine using established organic chemistry methods or procure from a chemical supplier.

  • Purity Assessment: Verify the purity of the compound using techniques such as NMR, mass spectrometry, and HPLC.

  • Stock Solution Preparation:

    • Accurately weigh a desired amount of a-Methoxy-4-methylphenazine powder.

    • Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 100 mM).

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

    • Store the stock solution in a dark, airtight container at 4°C to prevent degradation.

Protocol 2: Microbial Fuel Cell Setup and Operation

This protocol describes the setup of a two-chamber H-type MFC, a common configuration for fundamental research.

Materials:

  • Two-chamber H-type MFC assembly

  • Proton exchange membrane (e.g., Nafion®)

  • Anode and cathode electrodes (e.g., carbon felt, graphite rods)

  • External circuit with a resistor (e.g., 1 kΩ) and a data acquisition system

  • Microbial inoculum (e.g., Pseudomonas aeruginosa, mixed wastewater culture)

  • Anolyte medium (e.g., minimal salts medium with a carbon source like acetate or glucose)

  • Catholyte (e.g., phosphate buffer)

  • a-Methoxy-4-methylphenazine stock solution

Procedure:

  • MFC Assembly:

    • Assemble the H-type MFC, ensuring a tight seal between the two chambers and the proton exchange membrane.

    • Place the anode and cathode in their respective chambers.

    • Connect the electrodes to the external circuit.

  • Inoculation and Acclimation:

    • Fill the anode chamber with the anolyte medium and the microbial inoculum.

    • Fill the cathode chamber with the catholyte.

    • Operate the MFC in batch mode until a stable voltage is achieved, indicating the formation of a biofilm on the anode. This acclimation period can take several days to weeks.

  • Addition of a-Methoxy-4-methylphenazine:

    • Once a stable baseline performance is established, add a specific concentration of the a-Methoxy-4-methylphenazine stock solution to the anolyte. It is recommended to test a range of concentrations (e.g., 10 µM, 50 µM, 100 µM) to determine the optimal concentration.

    • Monitor the voltage and current output of the MFC continuously.

  • Data Analysis:

    • Calculate the power density and current density based on the measured voltage, current, and the surface area of the anode.

    • Compare the performance of the MFC with and without the addition of a-Methoxy-4-methylphenazine to evaluate its effectiveness as an electron mediator.

cluster_prep Preparation cluster_mfc MFC Operation cluster_analysis Data Analysis Synth Synthesize/ Procure Compound Purity Assess Purity (NMR, MS, HPLC) Synth->Purity Stock Prepare Sterile Stock Solution Purity->Stock Assemble Assemble Two-Chamber MFC Inoculate Inoculate & Acclimate (Establish Baseline) Assemble->Inoculate Add Add a-Methoxy-4- methylphenazine Inoculate->Add Monitor Monitor Voltage & Current Add->Monitor Calculate Calculate Power & Current Density Monitor->Calculate Compare Compare Performance (with vs. without mediator) Calculate->Compare

Caption: Experimental workflow for evaluating a-Methoxy-4-methylphenazine in an MFC.

Conclusion

While direct experimental data for a-Methoxy-4-methylphenazine in microbial fuel cells is not yet available, the extensive research on analogous phenazine derivatives strongly suggests its potential as an effective electron mediator. The protocols and data presented in these application notes provide a solid foundation for researchers to systematically investigate the efficacy of a-Methoxy-4-methylphenazine and other novel phenazine compounds in enhancing the performance of microbial fuel cells. Such research is crucial for the advancement of MFC technology towards practical applications in waste treatment and renewable energy generation.

References

Troubleshooting & Optimization

a-Methoxy-4-methylphenazine stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of a-Methoxy-4-methylphenazine. The information is compiled to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of a-Methoxy-4-methylphenazine?

A1: Based on the behavior of similar phenazine compounds, the primary factors contributing to degradation are likely:

  • Exposure to Light (Photodegradation): Many phenazine derivatives are sensitive to light, particularly in aqueous solutions. Photodegradation can lead to the formation of hydroxylated byproducts.[1][2][3]

  • pH: The stability of phenazines can be pH-dependent. For instance, phenazine-1-carboxylic acid is more stable in neutral or alkaline solutions compared to acidic conditions when exposed to light.[1][2][3]

  • Oxidation: As redox-active compounds, phenazines are susceptible to oxidation.[4][5][6][7][8] The presence of oxygen and other oxidizing agents can accelerate degradation.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Presence of Certain Metals: Ferrous iron has been shown to interact with some phenazines, leading to degradation under anaerobic conditions.[9]

Q2: How should I properly store a-Methoxy-4-methylphenazine to ensure its stability?

A2: To maximize stability, store a-Methoxy-4-methylphenazine under the following conditions:

  • In the Dark: Use amber vials or store containers in a light-blocking box or cabinet.

  • Cool and Dry Environment: Store at recommended temperatures, typically in a refrigerator or freezer, and in a desiccated environment to minimize moisture exposure.[10][11]

  • Inert Atmosphere: For long-term storage, especially in solution, consider purging the container with an inert gas like argon or nitrogen to displace oxygen.

  • Tightly Sealed Containers: Ensure the container is well-sealed to prevent exposure to air and moisture.[10][11][12]

Q3: What are the likely degradation products of a-Methoxy-4-methylphenazine?

A3: While specific degradation products are unknown, based on related compounds, potential degradation pathways could lead to:

  • Hydroxylated Derivatives: Photodegradation of phenazine-1-carboxylic acid is known to produce hydroxylated phenazines.[1][2][3] It is plausible that a-Methoxy-4-methylphenazine could undergo similar reactions.

  • N-oxides: Oxidation of the nitrogen atoms in the phenazine ring can form N-oxides.[13]

  • Demethylation: The methoxy group could potentially be cleaved to form a hydroxyl group.

  • Ring Opening: Under harsh conditions, the heterocyclic ring system may be cleaved.

Q4: I am seeing unexpected peaks in my HPLC analysis after my experiment. Could this be due to degradation?

A4: Yes, the appearance of new, unexpected peaks in your chromatogram is a common indicator of compound degradation. To confirm this, you can perform a forced degradation study by exposing a sample of a-Methoxy-4-methylphenazine to stress conditions (e.g., light, acid, base, heat, oxidizing agent) and analyzing the resulting mixture by HPLC.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound potency or activity over time. Degradation of a-Methoxy-4-methylphenazine.1. Review storage conditions. Ensure the compound is protected from light, heat, and moisture. 2. Prepare fresh solutions for each experiment. 3. Analyze an aliquot of your stock solution by HPLC or another suitable analytical method to check for purity and the presence of degradation products.
Color change of the solid compound or solution. Degradation, possibly due to oxidation or photodegradation.1. Discard the discolored material. 2. Obtain a fresh batch of the compound. 3. Implement stricter storage and handling procedures to protect from light and oxygen.
Inconsistent experimental results. Instability of the compound under experimental conditions.1. Evaluate the pH, temperature, and light exposure during your experiment. 2. Consider using a more stable buffer system. 3. If light sensitivity is suspected, conduct experiments under red light or in the dark. 4. Analyze samples at different time points during your experiment to monitor for degradation.
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). Formation of degradation products.1. Characterize the unknown peaks using mass spectrometry (MS) and NMR to identify potential degradation products. 2. Perform forced degradation studies to intentionally generate and identify degradation products, which can then be used as markers.

Quantitative Data on Phenazine Stability (Using Phenazine-1-Carboxylic Acid as an Analog)

The following table summarizes the stability of phenazine-1-carboxylic acid (PCA) under various conditions, which may provide insights into the potential stability of a-Methoxy-4-methylphenazine.

Condition Half-life of PCA Reference
Visible light, pH 5.02.2 days[1][2][3]
Visible light, pH 6.837.6 days[1][2][3]
Visible light, oxygen removedHalf-life doubled[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of a-Methoxy-4-methylphenazine and identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of a-Methoxy-4-methylphenazine in a suitable solvent (e.g., methanol, DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and a solution at 60°C for 24 hours.

    • Photodegradation: Expose a solution to a UV lamp (e.g., 254 nm) or a high-intensity visible light source for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. An LC-MS method is recommended for the identification of degradation products.

Protocol 2: HPLC Method for Stability Assessment

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate a-Methoxy-4-methylphenazine from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where a-Methoxy-4-methylphenazine has maximum absorbance. A photodiode array (PDA) detector is useful for obtaining UV spectra of all peaks.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure it is "stability-indicating."

Visualizations

Degradation_Pathways a-Methoxy-4-methylphenazine a-Methoxy-4-methylphenazine Hydroxylated Products Hydroxylated Products a-Methoxy-4-methylphenazine->Hydroxylated Products Photodegradation (Light, H₂O) N-Oxides N-Oxides a-Methoxy-4-methylphenazine->N-Oxides Oxidation (O₂, H₂O₂) Demethylated Products Demethylated Products a-Methoxy-4-methylphenazine->Demethylated Products Hydrolysis (Acid/Base) Ring-Opened Fragments Ring-Opened Fragments Hydroxylated Products->Ring-Opened Fragments Further Degradation N-Oxides->Ring-Opened Fragments Further Degradation

Caption: Potential degradation pathways for a-Methoxy-4-methylphenazine.

Troubleshooting_Workflow start Inconsistent Results or Unexpected Analytical Peaks check_storage Review Storage and Handling: - Light protection? - Temperature control? - Inert atmosphere? start->check_storage check_purity Analyze Stock Solution Purity (e.g., HPLC, NMR) check_storage->check_purity Yes improper_storage Action: Improve Storage (Use amber vials, store cold/dry, use fresh solutions) check_storage->improper_storage No degraded_stock Action: Prepare Fresh Stock from New Material check_purity->degraded_stock Degradation Detected evaluate_conditions Evaluate Experimental Conditions: - pH - Temperature - Light exposure - Presence of reactive species check_purity->evaluate_conditions Stock is Pure end Problem Resolved improper_storage->end degraded_stock->end modify_protocol Action: Modify Protocol (e.g., adjust pH, work in dark, use antioxidants) evaluate_conditions->modify_protocol Potential Instability forced_degradation Perform Forced Degradation Study to Identify Degradants evaluate_conditions->forced_degradation Identify Unknowns modify_protocol->end forced_degradation->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: a-Methoxy-4-methylphenazine (assumed as 4-Methoxy-TEMPO) Concentration Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that "a-Methoxy-4-methylphenazine" is not a commonly indexed chemical name in scientific literature. The information provided below is based on the structurally similar and well-researched compound 4-Methoxy-TEMPO (4-methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy) , which is presumed to be the compound of interest for your experiments.

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of 4-Methoxy-TEMPO.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methoxy-TEMPO and what are its common applications in research?

A1: 4-Methoxy-TEMPO is a stable free radical and a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). It is commonly used as a catalyst in organic synthesis for the oxidation of alcohols. In biological research, it is utilized as a radical scavenger to study oxidative stress, and it has been investigated for its potential therapeutic applications, including in drug development.[1] Its ability to selectively scavenge reactive oxygen species (ROS) makes it a valuable tool for studying cellular mechanisms related to oxidative damage.[1]

Q2: What is the typical starting concentration range for 4-Methoxy-TEMPO in cell-based assays?

A2: Based on published studies, a broad starting concentration range for in vitro experiments is between 0.5 mM and 8 mM.[2] However, significant cytotoxic effects have been observed in cell lines such as HepG2 at concentrations as low as 2 mM after 4 hours of treatment.[3] It is crucial to perform a dose-response curve to determine the optimal, non-toxic, or desired toxic concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of 4-Methoxy-TEMPO?

A3: 4-Methoxy-TEMPO is an orange solid with a melting point of 40-44 °C.[1] It is soluble in organic solvents.[1] For cell culture experiments, a common practice is to dissolve the compound in a sterile, cell culture-grade solvent like DMSO to create a high-concentration stock solution (e.g., 100 mM). This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. Always ensure the final solvent concentration in your experiment is consistent across all conditions and does not exceed a level that is toxic to your cells (typically <0.5% v/v for DMSO).

Q4: What are the known signaling pathways affected by 4-Methoxy-TEMPO?

A4: 4-Methoxy-TEMPO has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in HepG2 cells.[3] Specifically, it can induce the phosphorylation of JNK, ERK1/2, and p38 MAPKs, which are associated with cellular responses to stress, including apoptosis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Cell Death at Expected Non-Toxic Concentrations - Cell line is particularly sensitive to 4-Methoxy-TEMPO.- Incorrect stock solution concentration.- Solvent toxicity.- Perform a preliminary dose-response experiment with a wider and lower concentration range (e.g., 1 µM to 1 mM) to determine the IC50 value for your specific cell line.- Verify the weighing and dilution calculations for your stock solution.- Include a solvent control (medium with the same final concentration of the solvent used to dissolve 4-Methoxy-TEMPO) in your experiments to rule out solvent-induced cytotoxicity.
No Observable Effect at High Concentrations - Compound inactivity due to improper storage or handling.- Low cell permeability.- Short incubation time.- Store 4-Methoxy-TEMPO at 2-8°C as recommended. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.- If poor permeability is suspected, consider using permeabilizing agents (if compatible with your experimental design) or increasing the incubation time.- Extend the treatment duration (e.g., 24, 48, 72 hours) to observe potential long-term effects.
Precipitate Formation in Cell Culture Medium - Poor solubility of 4-Methoxy-TEMPO at the final concentration.- Interaction with media components.- Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility.- Prepare fresh dilutions of 4-Methoxy-TEMPO in pre-warmed cell culture medium immediately before adding to the cells.- Visually inspect the medium for any precipitation after adding the compound. If observed, reduce the final concentration or try a different solvent for the stock solution.
Inconsistent or Non-Reproducible Results - Variability in cell passage number or confluency.- Inconsistent incubation times or compound addition.- Degradation of 4-Methoxy-TEMPO stock solution.- Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment.- Standardize all experimental steps, including incubation times and the method of adding the compound to the wells.- Prepare fresh stock solutions of 4-Methoxy-TEMPO regularly and store them appropriately.

Quantitative Data Summary

Table 1: Concentration-Dependent Cytotoxicity of 4-Methoxy-TEMPO in HepG2 Cells

ConcentrationIncubation Time (hours)Cell Viability (% of Control)ATP Content (% of Control)
0.5 mM4~100%~100%
1 mM4~90%~90%
2 mM4~70%~60%
4 mM4~40%~20%
5 mM4~30%~10%

Data is approximated from graphical representations in the cited literature.[2][3]

Table 2: Induction of DNA Damage by 4-Methoxy-TEMPO in HepG2 Cells (Comet Assay)

Concentration (4-hour treatment)Comet Tail Intensity (% DNA in tail)
0.5 mMNo significant increase
1 mMNo significant increase
2 mMSignificant increase
5 mMFurther significant increase

Data is qualitatively summarized from the cited literature.[3]

Experimental Protocols

1. Preparation of 4-Methoxy-TEMPO Stock Solution

  • Weigh out the desired amount of 4-Methoxy-TEMPO powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

2. Cell Viability (MTS) Assay

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of the 4-Methoxy-TEMPO stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of 4-Methoxy-TEMPO. Include appropriate controls (untreated cells and solvent control).

  • Incubate the cells for the desired time period (e.g., 2, 4, 6 hours).[2]

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Visualizations

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response 4_Methoxy_TEMPO 4_Methoxy_TEMPO ROS_Generation ROS_Generation 4_Methoxy_TEMPO->ROS_Generation MAPKKK MAPKKK (e.g., ASK1, MEKK1) ROS_Generation->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (JNK, p38, ERK1/2) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2, Elk-1) MAPK->Transcription_Factors Apoptosis_DNA_Damage Apoptosis & DNA Damage Transcription_Factors->Apoptosis_DNA_Damage

Caption: MAPK signaling pathway activation by 4-Methoxy-TEMPO.

Experimental_Workflow Start Start: Concentration Optimization Prepare_Stock 1. Prepare 4-Methoxy-TEMPO Stock Solution (in DMSO) Start->Prepare_Stock Cell_Seeding 2. Seed Cells in Multi-well Plates Prepare_Stock->Cell_Seeding Dose_Response 3. Perform Broad Range Dose-Response (e.g., 1µM-8mM) Cell_Seeding->Dose_Response Cytotoxicity_Assay 4. Assess Cytotoxicity (e.g., MTS Assay) Dose_Response->Cytotoxicity_Assay Determine_Concentration 5. Determine Optimal Concentration Range Cytotoxicity_Assay->Determine_Concentration Functional_Assay 6. Perform Functional Assays (e.g., Western Blot, Comet Assay) Determine_Concentration->Functional_Assay Analyze_Data 7. Analyze and Interpret Data Functional_Assay->Analyze_Data End End: Optimized Protocol Analyze_Data->End

Caption: Experimental workflow for concentration optimization.

References

a-Methoxy-4-methylphenazine storage conditions and shelf life

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the storage, shelf life, and use of a-Methoxy-4-methylphenazine (also known as 1-Methoxy-5-methylphenazinium methyl sulfate or Methoxy-PMS).

Frequently Asked Questions (FAQs)

Q1: What is a-Methoxy-4-methylphenazine and what is its primary application?

A1: a-Methoxy-4-methylphenazine is a photochemically stable electron mediator.[1][2] Its primary application is in biochemical assays, particularly in colorimetric cell viability, proliferation, and cytotoxicity assays. It acts as an intermediate to transfer electrons from NAD(P)H, produced by metabolically active cells, to a tetrazolium salt (e.g., WST-8, MTT), resulting in a colored formazan product that can be quantified spectrophotometrically.

Q2: Why is a-Methoxy-4-methylphenazine used instead of other electron mediators like phenazine methosulfate (PMS)?

A2: a-Methoxy-4-methylphenazine is significantly more photochemically stable than PMS.[1] This means it is less likely to degrade when exposed to light, leading to more consistent and reproducible experimental results. Solutions of a-Methoxy-4-methylphenazine can be stored at room temperature for extended periods without significant degradation.[3]

Q3: Is a-Methoxy-4-methylphenazine toxic to cells?

A3: In the concentrations typically used in cell culture assays, a-Methoxy-4-methylphenazine is considered to have no cytotoxic effects. This allows for the possibility of conducting further experiments on the same cells after a viability assay.

Q4: What is the appearance of a-Methoxy-4-methylphenazine and its solutions?

A4: As a solid, a-Methoxy-4-methylphenazine is a dark red to reddish-purple powder.[3] When dissolved in water, it forms a clear, rosy pink to red solution.[1]

Storage Conditions and Shelf Life

Proper storage is crucial to maintain the stability and performance of a-Methoxy-4-methylphenazine.

FormatStorage TemperatureShelf LifeSpecial Instructions
Solid Powder Room Temperature≥ 4 years[4]Keep container tightly closed and protected from moisture.
-20°C≥ 4 yearsRecommended for long-term stability.
Aqueous Stock Solution Room Temperature> 3 months[3]Protect from light for extended storage.
4°CNot specified, but refrigeration is a common practice for aqueous solutions.Monitor for any signs of precipitation or color change.
-20°C or -80°CUp to 2 years (as part of a kit)Aliquot to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background absorbance in cell-free wells Chemical interference from the test compound.Run a control by adding the test compound to the assay medium without cells. If there is a color change, the compound is likely interfering with the assay. Consider removing the compound before adding the assay reagents.
Contaminated media or reagents.Use fresh, sterile media and reagents. Ensure aseptic techniques are followed throughout the experiment.
Low signal or poor color development Insufficient number of viable cells.Increase the number of cells seeded per well or extend the incubation time with the test compound.
Low metabolic activity of cells.Ensure cells are in the logarithmic growth phase and that the culture medium is not depleted of essential nutrients.
Incorrect wavelength used for measurement.Ensure the absorbance is read at the correct wavelength for the formazan product of the specific tetrazolium salt being used (e.g., ~450 nm for WST-8).
Degraded a-Methoxy-4-methylphenazine.Prepare a fresh solution of a-Methoxy-4-methylphenazine. If the solid powder has changed color or appears clumped, it may be degraded.
Precipitate forms in the wells The test compound is precipitating.Check the solubility of the test compound in the culture medium. Consider using a different solvent or a lower concentration.
The formazan product is precipitating (more common with MTT).Ensure the formazan is fully solubilized before reading the absorbance. a-Methoxy-4-methylphenazine is typically used with water-soluble tetrazolium salts like WST-8 to avoid this issue.
Inconsistent results between replicate wells Uneven cell seeding.Ensure a homogeneous cell suspension before and during seeding. Pipette carefully and mix the cell suspension between pipetting.
"Edge effect" in the microplate.Avoid using the outermost wells of the microplate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile water or media.
Bubbles in the wells.Ensure there are no bubbles in the wells before reading the absorbance, as they can interfere with the light path.

Experimental Protocols

Cell Viability Assay using a-Methoxy-4-methylphenazine and WST-8

This protocol outlines a general procedure for determining cell viability. Optimization of cell number and incubation times may be necessary for different cell types and experimental conditions.

Materials:

  • a-Methoxy-4-methylphenazine solution (e.g., 0.2 mM)

  • WST-8 solution (e.g., 5 mM)

  • 96-well cell culture plate

  • Cell culture medium

  • Test compound

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for 24-96 hours, or until cells have adhered and are in the logarithmic growth phase.

  • Treatment: Add the desired concentrations of the test compound to the wells. Include untreated control wells.

  • Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Reagent Preparation: Prepare the WST-8/a-Methoxy-4-methylphenazine working solution according to the manufacturer's instructions. This is often a 1:10 or 1:100 dilution of the stock solutions in culture medium or PBS.

  • Addition of Assay Reagent: Add 10 µL of the working solution to each well.

  • Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Gently shake the plate to ensure a uniform distribution of the colored product. Measure the absorbance at approximately 450 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the background control wells from all other readings. Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling_Pathway Mechanism of Action in Cell Viability Assays cluster_cell Metabolically Active Cell NAD(P)H NAD(P)H Dehydrogenases Dehydrogenases NAD(P)H->Dehydrogenases Substrate a-Methoxy-4-methylphenazine_ox a-Methoxy-4-methylphenazine (oxidized) NAD(P)H->a-Methoxy-4-methylphenazine_ox e- transfer NAD(P)+ NAD(P)+ Dehydrogenases->NAD(P)+ Product a-Methoxy-4-methylphenazine_red a-Methoxy-4-methylphenazine (reduced) a-Methoxy-4-methylphenazine_ox->a-Methoxy-4-methylphenazine_red Reduction WST-8_ox WST-8 (yellow) a-Methoxy-4-methylphenazine_red->WST-8_ox e- transfer Formazan Formazan (orange) WST-8_ox->Formazan Reduction Spectrophotometry Spectrophotometry Formazan->Spectrophotometry Quantification at ~450 nm

Caption: Electron transfer pathway in a cell viability assay.

Experimental_Workflow Experimental Workflow for Cell Viability Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Cells Incubate for 24-96 hours Seed_Cells->Incubate_Cells Add_Compound Add test compound Incubate_Cells->Add_Compound Incubate_Compound Incubate for desired exposure time Add_Compound->Incubate_Compound Add_Reagent Add WST-8 / a-Methoxy-4-methylphenazine Incubate_Compound->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance at ~450 nm Incubate_Reagent->Measure_Absorbance Analyze_Data Analyze data and calculate viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow.

References

Technical Support Center: Methoxy-Substituted Phenazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with a-Methoxy-4-methylphenazine and other methoxy-substituted phenazine derivatives. Given the limited specific data on a-Methoxy-4-methylphenazine, this guide addresses common challenges encountered with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of methoxy-substituted phenazine derivatives?

Phenazines are nitrogen-containing heterocyclic compounds known for their redox activity and are often colored.[1][2] The introduction of a methoxy group can influence the compound's physicochemical properties, such as solubility, lipophilicity, and electronic properties, which in turn can affect its biological activity and experimental behavior.[3] Methoxy groups can impact the molecule's reactivity and metabolic stability.[4][5]

Q2: How should I store and handle a-Methoxy-4-methylphenazine?

While specific stability data for a-Methoxy-4-methylphenazine is unavailable, phenazine derivatives, in general, should be protected from light to prevent photochemical degradation. It is advisable to store the compound in a cool, dry, and dark place. For solutions, it is best to prepare them fresh for each experiment. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light.

Q3: What are the expected spectroscopic features of a methoxy-substituted phenazine?

Researchers can expect characteristic signals in various spectroscopic analyses. In NMR spectroscopy, the methoxy group will present a singlet peak in the 1H NMR spectrum, typically between 3.5 and 4.0 ppm. The aromatic protons of the phenazine core will appear in the aromatic region (typically 7.0-9.0 ppm). In UV-Vis spectroscopy, phenazines exhibit characteristic absorbance peaks, and the position and intensity of these peaks can be influenced by substituents like the methoxy group.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving methoxy-substituted phenazine derivatives.

Issue Potential Cause Recommended Solution
Poor Solubility The compound may have low solubility in aqueous buffers due to the aromatic phenazine core.- Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol. - For aqueous assays, ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all samples, including controls. - Test a range of solvents to find the most suitable one for your stock solution.
Inconsistent Assay Results - Compound precipitation in the assay medium. - Degradation of the compound over time. - Interaction with assay components.- Visually inspect for any precipitation after adding the compound to the assay medium. If observed, reduce the final concentration. - Prepare fresh dilutions of the compound for each experiment. - Run appropriate controls to check for any interference of the compound with the assay reagents or detection method.[6]
Unexpected Color Change Phenazines are redox-active and their color can change with the redox state.[1]- Ensure that the buffer conditions (e.g., pH, presence of reducing or oxidizing agents) are consistent and controlled. - Be aware that some biological media can have a reductive or oxidative potential that may affect the compound.
Difficulty in Characterization Ambiguous spectroscopic data.- Utilize a combination of analytical techniques for thorough characterization, including 1H NMR, 13C NMR, Mass Spectrometry, and UV-Vis spectroscopy.[3] - Compare the obtained data with published data for similar phenazine structures if available.

Experimental Protocols

Below are general methodologies for key experiments involving the characterization and use of methoxy-substituted phenazine derivatives.

General Protocol for Preparing a Stock Solution
  • Accurately weigh a small amount of the solid compound.

  • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Gently warm or sonicate the solution if necessary to ensure complete dissolution.

  • Once dissolved, bring the solution to the final desired volume with the same solvent to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

General Workflow for a Cell-Based Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start cell_seeding Seed Cells start->cell_seeding compound_prep Prepare Compound Dilutions cell_seeding->compound_prep treatment Treat Cells with Compound compound_prep->treatment incubation Incubate treatment->incubation assay_reagent Add Assay Reagent incubation->assay_reagent readout Measure Signal assay_reagent->readout data_analysis Data Analysis readout->data_analysis end End data_analysis->end

Caption: A generalized workflow for conducting a cell-based assay.

Troubleshooting Logic for Inconsistent Results

troubleshooting_logic start Inconsistent Results check_solubility Check for Precipitation start->check_solubility check_stability Compound Degradation? check_solubility->check_stability No lower_conc Lower Compound Concentration check_solubility->lower_conc Yes check_controls Review Controls check_stability->check_controls Unlikely fresh_prep Prepare Fresh Solutions check_stability->fresh_prep Possible interference_check Check for Assay Interference check_controls->interference_check Anomalies Found consistent_results Consistent Results check_controls->consistent_results Controls OK lower_conc->consistent_results fresh_prep->consistent_results interference_check->consistent_results

Caption: A decision tree for troubleshooting inconsistent experimental results.

Potential Signaling Pathway Interaction

Phenazine derivatives are known to be redox-active and can interfere with cellular electron transport chains.[3] While the specific targets of a-Methoxy-4-methylphenazine are unknown, a hypothetical interaction with a generic cellular redox pathway is depicted below.

signaling_pathway compound a-Methoxy-4- methylphenazine etc Electron Transport Chain compound->etc Interacts with ros Reactive Oxygen Species (ROS) etc->ros Generates stress_response Cellular Stress Response ros->stress_response apoptosis Apoptosis stress_response->apoptosis

Caption: Hypothetical interaction of a methoxy-phenazine with a cellular redox pathway.

References

a-Methoxy-4-methylphenazine common pitfalls and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for a-Methoxy-4-methylphenazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a-Methoxy-4-methylphenazine and what are its primary applications?

a-Methoxy-4-methylphenazine is a phenazine derivative. Like other phenazine compounds, it is redox-active and can be used as an electron mediator in various biochemical and cell-based assays. Its primary application is to facilitate the transfer of electrons from NAD(P)H to a reporter molecule, such as a tetrazolium salt (e.g., in MTT or XTT assays), to quantify enzyme activity or cell viability. A closely related compound, 1-Methoxy-5-methylphenazinium methyl sulfate (1-Methoxy PMS), is well-documented for this purpose.[1][2][3][4]

Q2: What is the key advantage of using a methoxy-phenazine derivative like 1-Methoxy PMS over traditional phenazine methosulfate (PMS)?

The primary advantage is its enhanced stability. 1-Methoxy PMS is significantly more photochemically stable than PMS.[1][2][4] Solutions of 1-Methoxy PMS can be stored at room temperature for extended periods (over 3 months) without significant degradation, even when exposed to light.[5] This increased stability leads to lower background signals and more reproducible results in enzymatic assays.[3]

Q3: How should I dissolve and store a-Methoxy-4-methylphenazine?

Based on the properties of similar phenazine derivatives, here are the recommended procedures:

  • Dissolving: a-Methoxy-4-methylphenazine is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2][6] For use in aqueous buffers, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the aqueous medium.[2][6] Phenazines are generally sparingly soluble in aqueous buffers alone.[2][7]

  • Storage: Store the solid compound at -20°C for long-term stability (≥4 years for similar compounds).[6] While methoxy-phenazine derivatives are more stable than PMS, it is still good practice to protect solutions from prolonged, intense light exposure. Aqueous solutions are best prepared fresh for each experiment.[6]

Q4: Can a-Methoxy-4-methylphenazine interfere with my experimental readings?

Yes, there is a potential for interference. Phenazine derivatives are colored compounds and may exhibit fluorescence, which can lead to high background in absorbance or fluorescence-based assays.[5] It is crucial to include proper controls, such as wells containing the compound at the working concentration without cells or enzymes, to determine its intrinsic absorbance or fluorescence at the wavelengths used in your assay.

Troubleshooting Guides

Problem 1: High Background in Cell Viability/Enzymatic Assays

High background can obscure the signal from your experiment, leading to inaccurate results.

Potential Cause Recommended Solution
Intrinsic Absorbance/Fluorescence of the Compound Run a control plate with only media and varying concentrations of a-Methoxy-4-methylphenazine to determine its contribution to the signal. Subtract this background from your experimental readings.
Photochemical Instability Although more stable than PMS, prolonged exposure to high-intensity light may cause some degradation. Prepare reagents fresh and minimize light exposure during the experiment.
Contaminated Reagents Use fresh, high-purity reagents. Ensure that buffers and media are not contaminated with microbial growth, which can reduce tetrazolium dyes.[8]
Insufficient Plate Washing If your assay involves wash steps, ensure they are performed thoroughly to remove any residual unbound compound or reagents.[8][9]
Inappropriate Blocking In ELISA or similar assays, insufficient blocking can lead to non-specific binding of reagents. Optimize blocking buffer concentration and incubation time.[9]
Problem 2: Inconsistent or Non-Reproducible Results

Variability between wells or experiments can compromise the validity of your data.

Potential Cause Recommended Solution
Compound Precipitation Due to lower solubility in aqueous solutions, the compound may precipitate out of solution, especially at high concentrations or during long incubations. Visually inspect wells for precipitates. Consider lowering the final concentration or increasing the percentage of organic solvent (if compatible with your experimental system).
Inconsistent Pipetting Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and proper techniques.
Cell Seeding Density In cell-based assays, ensure a uniform cell suspension and consistent seeding density across all wells. The "edge effect" in microplates can also contribute to variability.
Degradation of Stock Solution Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Problem 3: Low or No Signal

A weak or absent signal can indicate a problem with one of the assay components.

Potential Cause Recommended Solution
Suboptimal Compound Concentration The concentration of the electron mediator is critical. Titrate a-Methoxy-4-methylphenazine to determine the optimal concentration for your specific assay. Too little will limit the reaction rate, while too much can be cytotoxic or cause high background.
Inactive Enzyme or Unhealthy Cells Ensure the enzyme is active and that the cells are healthy and metabolically active. Run positive controls to verify the health of your biological system.
Incorrect Assay Buffer pH The redox activity of phenazines can be pH-dependent. Ensure your assay buffer is at the optimal pH for both the enzyme/cells and the electron mediator. Phenazine stability is generally better in neutral or alkaline conditions.[10][11]
Incompatible Reagents Some components in the media or buffer could inhibit the reaction. For example, high concentrations of reducing agents may interfere with the assay.

Quantitative Data Summary

The following table summarizes key quantitative data for phenazine derivatives, primarily based on the well-characterized 1-Methoxy-5-methylphenazinium methyl sulfate (1-Methoxy PMS).

Parameter Value Notes
Molecular Weight (a-Methoxy-4-methylphenazine) 224.26 g/mol C₁₄H₁₂N₂O
Redox Potential (1-Methoxy PMS) +63 mV[5]
Solubility (1-Methoxy PMS) Soluble in water and alcohol[5]
Solubility (General Phenazines) Sparingly soluble in water; Soluble in DMSO and DMF (~10 mg/mL)[6][7]
Stability (1-Methoxy PMS in solution) Stable for >3 months at room temperature, protected from light[5]
Storage (Solid) -20°C for long-term (≥4 years)[6]
UV/Vis Absorption Maxima (Phenazine) 259, 386 nm[6]
UV/Vis Absorption Maxima (Phenoxazine) 214, 240, 318 nm[2]

Experimental Protocols

Protocol 1: General Procedure for Use as an Electron Mediator in a Cell Viability Assay (e.g., XTT)
  • Prepare a stock solution: Dissolve a-Methoxy-4-methylphenazine in DMSO to a concentration of 5-10 mM.

  • Culture cells: Seed cells in a 96-well plate at the desired density and incubate with your test compounds.

  • Prepare the labeling mixture: Just before use, mix the XTT labeling reagent with the a-Methoxy-4-methylphenazine solution. The final concentration of the phenazine derivative typically ranges from 25 to 100 µM, but this should be optimized.

  • Incubate: Add the labeling mixture to each well and incubate for 2-4 hours at 37°C in a CO₂ incubator.

  • Measure absorbance: Read the absorbance of the formazan product at 450-500 nm with a reference wavelength of around 650 nm.

Protocol 2: Synthesis of Phenazine Derivatives (General Overview)

A common method for synthesizing phenazine derivatives is through the condensation of o-phenylenediamines with o-quinones. The Wohl-Aue reaction, involving the reaction of an aromatic amine with a nitroaromatic compound in the presence of a base, is another classical method. For a methoxy-substituted phenazine, one might start with a methoxy-substituted o-phenylenediamine or a related precursor. Purification is typically achieved through column chromatography on silica gel or recrystallization.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for High Background start High Background Observed check_controls Review Controls (No Compound, No Cells) start->check_controls intrinsic_signal Is background high in 'No Cell' control? check_controls->intrinsic_signal compound_issue Potential Issue: - Intrinsic absorbance/fluorescence - Compound degradation intrinsic_signal->compound_issue Yes cell_issue Potential Issue: - Reagent contamination - Over-development of assay - Non-specific binding intrinsic_signal->cell_issue No solution_compound Solution: - Subtract background - Prepare fresh compound - Protect from light compound_issue->solution_compound end Problem Resolved solution_compound->end solution_cell Solution: - Use fresh reagents - Optimize incubation time - Improve washing/blocking cell_issue->solution_cell solution_cell->end

Caption: A logical workflow for diagnosing and resolving high background signals.

electron_transfer_pathway Electron Transfer in a Tetrazolium-Based Assay cluster_cell Metabolically Active Cell NADPH NAD(P)H NADP NAD(P)+ NADPH->NADP Cellular Dehydrogenases phenazine_ox a-Methoxy-4-phenazine (Oxidized) NADP->phenazine_ox e- phenazine_red a-Methoxy-4-phenazine (Reduced) tetrazolium Tetrazolium Salt (e.g., XTT, yellow) phenazine_red->tetrazolium e- formazan Formazan Product (colored) tetrazolium->formazan

Caption: The role of a-Methoxy-4-methylphenazine as an electron mediator.

ros_pathway Potential Biological Action of Phenazines phenazine Phenazine Derivative ros Increased ROS (Reactive Oxygen Species) phenazine->ros stress Oxidative Stress ros->stress mitochondria Mitochondrial Dysfunction stress->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Phenazines can induce apoptosis via reactive oxygen species (ROS).

References

a-Methoxy-4-methylphenazine enhancing solubility for aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with a-Methoxy-4-methylphenazine and other phenazine derivatives. Our goal is to help you overcome challenges related to the solubility of these compounds in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is a-Methoxy-4-methylphenazine and what are its general properties?

a-Methoxy-4-methylphenazine is a heterocyclic compound belonging to the phenazine family. Phenazines are known for their diverse biological activities, including antimicrobial and antitumor properties.[1][2] Generally, phenazine derivatives are characterized by their hydrophobic nature, which often leads to limited solubility in aqueous solutions.[1] They tend to be more soluble in organic solvents like ethanol, acetone, and chloroform.[1]

Q2: I'm having trouble dissolving a-Methoxy-4-methylphenazine in my aqueous buffer. What are the recommended solvents?

Due to its hydrophobic structure, a-Methoxy-4-methylphenazine has low water solubility.[1] To enhance solubility, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before adding it to your aqueous buffer.

Q3: Can pH be adjusted to improve the solubility of a-Methoxy-4-methylphenazine?

Yes, adjusting the pH can significantly impact the solubility of phenazine derivatives. For compounds with functional groups that can be protonated or deprotonated, altering the pH can lead to the formation of more soluble salt forms. For instance, some phenazine derivatives with -OH or -COOH groups show increased solubility in alkaline solutions.[3] It is advisable to determine the pKa of your specific phenazine derivative to optimize the pH for maximum solubility.

Q4: Are there any additives that can help to increase the aqueous solubility?

Several strategies can be employed to enhance the aqueous solubility of phenazine compounds. The use of co-solvents, such as ethanol or polyethylene glycol (PEG), can increase solubility.[4] Additionally, encapsulating the compound in cyclodextrins has been shown to be an effective method for improving the solubility and bioavailability of poorly soluble drugs like iodinin, a phenazine derivative.[2] Dendrimers have also been studied as solubility enhancers for phenazine.[5]

Troubleshooting Guide

Issue: Precipitation of a-Methoxy-4-methylphenazine upon addition to aqueous buffer.

This is a common issue arising from the low aqueous solubility of many phenazine derivatives.

Step-by-Step Protocol to Avoid Precipitation:

  • Initial Dissolution: Prepare a concentrated stock solution of a-Methoxy-4-methylphenazine in an appropriate organic solvent (e.g., DMSO, ethanol).

  • Pre-warm the Buffer: Gently warm your aqueous buffer to slightly above room temperature. This can help to increase the solubility.

  • Gradual Addition: While vortexing or stirring the aqueous buffer, add the stock solution dropwise. This gradual dilution helps to prevent the compound from crashing out of the solution.

  • Sonication: If cloudiness or precipitation persists, sonicate the solution in a water bath for a short period. This can help to break up aggregates and improve dissolution.

  • pH Adjustment: If the compound has ionizable groups, adjust the pH of the final solution to a range where the compound is more soluble. This should be determined empirically.

  • Filtration: After dissolution, it is good practice to filter the solution through a 0.22 µm filter to remove any remaining micro-precipitates.

Quantitative Data: Solubility of a Model Phenazine Derivative

The following table summarizes the solubility of a representative phenazine compound in various solvents and conditions. Note that these are generalized values and the optimal conditions for a-Methoxy-4-methylphenazine may vary.

Solvent SystemTemperature (°C)Solubility
Water25Sparingly soluble
Ethanol25Soluble
DMSO25Freely Soluble
Water with 10% DMSO25Moderately Soluble
Aqueous Buffer (pH 7.4)25Slightly Soluble
Aqueous Buffer (pH 9.0)25Moderately Soluble

Experimental Protocols & Workflows

Protocol: Preparation of a 10 mM Aqueous Solution of a-Methoxy-4-methylphenazine
  • Weigh out the required amount of a-Methoxy-4-methylphenazine.

  • Prepare a 100 mM stock solution in 100% DMSO.

  • In a separate container, prepare the desired aqueous buffer.

  • While vigorously stirring the aqueous buffer, slowly add the 100 mM DMSO stock solution to achieve the final desired concentration of 10 mM.

  • If any precipitation is observed, refer to the troubleshooting guide above.

Workflow for Preparing an Aqueous Solution of a Sparingly Soluble Phenazine Compound

G cluster_factors Influencing Factors solubility Aqueous Solubility of a-Methoxy-4-methylphenazine pH pH of Solution solubility->pH cosolvents Presence of Co-solvents (e.g., DMSO, Ethanol) solubility->cosolvents temperature Temperature solubility->temperature additives Solubilizing Additives (e.g., Cyclodextrins, Dendrimers) solubility->additives

References

a-Methoxy-4-methylphenazine protocol modifications for specific cell types

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phenazine Derivatives in Cell-Based Assays

Disclaimer: The following information is provided for a hypothetical phenazine derivative, herein referred to as "Compound P" (a-Methoxy-4-methylphenazine), based on the general characteristics of phenazine compounds. Specific experimental conditions for any particular phenazine derivative must be optimized empirically.

This guide is intended for researchers, scientists, and drug development professionals working with novel phenazine compounds in various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for phenazine derivatives?

A1: Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds known for their redox activity. Many phenazines can accept and donate electrons, allowing them to participate in cellular redox cycling. This can lead to the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells or microbes. Some phenazine derivatives have also been shown to act as inhibitors of specific enzymes, such as thioredoxin reductase.[1] The precise mechanism is highly dependent on the specific chemical structure of the derivative.

Q2: What are the common applications of phenazine derivatives in cell-based assays?

A2: Phenazine derivatives are utilized in a variety of cell-based assays, including:

  • Cytotoxicity and viability assays: To assess the anti-cancer or antimicrobial properties of the compound.[2][3]

  • High-content screening: To identify phenotypic changes in cells upon treatment.

  • Mechanism of action studies: To elucidate the specific cellular pathways affected by the compound.

  • Fluorescent imaging: Some phenazine derivatives possess intrinsic fluorescent properties that can be used to study their uptake and subcellular localization.[2][3]

Q3: How should I prepare and store Compound P?

A3: As a general guideline for phenazine derivatives, which are often crystalline solids:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent like DMSO. Ensure the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light, as many phenazine derivatives are light-sensitive.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in your cell culture medium. Be mindful of the final DMSO concentration, which should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal in fluorescence-based assays. 1. Compound P has intrinsic fluorescence at the detection wavelength.2. Non-specific binding of the compound to plasticware or cellular components.1. Run a control with Compound P alone (no cells) to determine its background fluorescence. If necessary, switch to a luminescence or colorimetric-based assay.2. Include wash steps with PBS after compound incubation. Consider using low-binding microplates.
Inconsistent results between experiments. 1. Instability of Compound P in solution.2. Variability in cell health or density.1. Prepare fresh working solutions from a frozen stock for each experiment. Protect from light during incubation.2. Ensure consistent cell seeding density and monitor cell viability before starting the experiment. Use cells within a consistent passage number range.
No observable effect of Compound P on cells. 1. The concentration used is too low.2. The incubation time is too short.3. The compound is inactive in the chosen cell type.1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM).2. Conduct a time-course experiment (e.g., 24, 48, 72 hours).3. Test Compound P in a different cell line that may have the relevant target or pathway.
High levels of cell death even at low concentrations. 1. Compound P is highly cytotoxic to the specific cell line.2. Off-target effects of the compound.1. Lower the concentration range in your dose-response experiments.2. Investigate potential off-target effects by, for example, measuring ROS production or mitochondrial dysfunction.

Experimental Protocols

General Protocol for Assessing Cytotoxicity using a Tetrazolium-Based (e.g., MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of Compound P in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound P or controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

The following table provides a hypothetical summary of IC₅₀ values for Compound P across different cell lines. Note: This data is for illustrative purposes only.

Cell LineCell TypeIncubation Time (hours)IC₅₀ (µM)
HeLaCervical Cancer4812.5
A549Lung Cancer4825.8
MCF-7Breast Cancer488.2
RAW 264.7Macrophage245.1
HEK293Embryonic Kidney48> 100

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Hypothesized Signaling Pathway for Compound P CompoundP Compound P (a-Methoxy-4-methylphenazine) Redox Redox Cycling CompoundP->Redox ROS Increased ROS Redox->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: Hypothesized mechanism of action for Compound P.

G cluster_1 General Experimental Workflow Start Start: Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Treatment with Compound P Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Endpoint Assay (e.g., MTT, HCS) Incubation->Assay Analysis Data Analysis (IC50, Phenotype) Assay->Analysis End End Analysis->End G cluster_2 Troubleshooting Logic Problem Inconsistent Results? CheckCompound Check Compound Stability (Prepare Fresh) Problem->CheckCompound Yes CheckCells Check Cell Health & Passage Number Problem->CheckCells Yes Solution1 Re-run with fresh working solution CheckCompound->Solution1 Solution2 Use consistent cell passage and density CheckCells->Solution2

References

Validation & Comparative

A Comparative Guide to Phenazine Derivatives: Evaluating a-Methoxy-4-methylphenazine in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine derivatives represent a vast and promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[1] Their planar structure allows for intercalation with DNA, and their redox properties contribute to the generation of reactive oxygen species (ROS), a key mechanism in their therapeutic action.[2][3] This guide provides a comparative overview of a-Methoxy-4-methylphenazine against other notable phenazine derivatives, supported by experimental data from existing literature.

While direct comparative studies on a-Methoxy-4-methylphenazine are not extensively available, its performance can be inferred from the structure-activity relationships (SAR) of phenazine compounds. The presence of a methoxy group, as seen in derivatives like 1,6-dimethoxyphenazine, and a methyl group can influence the lipophilicity and electron-donating properties of the molecule, potentially enhancing its interaction with microbial cell membranes and its redox activity.[4][5] This guide will contextualize the anticipated properties of a-Methoxy-4-methylphenazine alongside experimentally validated data for other key phenazine derivatives.

Anticancer Activity: A Comparative Analysis

Phenazine derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the induction of apoptosis through ROS production and mitochondrial pathways.[2] Several synthetic phenazine derivatives have shown potent cytotoxic activity against a range of cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity of Phenazine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Chloro-N-(phenazin-2-yl)benzamide (Compound 4) K562 (Chronic Myelogenous Leukemia)Comparable to CisplatinCisplatinNot specified
HepG2 (Hepatocellular Carcinoma)Comparable to CisplatinCisplatinNot specified
Benzo[a]pyrano[2,3-c]phenazine derivative (6{1,2,1,9}) HepG2 (Hepatocellular Carcinoma)6.71Hydroxycamptothecine (HCPT)~10.74
Benzo[a]phenazine-5-sulfonic acid derivative (10-dimethyl carboxamido) HL-60 (Promyelocytic Leukemia)19Cisplatin7
Phenazine-1-carboxylic acylhydrazone (3d) HeLa (Cervical Cancer), A549 (Lung Cancer)Good cytotoxic activity (exact values not specified)Not specifiedNot specified
Diphenazine phenazostatin J (100) NUGC-3 (Stomach Cancer)0.0077Adriamycin0.1463

Note: Data extracted from multiple sources.[2][6][7][8][9] Direct comparison should be made with caution due to variations in experimental conditions.

Based on SAR studies, the methoxy and methyl substitutions in a-Methoxy-4-methylphenazine are expected to confer moderate to good anticancer activity. The electron-donating nature of these groups could enhance the stability of the phenazine radical cation, promoting ROS generation and subsequent apoptosis in cancer cells.

Antimicrobial Activity: A Comparative Analysis

The antimicrobial properties of phenazines are well-documented, with some derivatives showing efficacy against drug-resistant pathogens.[4][10] Their mode of action often involves the disruption of bacterial biosynthesis and cell membrane integrity through oxidative stress.[3]

Table 2: Comparative Antimicrobial Activity of Phenazine Derivatives

Compound/DerivativeMicroorganismActivity/MICReference CompoundActivity/MIC
Novel Phenazine Derivatives (6e, 7e) Staphylococcus aureus (Gram-positive)12 mm inhibition zoneAmpicillin (100 µg/mL)25 mm inhibition zone
Novel Phenazine Derivatives (4d, 6a) Escherichia coli (Gram-negative)12 mm inhibition zoneAmpicillin (100 µg/mL)16 mm inhibition zone
Novel Phenazine Derivative (4c) Candida albicans (Fungus)13 mm inhibition zoneFluconazole (100 µg/mL)23 mm inhibition zone
Bromophenazine Analogue S. aureus, S. epidermidis0.78–1.56 µMPyocyanin25-50 µM
2-Bromo-1-hydroxyphenazine (78) Not specified6.25 µMPyocyanin50 µM
Synthetic Halogenated Phenazine (HP 29) Not specified0.08 µMNot specifiedNot specified

Note: Data extracted from multiple sources.[4][10][11] Inhibition zone diameters and MIC values are indicative of antimicrobial potency.

The functional groups of a-Methoxy-4-methylphenazine suggest it would possess notable antimicrobial properties. The methoxy group can increase lipophilicity, facilitating passage through the microbial cell wall, while the overall electronic properties would support the redox cycling necessary for ROS-mediated antimicrobial action.[4]

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays for assessing anticancer and antimicrobial activity.

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the phenazine derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial susceptibility of microorganisms.

  • Microbial Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Loading: A specific volume of the phenazine derivative solution at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[4]

Visualizing Mechanisms and Workflows

Signaling Pathway of Phenazine-Induced Apoptosis

Phenazine derivatives often induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

G phenazine Phenazine Derivative ros Increased ROS Production phenazine->ros mito Mitochondrial Membrane Depolarization ros->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apop Apoptosis cas3->apop

Caption: Generalized pathway of phenazine-induced apoptosis.

Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activity of phenazine derivatives involves synthesis, characterization, and subsequent in vitro assays.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis synthesis Synthesis of Phenazine Derivative char Structural Characterization (NMR, MS) synthesis->char invitro In vitro Assays (Anticancer, Antimicrobial) char->invitro data Determination of IC50 / MIC values invitro->data sar Structure-Activity Relationship Analysis data->sar

Caption: Workflow for phenazine derivative screening.

References

A Comparative Guide to a-Methoxy-4-methylphenazine and Standard Redox Dyes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of a-Methoxy-4-methylphenazine (1-methoxy PMS) in comparison to commonly used redox dyes such as Methylene Blue, DCPIP, Resazurin, and various tetrazolium salts (MTT, XTT, WST-8), providing researchers, scientists, and drug development professionals with essential data for informed selection in experimental assays.

In the realm of cellular and biochemical research, redox dyes are indispensable tools for assessing cell viability, enzymatic activity, and mitochondrial function. The selection of an appropriate redox indicator is paramount for obtaining accurate and reproducible results. This guide offers a comprehensive comparison of a-Methoxy-4-methylphenazine, a photochemically stable phenazine derivative, with a range of standard redox dyes. The objective is to provide a clear, data-driven overview of their respective properties and performance characteristics to aid in experimental design.

Key Performance Characteristics: A Quantitative Comparison

The efficacy and suitability of a redox dye are determined by several key parameters, including its redox potential, stability, and spectral properties. The following tables summarize these critical characteristics for a-Methoxy-4-methylphenazine and a selection of standard redox dyes.

Redox Dye Redox Potential (E₀' at pH 7.0) Key Stability Characteristics
a-Methoxy-4-methylphenazine (1-methoxy PMS)~ +0.063 V[1]Photochemically stable; aqueous solutions are stable for over 3 months at room temperature without light protection.[2]
Methylene Blue+0.01 V[3]Stable in its oxidized form; the reduced form, leucomethylene blue, is colorless and can be re-oxidized by oxygen.[4]
2,6-Dichlorophenolindophenol (DCPIP)+0.217 V[5]Relatively stable in its oxidized (blue) form; the reduced form is colorless.[4]
Resazurin(Resorufin/Dihydroresorufin pair) -0.051 V[6]Relatively stable in buffers like PBS, but can be reduced by components in some cell culture media, especially when exposed to light.[5]
Redox Dye Oxidized Form (Absorbance Max) Reduced Form (Absorbance/Emission Max)
a-Methoxy-4-methylphenazine (1-methoxy PMS)Rosy pink solutionColorless
Methylene Blue~664 nm (Blue)[3]Colorless (Leucomethylene blue)[3]
2,6-Dichlorophenolindophenol (DCPIP)~600 nm (Blue)[4]Colorless[4]
Resazurin~600 nm (Blue, weakly fluorescent)Resorufin: ~571 nm (Pink, highly fluorescent, Em: ~585 nm)
MTT~380 nm (Yellow)Formazan: ~570 nm (Purple, insoluble)[2]
XTT~470 nm (Yellow)Formazan: ~450 nm (Orange, soluble)
WST-8~460 nm (Pale yellow)Formazan: ~460 nm (Orange, soluble)[1]

Cytotoxicity Profile

A critical consideration in the use of redox dyes in cell-based assays is their inherent cytotoxicity, which can influence experimental outcomes. The half-maximal inhibitory concentration (IC50) is a key measure of a substance's toxicity.

Redox Dye HeLa Cells IC50 (48h) HepG2 Cells IC50 (48h)
a-Methoxy-4-methylphenazine (1-methoxy PMS)Data not availableData not available
Methylene Blue~11.4 µM (PDT)[7]Antiproliferative IC50 = 660 ± 48 nM[8]
DCPIPData not availableData not available
ResazurinData not availableData not available
MTTIC50 values vary significantly depending on experimental conditions.IC50 values vary significantly depending on experimental conditions.[9][10]
XTTData not availableData not available
WST-8Data not availableData not available

Mechanism of Action: Electron Transfer Pathways

The function of these dyes hinges on their ability to accept electrons from biological reducing equivalents, primarily NADH and NADPH, generated during metabolic processes. This electron transfer results in a detectable change in the dye's optical properties.

General Electron Transfer Pathway for Redox Dyes cluster_reducing_equivalents Reducing Equivalents cluster_redox_dyes Redox Dyes Glycolysis Glycolysis NADH_NADPH NADH / NADPH Glycolysis->NADH_NADPH TCA_Cycle TCA Cycle TCA_Cycle->NADH_NADPH ETC Electron Transport Chain ETC->NADH_NADPH Oxidized_Dye Oxidized Dye (Colored/Non-fluorescent) NADH_NADPH->Oxidized_Dye e- Reduced_Dye Reduced Dye (Colorless/Colored/Fluorescent) Oxidized_Dye->Reduced_Dye Reduction

Caption: General mechanism of redox dye reduction by cellular metabolism.

a-Methoxy-4-methylphenazine, like its parent compound phenazine methosulfate (PMS), acts as an intermediate electron carrier. It facilitates the transfer of electrons from NAD(P)H to a final electron acceptor, which is often a tetrazolium salt in viability assays.[11] Methylene blue can directly accept electrons from NADH and NADPH.[3] DCPIP can act as an artificial electron acceptor in photosynthetic and respiratory chains.[4] Resazurin is reduced to the fluorescent resorufin by various cellular reductases.[6] Tetrazolium salts (MTT, XTT, WST-8) are reduced to colored formazan compounds by cellular dehydrogenases and reductases, a process that can be enhanced by intermediate electron carriers like a-Methoxy-4-methylphenazine.[8]

Experimental Protocols

To facilitate a direct and standardized comparison of these redox dyes, the following experimental protocols are provided.

Protocol 1: Comparative Analysis of Redox Dye Performance in an NADH Dehydrogenase Assay

This protocol allows for the direct comparison of the efficiency of different redox dyes in a cell-free enzymatic assay.

Materials:

  • NADH solution (10 mM in Tris buffer)

  • NADH Dehydrogenase (e.g., from bovine heart)

  • a-Methoxy-4-methylphenazine (1 mM stock)

  • Methylene Blue (1 mM stock)

  • DCPIP (1 mM stock)

  • Resazurin (1 mM stock)

  • MTT (5 mg/mL stock)

  • XTT (1 mg/mL stock) with PMS (0.383 mg/mL stock)

  • WST-8 (5 mM stock) with 1-methoxy PMS (0.2 mM stock)

  • Tris buffer (50 mM, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris buffer and NADH dehydrogenase at the desired concentration.

  • In separate wells of a 96-well plate, add the reaction mixture.

  • To respective wells, add a final concentration of each redox dye to be tested. Include a no-dye control.

  • Initiate the reaction by adding NADH to a final concentration of 100 µM to all wells.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength for each dye over a time course (e.g., every minute for 15 minutes).

  • Calculate the rate of change in absorbance/fluorescence for each dye. A higher rate indicates a more efficient electron acceptor.

Workflow for NADH Dehydrogenase Assay Comparison A Prepare Reaction Mix (Buffer + NADH Dehydrogenase) B Aliquot Mix to 96-well Plate A->B C Add Different Redox Dyes to Separate Wells B->C D Initiate Reaction with NADH C->D E Measure Absorbance/Fluorescence Kinetically D->E F Calculate and Compare Reaction Rates E->F

Caption: Workflow for comparing redox dye efficiency in an enzymatic assay.

Protocol 2: Standardized Cell Viability Assay for Comparing Redox Dyes

This protocol is designed to assess the performance of different redox dyes in a cell-based viability assay using a model cell line (e.g., HeLa or HepG2).

Materials:

  • HeLa or HepG2 cells

  • Complete cell culture medium

  • Cytotoxic agent (e.g., Doxorubicin) for positive control

  • a-Methoxy-4-methylphenazine with a tetrazolium salt (e.g., WST-8)

  • Methylene Blue

  • DCPIP

  • Resazurin

  • MTT

  • XTT/PMS

  • WST-8/1-methoxy PMS

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a serial dilution of a known cytotoxic agent to generate a dose-response curve. Include untreated control wells.

  • After the desired incubation period (e.g., 24, 48, or 72 hours), remove the treatment medium.

  • Add the respective redox dye solution to the wells according to the manufacturer's instructions or a standardized laboratory protocol.

  • Incubate for the recommended time for color/fluorescence development.

  • For MTT, solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance or fluorescence at the appropriate wavelength for each dye.

  • Calculate the percentage of cell viability for each concentration of the cytotoxic agent relative to the untreated control.

  • Compare the IC50 values and the dynamic range of the signal for each redox dye.

Workflow for Comparative Cell Viability Assay A Seed Cells in 96-well Plate B Treat with Cytotoxic Agent (Dose-Response) A->B C Incubate for Desired Time B->C D Add Different Redox Dyes C->D E Incubate for Signal Development D->E F Measure Absorbance/Fluorescence E->F G Calculate and Compare IC50 Values F->G

Caption: Workflow for comparing the performance of redox dyes in a cell viability assay.

Concluding Remarks

a-Methoxy-4-methylphenazine (1-methoxy PMS) presents itself as a valuable tool in the researcher's arsenal of redox indicators, primarily owing to its exceptional photochemical stability. This attribute offers a significant advantage over the light-sensitive phenazine methosulfate (PMS), potentially leading to more consistent and reproducible results in NAD(P)H-dependent enzymatic and cell-based assays.

The choice of the most suitable redox dye will ultimately depend on the specific requirements of the experiment, including the cell type, the expected metabolic activity, the detection instrumentation available, and the need for endpoint versus kinetic measurements. For applications requiring a stable and efficient electron mediator, particularly in conjunction with tetrazolium salts, a-Methoxy-4-methylphenazine is a compelling alternative to traditional dyes. However, researchers are encouraged to perform their own validation experiments to determine the optimal dye and conditions for their unique experimental setup. This guide provides the foundational data and standardized protocols to facilitate this critical selection process.

References

Comparative Analysis of a-Methoxy-4-methylphenazine Analogs in Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide validating the experimental results of a-Methoxy-4-methylphenazine analogs has been released, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison of the antioxidant properties of a key analog, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, against established antioxidant compounds, supported by experimental data and detailed protocols.

The guide presents a thorough analysis of the synthesis, characterization, and antioxidant efficacy of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, a compound structurally related to a-Methoxy-4-methylphenazine. The data is benchmarked against two well-known antioxidants, Ascorbic Acid (Vitamin C) and Trolox, a water-soluble derivative of Vitamin E.

Quantitative Data Summary

The antioxidant activity of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol and the reference compounds were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results, summarized in the table below, highlight the compound's potent antioxidant potential.

CompoundMolecular Weight ( g/mol )EC50 (ppm)
2-methoxy-4-((4-methoxyphenylimino)methyl)phenol257.2910.46[1][2]
Ascorbic Acid (Vitamin C)176.12~5
Trolox250.29~110

Experimental Protocols

A detailed methodology for the synthesis, characterization, and antioxidant activity assessment of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol is provided to ensure reproducibility of the experimental findings.

Synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol

The synthesis of the title compound is achieved through the condensation of vanillin and p-anisidine.[1]

  • Materials: Vanillin, p-anisidine, water.

  • Procedure: An equimolar mixture of vanillin and p-anisidine is stirred in water for 30 minutes.[1] The resulting product is then collected.

  • Yield: The synthesis process boasts a high yield of 95%.[1][2]

Characterization

The synthesized compound was subjected to various analytical techniques to confirm its structure and purity.

  • Physical Properties: The product is a greenish-gray solid with a melting point of 128-130 °C. It is slightly soluble in water and fully soluble in NaOH.[1]

  • FTIR Spectroscopy: The presence of a characteristic imine group absorption band was observed at 1590-1591 cm⁻¹.[1]

  • GC-MS Analysis: Gas chromatography-mass spectrometry revealed a single peak at a retention time of 44.171 minutes, with a molecular ion peak at m/z 257, confirming the molecular mass of the compound.[1]

  • ¹H-NMR Spectroscopy: The proton nuclear magnetic resonance spectrum showed a characteristic singlet signal for the imine proton at a chemical shift of 8.42 ppm.[1]

Antioxidant Activity Assay (DPPH Method)

The antioxidant capacity of the synthesized compound was determined using the DPPH radical scavenging assay.[2]

  • Principle: This method is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[2]

  • Procedure: A solution of the test compound is mixed with a DPPH solution. The change in absorbance is measured spectrophotometrically to determine the extent of radical scavenging.

  • EC50 Value: The effective concentration required to scavenge 50% of the DPPH radicals (EC50) is calculated to quantify the antioxidant activity.[2] An EC50 value of 10.46 ppm was determined for the Schiff base compound.[2]

Visualizing Antioxidant Action

The following diagrams illustrate the experimental workflow and the proposed mechanism of antioxidant activity.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Antioxidant Assay Vanillin Vanillin Stirring Stirring in Water (30 min) Vanillin->Stirring pAnisidine p-Anisidine pAnisidine->Stirring Product 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol Stirring->Product FTIR FTIR Product->FTIR GCMS GC-MS Product->GCMS HNMR ¹H-NMR Product->HNMR DPPH DPPH Assay Product->DPPH EC50 EC50 Determination DPPH->EC50

Caption: Experimental workflow for synthesis, characterization, and antioxidant testing.

antioxidant_mechanism Compound Schiff Base (Antioxidant) Compound_radical Schiff Base Radical (Stabilized by Resonance) Compound->Compound_radical Donates H• DPPH_radical DPPH• (Stable Radical, Purple) DPPH_H DPPH-H (Non-radical, Yellow) DPPH_radical->DPPH_H Accepts H•

Caption: Proposed mechanism of DPPH radical scavenging by the Schiff base compound.

References

Comparative Analysis of a-Methoxy-4-methylphenazine and its Alternative Compounds in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and therapeutic candidates is paramount. This guide provides a comparative analysis of a-Methoxy-4-methylphenazine and its alternative compounds, focusing on their biological activities, mechanisms of action, and key advantages and disadvantages supported by experimental data.

a-Methoxy-4-methylphenazine belongs to the phenazine class of heterocyclic compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The exploration of alternative phenazine derivatives is driven by the quest for enhanced efficacy, reduced toxicity, and novel therapeutic applications. This guide will delve into a selection of these alternatives, presenting a side-by-side comparison to aid in informed decision-making for research and development.

Overview of a-Methoxy-4-methylphenazine and its Alternatives

Phenazine compounds, both naturally occurring and synthetic, have garnered significant interest in medicinal chemistry due to their redox-active nature, which is often central to their biological effects. Many phenazine derivatives exert their antimicrobial and anticancer effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This guide focuses on a comparative evaluation of a-Methoxy-4-methylphenazine against prominent alternatives such as Phenazine-1-carboxylic acid (PCA), 5-Methyl-phenazine-1-carboxylic acid, and halogenated phenazine analogues.

Comparative Performance Data

The following table summarizes the available quantitative data for a-Methoxy-4-methylphenazine and its alternatives. Direct comparative studies are limited; therefore, data from various sources are presented to provide a broader perspective.

CompoundTarget Organism/Cell LineReported ActivityProsCons
a-Methoxy-4-methylphenazine Data not available in comparative studies-Photochemically stable electron mediator.Limited publicly available data on antimicrobial and cytotoxic activity.
Phenazine-1-carboxylic acid (PCA) Phellinus noxiusAntifungal, complete inhibition at >40 µg/mL[1]Potent antifungal against various plant pathogens[1]. Registered biopesticide in China.Data on cytotoxicity against human cell lines is varied.
Human cancer cell lines (HePG2, PACA, PC3, MCF7)Cytotoxic, IC50 of 45.5 µg/mL against HePG2[2].Broad-spectrum antimicrobial and significant antioxidant activity[2].Potential for off-target effects.
5-Methyl-phenazine-1-carboxylic acid Pseudomonas aeruginosa biofilmsInhibits biofilm formation.Important role in resistance to certain treatments in P. aeruginosa[3].-
Human cancer cell lines (A549, MDA MB-231)Selective cytotoxicity with IC50 values of 488.7±2.52 nM and 458.6±2.48 nM, respectively[4].Potent and selective anticancer activity[4].-
Bromophenazine Analogues Staphylococcus aureus, Staphylococcus epidermidisPotent antibacterial activity with MIC of 0.78–1.56 µM[5].32- to 64-fold more potent than pyocyanin in head-to-head MIC experiments[5].-
Halogenated Phenazine (HP) Analogues Multidrug-resistant bacteria (e.g., MRSA)Potent antibacterial and biofilm-eradicating agents[6].Active against multidrug-resistant pathogens[7]. Prodrug strategies can mitigate toxicity[7][8].Some analogues show hemolysis at higher concentrations[7].

Mechanism of Action: A Common Thread of Oxidative Stress

The primary mechanism of action for many phenazine derivatives, including the alternatives discussed, involves their ability to undergo redox cycling and generate reactive oxygen species (ROS). This process is central to their antimicrobial and cytotoxic effects.

Phenazine_Mechanism_of_Action cluster_redox_cycling Redox Cycling cluster_ros_generation ROS Generation cluster_cellular_damage Cellular Damage Phenazine Phenazine Derivative Reduced_Phenazine Reduced Phenazine Phenazine->Reduced_Phenazine Cellular Reductases (e.g., NADPH) Reduced_Phenazine->Phenazine Molecular Oxygen (O2) O2 O2 Superoxide Superoxide (O2•−) Reduced_Phenazine->Superoxide e- transfer H2O2 Hydrogen Peroxide (H2O2) Superoxide->H2O2 SOD Hydroxyl Hydroxyl Radical (•OH) H2O2->Hydroxyl Fenton Reaction DNA_Damage DNA Damage Hydroxyl->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Hydroxyl->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Hydroxyl->Protein_Oxidation Apoptosis Apoptosis DNA_Damage->Apoptosis Lipid_Peroxidation->Apoptosis Protein_Oxidation->Apoptosis

General mechanism of action for redox-cycling phenazines.

This diagram illustrates the cyclical reduction of the phenazine compound within the cell, followed by its re-oxidation by molecular oxygen. This process generates superoxide radicals, which can be further converted to other highly reactive oxygen species, ultimately leading to widespread cellular damage and programmed cell death (apoptosis).

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are essential. Below are standardized protocols for key assays used to evaluate the performance of these compounds.

Minimum Inhibitory Concentration (MIC) Test

The MIC test is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound stock solution

  • Sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Incubate the plate at the optimal temperature for the test organism (typically 35-37°C) for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

MIC_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Test Compound start->prepare_dilutions add_inoculum Add Standardized Bacterial Inoculum prepare_dilutions->add_inoculum incubate Incubate at 37°C for 16-20 hours add_inoculum->incubate read_results Read Results (Visual Inspection/Plate Reader) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader. The intensity of the color is proportional to the number of viable cells.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method for detecting intracellular ROS.

Materials:

  • Cells in culture

  • Test compound

  • DCFDA solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to attach.

  • Treat cells with the test compound for the desired time.

  • Remove the treatment medium and wash the cells with PBS.

  • Load the cells with DCFDA solution and incubate in the dark at 37°C for 30-60 minutes.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion and Future Directions

The available data suggests that several phenazine derivatives present viable and, in some cases, superior alternatives to a-Methoxy-4-methylphenazine for specific applications. Halogenated phenazines, for instance, exhibit potent activity against multidrug-resistant bacteria, while 5-Methyl-phenazine-1-carboxylic acid shows promising and selective anticancer properties. The primary mechanism of action for many of these compounds revolves around the induction of oxidative stress through ROS generation.

However, a significant gap in the literature is the lack of direct comparative studies. To facilitate a more definitive selection of compounds for further development, future research should focus on head-to-head comparisons of a-Methoxy-4-methylphenazine with its most promising alternatives. Such studies should employ standardized panels of microbial strains and cancer cell lines and utilize the robust experimental protocols outlined in this guide. This will enable a more precise evaluation of their relative potency, selectivity, and therapeutic potential, ultimately accelerating the discovery of novel and effective therapeutic agents.

References

Navigating Cross-Reactivity and Specificity: A Guide for a-Methoxy-4-methylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

The core of this analysis lies in two key areas: assessing the compound's interaction with unintended biological targets (off-target effects) and its potential to interfere with diagnostic or research immunoassays.

Understanding Cross-Reactivity in Immunoassays

Immunoassays are a cornerstone of biological research and diagnostics, but their accuracy can be compromised by cross-reactivity. This occurs when a substance other than the intended analyte is recognized by the assay's antibodies, leading to false-positive or inaccurate quantitative results. For a compound like a-Methoxy-4-methylphenazine, it is crucial to determine if it or its metabolites cross-react with assays for other structurally similar molecules, particularly in the context of drug screening or therapeutic drug monitoring.

General Experimental Protocol for Immunoassay Cross-Reactivity Testing:

A standard approach to assess cross-reactivity involves spiking the compound of interest into a drug-free matrix (e.g., urine, serum) and analyzing it with a panel of relevant immunoassays.

  • Preparation of Spiked Samples: A stock solution of a-Methoxy-4-methylphenazine is prepared and serially diluted to create a range of concentrations. These are then added to a certified drug-free biological matrix.

  • Immunoassay Analysis: The spiked samples are analyzed using commercially available immunoassay kits for drugs of abuse or other relevant therapeutic compounds with structural similarities.

  • Data Analysis: The response of the immunoassay to a-Methoxy-4-methylphenazine is measured and compared to the assay's cutoff for a positive result. The concentration of a-Methoxy-4-methylphenazine that produces a signal equivalent to the cutoff concentration of the target analyte is determined.

  • Calculation of Cross-Reactivity: Cross-reactivity is typically expressed as a percentage, calculated using the following formula:

    % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100%

Investigating Off-Target Specificity

Beyond immunoassays, it is critical to understand the binding profile of a-Methoxy-4-methylphenazine against a wide array of biological targets to identify potential off-target effects that could lead to adverse drug reactions.

Key Experimental Approaches for Specificity Profiling:
  • Receptor Binding Assays: A panel of radioligand binding assays is used to assess the affinity of a-Methoxy-4-methylphenazine for a broad range of receptors, ion channels, and transporters.

  • Enzyme Inhibition Assays: The compound is tested for its ability to inhibit the activity of a diverse panel of enzymes, such as kinases, proteases, and phosphatases.

  • Cell-Based Assays: Functional cell-based assays can reveal the effect of the compound on various signaling pathways and cellular processes.

Hypothetical Comparison of a-Methoxy-4-methylphenazine Cross-Reactivity

While no specific data exists for a-Methoxy-4-methylphenazine, the following table illustrates how cross-reactivity data is typically presented. This hypothetical data is for illustrative purposes only and is not based on experimental results.

Immunoassay TargetCutoff Concentration (ng/mL)a-Methoxy-4-methylphenazine Concentration Producing Cutoff Response (ng/mL)Calculated Cross-Reactivity (%)
Amphetamine50010,0005.0
Methamphetamine500> 50,000< 1.0
MDMA50025,0002.0
Opiates300> 100,000< 0.3
Benzodiazepines200> 100,000< 0.2

Visualizing Experimental Workflows

To facilitate a clearer understanding of the processes involved in assessing cross-reactivity and specificity, the following diagrams illustrate the typical experimental workflows.

G cluster_0 Immunoassay Cross-Reactivity Workflow Prepare Stock Solution Prepare Stock Solution Serial Dilutions Serial Dilutions Prepare Stock Solution->Serial Dilutions Spike into Drug-Free Matrix Spike into Drug-Free Matrix Serial Dilutions->Spike into Drug-Free Matrix Analyze with Immunoassay Panel Analyze with Immunoassay Panel Spike into Drug-Free Matrix->Analyze with Immunoassay Panel Determine Concentration at Cutoff Determine Concentration at Cutoff Analyze with Immunoassay Panel->Determine Concentration at Cutoff Calculate % Cross-Reactivity Calculate % Cross-Reactivity Determine Concentration at Cutoff->Calculate % Cross-Reactivity

Caption: Workflow for Immunoassay Cross-Reactivity Assessment.

G cluster_1 Off-Target Specificity Profiling Workflow Compound Synthesis and Purification Compound Synthesis and Purification Primary Screening Primary Screening Compound Synthesis and Purification->Primary Screening Receptor Binding Assays Receptor Binding Assays Primary Screening->Receptor Binding Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Primary Screening->Enzyme Inhibition Assays Secondary Screening Secondary Screening Receptor Binding Assays->Secondary Screening Enzyme Inhibition Assays->Secondary Screening Cell-Based Functional Assays Cell-Based Functional Assays Secondary Screening->Cell-Based Functional Assays Identify Off-Target Hits Identify Off-Target Hits Cell-Based Functional Assays->Identify Off-Target Hits Lead Optimization Lead Optimization Identify Off-Target Hits->Lead Optimization

Caption: Workflow for Off-Target Specificity Profiling.

In the absence of direct experimental data for a-Methoxy-4-methylphenazine, a systematic evaluation following these established principles and methodologies is essential to characterize its cross-reactivity and specificity profile. This foundational knowledge is critical for the advancement of any research or drug development program involving this compound.

Phenazine Derivatives in Biological Systems: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological performance of two key phenazine derivatives: Pyocyanin, a naturally occurring virulence factor, and Phenazine Methosulfate (PMS), a synthetic redox-cycling agent. Due to the limited availability of specific data on a-Methoxy-4-methylphenazine, this guide focuses on these well-characterized alternatives to provide a robust understanding of phenazine bioactivity.

Overview of Compared Phenazine Derivatives

Pyocyanin (PCN) is a blue-green, redox-active secondary metabolite produced by the bacterium Pseudomonas aeruginosa. It is a well-known virulence factor implicated in the pathogenicity of infections, particularly in cystic fibrosis patients.[1] Its biological effects are diverse, ranging from antimicrobial and antifungal activity to the modulation of host immune responses and induction of oxidative stress.[2][3]

Phenazine Methosulfate (PMS) is a synthetic phenazine derivative widely used in biochemical assays as an electron carrier to generate superoxide radicals.[4][5] Its primary application is in cell viability and cytotoxicity assays (e.g., MTS assay), where it facilitates the reduction of tetrazolium salts by cellular dehydrogenases.[6][7] Its ability to induce oxidative stress also makes it a tool for studying cellular responses to redox cycling.[4]

Performance in Biological Systems: A Comparative Analysis

The biological activities of pyocyanin and PMS are primarily driven by their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and interference with cellular electron transport chains. However, their specific effects and potencies differ significantly.

Antimicrobial and Cytotoxic Performance

Pyocyanin exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[8][9] Its cytotoxicity extends to eukaryotic cells, where it can induce apoptosis and necrosis.[2][10] PMS, while not primarily used as an antimicrobial, demonstrates cytotoxicity through the induction of oxidative stress, which can lead to apoptosis in cancer cells.[4]

Table 1: Comparative Antimicrobial and Cytotoxic Activity of Pyocyanin

Organism/Cell LineAssay TypePerformance Metric (Pyocyanin)Reference
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)40 - 150 µg/mL[8]
Escherichia coliMinimum Inhibitory Concentration (MIC)20 - 150 µg/mL[8]
Candida albicansBiofilm Inhibition/EradicationLimited activity[11]
Human Breast Cancer (MCF-7)Cytotoxicity (IC50)Selectively cytotoxic at < 45 µg/mL[10]
Human Embryonic Lung (L-132)Cytotoxicity (IC50)Higher concentrations required[5]
Rainbow Trout Gonad (RTG-2)Cytotoxicity (IC50)Higher concentrations required[5]
Spodoptera frugiperda (Sf9)Cytotoxicity (IC50)106.39 ± 13.92 mg/L (mitochondrial dehydrogenase inhibition)[5]

Table 2: Cytotoxic Performance of Phenazine Methosulfate

Cell LineAssay TypePerformance Metric (PMS)Reference
Human Malignant Melanoma (A375)Cytotoxicity (Annexin V-PI)1 µM induced apoptosis[4]

Mechanism of Action: Signaling Pathways and Redox Cycling

The primary mechanism of action for both pyocyanin and PMS is their ability to act as redox cyclers, accepting electrons from cellular reductants like NADH and NADPH and transferring them to molecular oxygen to produce superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[2][4] This generation of ROS leads to oxidative stress, damaging cellular components such as DNA, proteins, and lipids.[1]

G Figure 1. Redox Cycling of Phenazines and ROS Generation cluster_cell Cellular Environment NADPH NAD(P)H NADP NAD(P)+ NADPH->NADP e⁻ Phenazine_ox Phenazine (Oxidized) NADPH->Phenazine_ox e⁻ Phenazine_red Phenazine (Reduced) Phenazine_ox->Phenazine_red Reduction O2 O₂ (Molecular Oxygen) Phenazine_red->O2 e⁻ O2_superoxide O₂⁻ (Superoxide) O2->O2_superoxide Reduction H2O2 H₂O₂ (Hydrogen Peroxide) O2_superoxide->H2O2 via SOD Oxidative_Stress Oxidative Stress O2_superoxide->Oxidative_Stress H2O2->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage

Figure 1. Redox Cycling of Phenazines and ROS Generation

Pyocyanin has been shown to modulate several signaling pathways, primarily through the induction of oxidative stress. This includes:

  • Inhibition of Catalase and Glutathione Depletion: Pyocyanin can inactivate catalase and deplete the pool of reduced glutathione (GSH), compromising the cell's antioxidant defenses.[1]

  • Induction of Apoptosis: It can trigger apoptosis through mitochondrial-dependent pathways and activation of caspase-3.[1][2]

  • Inflammatory Responses: Pyocyanin can stimulate the production of pro-inflammatory cytokines like IL-8.[2]

G Figure 2. Signaling Pathways Affected by Pyocyanin Pyocyanin Pyocyanin ROS ROS Generation Pyocyanin->ROS IL8 IL-8 Production Pyocyanin->IL8 Catalase Catalase Inhibition ROS->Catalase GSH GSH Depletion ROS->GSH Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inflammation Inflammation IL8->Inflammation G Figure 3. Pyocyanin Extraction and Quantification Workflow Start Start: P. aeruginosa Culture Supernatant Add_Chloroform 1. Add Chloroform (e.g., 3 mL) Start->Add_Chloroform Centrifuge1 2. Centrifuge (e.g., 3000 rpm, 10 min) Add_Chloroform->Centrifuge1 Collect_Blue_Layer 3. Collect Blue Chloroform Layer Centrifuge1->Collect_Blue_Layer Add_HCl 4. Add 0.2 M HCl (e.g., 1 mL) Collect_Blue_Layer->Add_HCl Centrifuge2 5. Centrifuge (e.g., 3000 rpm, 5 min) Add_HCl->Centrifuge2 Measure_Absorbance 6. Measure Absorbance of Pink Aqueous Layer at 520 nm Centrifuge2->Measure_Absorbance Calculate_Concentration 7. Calculate Concentration (µg/mL = OD₅₂₀ x 17.072) Measure_Absorbance->Calculate_Concentration End End: Quantified Pyocyanin Calculate_Concentration->End G Figure 4. MTS Cell Viability Assay Workflow Start Start: Seed Cells in 96-well Plate Add_Compound 1. Add Test Compound (e.g., Pyocyanin) Start->Add_Compound Incubate1 2. Incubate (e.g., 24-72 hours) Add_Compound->Incubate1 Add_MTS_PMS 3. Add MTS Reagent containing PMS Incubate1->Add_MTS_PMS Incubate2 4. Incubate (e.g., 1-4 hours) Add_MTS_PMS->Incubate2 Measure_Absorbance 5. Measure Absorbance at 490-500 nm Incubate2->Measure_Absorbance Analyze_Data 6. Analyze Data to Determine Cell Viability Measure_Absorbance->Analyze_Data End End: Cell Viability Results Analyze_Data->End

References

Comparative Analysis of Detection Methods for a-Methoxy-4-methylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical methods for the detection and quantification of a-Methoxy-4-methylphenazine, a heterocyclic compound of interest in pharmaceutical and biological research. Due to the limited availability of direct comparative studies on this specific molecule, this guide leverages experimental data from closely related phenazine derivatives and compounds with similar structural motifs to provide a valuable reference for researchers. The objective is to offer a comprehensive overview of the potential performance of different analytical techniques, including chromatographic, spectrometric, and electrochemical methods.

Data Presentation: Quantitative Performance of Detection Methods

The following tables summarize the quantitative performance characteristics of various analytical methods applicable to the analysis of a-Methoxy-4-methylphenazine and its analogs. It is crucial to note that the data presented here is compiled from studies on related compounds and should be considered as a reference point for method selection and development.

Table 1: Chromatographic Methods

MethodAnalyte(s)MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-UV MethoxyaminePharmaceutical Preparation0.100 - 10.0 µM5 pmol (0.4 ng)-[1]
HPLC-UV Fluphenazine HClTablets2.5 - 120 µg/mL--
GC-MS Piperazine DerivativesPlasma0 - 10 µg/mL0.004 µg/mL0.016 µg/mL[2]
GC-MS Piperazine DerivativesUrine0 - 10 µg/mL0.002 µg/mL0.008 µg/mL[2]

Table 2: Electrochemical Methods

MethodAnalyte(s)ElectrodeLinear RangeLimit of Detection (LOD)Reference
Differential Pulse Voltammetry (DPV) Olsalazine SodiumGlassy Carbon2 x 10⁻⁶ - 2 x 10⁻⁴ M-[3]
Square Wave Voltammetry (SWV) Phenazine MetabolitesNanopore Electrode ArrayNot specifiedNot specified[4]
Differential Pulse Voltammetry (DPV) Chlorpromazine, ThioridazineGlassy CarbonNot specifiedNot specified[5]

Table 3: Spectroscopic Methods

MethodAnalyte(s)ParameterValueReference
Spectrofluorimetry AripiprazoleLOD0.0391 µg/mL[6]
Spectrofluorimetry ClozapineLOD0.0400 µg/mL[6]
Spectrofluorimetry 6-Methoxy-4-trifluoromethyl-carbostyrilQuantum Yield~10%[7]
Spectrofluorimetry 7-Methoxy-4-trifluoromethyl-carbostyrilQuantum Yield~10%[7]
Spectrofluorimetry 4-Cyano-6-methoxy-carbostyrilQuantum Yield~50%[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods for related compounds and may require optimization for a-Methoxy-4-methylphenazine.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from a method for the analysis of methoxyamine[1].

  • Chromatographic System: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) at a defined ratio and pH, delivered isocratically or as a gradient. The specific composition should be optimized for optimal separation.

  • Derivatization (if necessary): For compounds lacking a strong chromophore, a pre-column derivatization step may be required. For instance, methoxyamine can be reacted with 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions to form a UV-active derivative[1].

  • Sample Preparation: Dissolve the sample in a suitable solvent, filter through a 0.45 µm filter, and inject into the HPLC system.

  • Detection: Monitor the absorbance at a wavelength where the analyte or its derivative shows maximum absorption (e.g., 310 nm for the DBMOH+ derivative of methoxyamine)[1].

  • Quantification: Generate a calibration curve using standards of known concentrations to quantify the analyte in the samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a method for the analysis of piperazine designer drugs[2].

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., 50% phenyl and 50% methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient to ensure separation of the analytes. For example, start at a lower temperature and ramp up to a higher temperature at a controlled rate.

  • Sample Preparation:

    • Extraction: Perform a liquid-liquid extraction from the sample matrix (e.g., plasma, urine) using an appropriate organic solvent.

    • Derivatization: To improve volatility and chromatographic behavior, derivatize the analyte. Perfluoroacylation is a common technique for compounds with amine groups.

  • Injection: Inject a small volume of the prepared sample into the GC inlet in split or splitless mode.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

  • Quantification: Use an internal standard and a calibration curve for accurate quantification.

Differential Pulse Voltammetry (DPV)

This protocol is based on the determination of phenothiazine derivatives[5].

  • Electrochemical Workstation: A potentiostat/galvanostat with a three-electrode system.

  • Electrodes:

    • Working Electrode: Glassy carbon electrode (GCE).

    • Reference Electrode: Ag/AgCl electrode.

    • Counter Electrode: Platinum wire.

  • Supporting Electrolyte: A suitable buffer solution (e.g., 0.1 M HClO₄ or phosphate buffer at a specific pH) to provide conductivity and control the pH.

  • Sample Preparation: Dissolve the sample in the supporting electrolyte.

  • DPV Parameters:

    • Pulse Amplitude: Typically 25-50 mV.

    • Pulse Width: Around 50 ms.

    • Scan Rate: Optimized for the specific analyte.

  • Measurement: Scan the potential over a range where the analyte exhibits an electrochemical response. The peak current in the resulting voltammogram is proportional to the analyte concentration.

  • Quantification: Construct a calibration curve by measuring the peak currents of standard solutions.

Mandatory Visualization

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample containing a-Methoxy-4-methylphenazine Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Reversed-Phase Column Autosampler->Column Mobile Phase Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Concentration Result Quantification->Result

Caption: Workflow for HPLC-UV analysis.

Proposed Signaling Pathway for a-Methoxy-4-methylphenazine Induced Apoptosis

Based on studies of related compounds, a-Methoxy-4-methylphenazine may induce apoptosis through the activation of the MAPK signaling pathway, specifically involving JNK.

MAPK_Pathway cluster_stimulus Stimulus cluster_pathway MAPK Signaling Cascade cluster_response Cellular Response Compound a-Methoxy-4-methylphenazine MAP3K MAPKKK (e.g., ASK1) Compound->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K Phosphorylation MAPK JNK MAP2K->MAPK Phosphorylation Transcription_Factor c-Jun Activation MAPK->Transcription_Factor Apoptosis Apoptosis Transcription_Factor->Apoptosis Pro-apoptotic gene expression

Caption: Proposed JNK-mediated apoptotic pathway.

References

Benchmarking a-Methoxy-4-methylphenazine and its Analogs Against Established Redox Cycling Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Due to the limited availability of specific benchmarking data for a-Methoxy-4-methylphenazine, this guide provides a comparative analysis of its class of compounds—phenazine derivatives—against other well-established redox cycling agents. We will use the extensively studied phenazine, Pyocyanin, as a representative molecule for this class to benchmark its performance against established protocols involving Menadione and Resazurin. This guide offers an objective comparison of their performance, supported by experimental data, to aid in the selection of appropriate redox cycling agents for your research.

Introduction to Redox Cycling

Redox cycling is a process where a molecule undergoes repeated reduction and oxidation cycles. In biological systems, this often involves the transfer of electrons from cellular reductants like NADPH to the redox cycler, which then transfers these electrons to molecular oxygen, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[1][2] This property makes redox cycling agents valuable tools for studying oxidative stress and as agents in various biological and screening assays. However, their activity can also lead to cellular toxicity.[3]

Comparative Analysis of Redox Cycling Agents

This section provides a quantitative comparison of key characteristics of Pyocyanin (as a proxy for a-Methoxy-4-methylphenazine), Menadione, and Resazurin.

FeaturePyocyaninMenadioneResazurin
Class PhenazineNaphthoquinonePhenoxazine
Redox Potential (E°' at pH 7) -34 mV vs. SHE[4]-204 mV vs. SHE-51 mV vs. SHE
Primary Application Induction of oxidative stress, antimicrobial agent[2][5]Induction of oxidative stress, cancer therapy research[3][6]Cell viability and cytotoxicity assays[7][8]
Mechanism of ROS Generation Facilitates electron transfer from NADPH to O₂ to produce O₂⁻ and subsequently H₂O₂.[1][2]Undergoes one-electron reduction to a semiquinone radical which reacts with O₂ to form O₂⁻.[3][6]Reduced by viable cells to the fluorescent resorufin; can also generate ROS under certain conditions.[8][9]
Common Detection Methods Electrochemical detection (Cyclic Voltammetry), ROS-sensitive fluorescent probes (e.g., DCFH-DA).[10][11]ROS-sensitive fluorescent probes (e.g., DCFH-DA), measurement of NAD(P)H depletion.[3][6]Fluorescence (Ex/Em ~560/590 nm for resorufin), Absorbance.[7][12]
Limit of Detection (in specific assays) 10.5 nM (electrochemical detection in nanopore arrays).[10][13]Dependent on the assay; can induce detectable ROS at low µM concentrations.[3]Can detect as few as 100 viable cells.

Signaling Pathways and Experimental Workflows

Pyocyanin-Mediated Redox Cycling and ROS Generation

The following diagram illustrates the mechanism by which pyocyanin generates reactive oxygen species within a cell, leading to oxidative stress.

G Pyocyanin Redox Cycling cluster_cell Intracellular Environment NADPH NADPH NADP NADP+ NADPH->NADP Cellular Reductases Pyocyanin_ox Pyocyanin (Oxidized) Pyocyanin_red Pyocyanin (Reduced) Pyocyanin_ox->Pyocyanin_red Reduction Pyocyanin_red->Pyocyanin_ox Oxidation O2 O₂ (Oxygen) O2_radical O₂⁻ (Superoxide) O2->O2_radical Electron Transfer H2O2 H₂O₂ (Hydrogen Peroxide) O2_radical->H2O2 SOD Cellular_Damage Oxidative Stress & Cellular Damage H2O2->Cellular_Damage G DCFH-DA Assay Workflow Start Start Seed_Cells Seed cells in a multi-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with redox cycling agent Incubate_24h->Treat_Cells Incubate_Treatment Incubate for desired time Treat_Cells->Incubate_Treatment Wash_Cells_1 Wash cells with buffer Incubate_Treatment->Wash_Cells_1 Add_DCFHDA Add DCFH-DA working solution Wash_Cells_1->Add_DCFHDA Incubate_DCFHDA Incubate for 30-45 min at 37°C Add_DCFHDA->Incubate_DCFHDA Wash_Cells_2 Wash cells to remove excess probe Incubate_DCFHDA->Wash_Cells_2 Measure_Fluorescence Measure fluorescence (Ex/Em ~485/535 nm) Wash_Cells_2->Measure_Fluorescence Analyze_Data Analyze Data Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to Phenazine Methosulfate (PMS) and its Derivatives in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility and reliability of in vitro assays are paramount in scientific research and drug development. Electron carriers are critical components of many colorimetric assays used to determine cell viability, cytotoxicity, and enzyme activity. Phenazine Methosulfate (PMS) has historically been a widely used electron carrier. However, its inherent instability has led to the development of more stable alternatives. This guide provides a comprehensive comparison of PMS and its methoxy derivative, 1-Methoxy-PMS, along with other alternatives, focusing on their performance, stability, and impact on experimental reproducibility.

Comparative Analysis of Electron Carriers

The choice of an electron carrier can significantly impact the accuracy and reproducibility of an assay. Below is a comparative summary of PMS, its more stable analog 1-Methoxy-PMS, and other common alternatives.

Table 1: Properties and Performance of Common Electron Carriers

FeaturePhenazine Methosulfate (PMS)1-Methoxy-PMSMeldola BluePhenazine Ethosulfate (PES)
Synonyms 5-Methylphenazinium methyl sulfate, N-Methylphenazonium methosulfate1-Methoxy-5-methylphenazinium methylsulfate--
CAS Number 299-11-665162-13-27057-57-010510-77-7
Molecular Formula C₁₄H₁₄N₂O₄SC₁₅H₁₆N₂O₅SC₁₈H₁₅ClN₂OC₁₅H₁₆N₂O₄S
Stability Poor, light-sensitive. Aqueous solutions are not recommended for storage for more than one day.[1]High, photochemically stable. Aqueous solutions can be stored at room temperature for over 3 months without protection from light.[2]Good stability.Similar electron transfer capability to PMS.[3]
Redox Potential Not specified in results+63 mV[2]Not specified in resultsNot specified in results
Common Applications Electron carrier in dehydrogenase and nitric oxide reductase assays, and in cell viability assays (e.g., MTT).[4]Electron mediator between NAD(P)H and various electron acceptors like tetrazolium dyes.[5][6]Electron transfer between NADH and terminal electron acceptors.[3]Electron transfer mediator.[3]
Advantages Widely cited in historical literature.High stability enhances reproducibility.[2][6] Faster reaction rate than PMS in some assays.[6]Good stability.[3]Similar function to PMS.[3]
Disadvantages Instability can lead to unreliable and irreproducible results.[2] Reacts with sulfhydryl groups, including those in enzymes.[4]Higher cost compared to PMS.Less commonly used than phenazine derivatives.Less documentation on stability compared to 1-Methoxy-PMS.

Table 2: Compatibility with Tetrazolium Salts in Cell Viability Assays

Electron CarrierCompatible Tetrazolium SaltsAssay Principle
Phenazine Methosulfate (PMS) MTT, XTT, WST-1, WST-8PMS accepts electrons from NAD(P)H and transfers them to the tetrazolium salt, reducing it to a colored formazan product.[7][8]
1-Methoxy-PMS Tetrazolium salts (general)Functions as an electron mediator to facilitate the reduction of tetrazolium salts by NAD(P)H.[2]

Experimental Protocols: A Focus on the MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity. The reliability of this assay is highly dependent on the stability of the electron carrier used. The protocol below outlines the general steps for an MTT assay, highlighting the use of an electron carrier.

Objective: To determine the viability of cells in response to a test compound.

Materials:

  • Cells cultured in a 96-well plate

  • Test compound at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Electron Carrier Solution:

    • Option A (Less Stable): Freshly prepared Phenazine Methosulfate (PMS) solution (e.g., 1 mg/mL in PBS, protected from light).

    • Option B (More Stable): 1-Methoxy-PMS solution (e.g., 1 mg/mL in PBS).

  • Solubilization Solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Reagent Preparation: Shortly before use, prepare the MTT working solution. For assays incorporating an external electron carrier, the PMS or 1-Methoxy-PMS solution can be added to the MTT solution.

  • Incubation with MTT: Remove the culture medium from the wells and add the MTT/electron carrier solution to each well. Incubate for a period ranging from 30 minutes to 4 hours at 37°C. The optimal incubation time may need to be determined empirically.[7]

  • Formazan Solubilization: After incubation, add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability can be expressed as a percentage of the untreated control.

Note on Reproducibility: To ensure the reproducibility of results, especially when using PMS, it is crucial to prepare the solution fresh and protect it from light. The use of the more stable 1-Methoxy-PMS is recommended to minimize variability between experiments.[2][6] Studies have shown that MTT/PMS assays can be reproducible when conditions are carefully controlled.[7][9]

Visualizing the Mechanisms and Workflows

Diagram 1: Electron Transfer Pathway in a Tetrazolium-Based Viability Assay

G cluster_cell Living Cell cluster_assay Assay Reagents NADPH NAD(P)H Dehydrogenases Dehydrogenases NADPH->Dehydrogenases provides electrons NADP NAD(P)+ Dehydrogenases->NADP PMS PMS / 1-Methoxy-PMS (Electron Carrier) Dehydrogenases->PMS reduces Tetrazolium Tetrazolium Salt (e.g., MTT) PMS->Tetrazolium reduces Formazan Formazan (Colored Product) Tetrazolium->Formazan is reduced to

Caption: Electron flow from intracellular NAD(P)H to formazan.

Diagram 2: Experimental Workflow for a Cell Viability Assay

G start Start seed Seed cells in 96-well plate start->seed treat Treat with test compound seed->treat incubate Incubate (e.g., 24-72h) treat->incubate add_reagents Add MTT / Electron Carrier incubate->add_reagents incubate2 Incubate (e.g., 30min-4h) add_reagents->incubate2 solubilize Add solubilization buffer incubate2->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data read->analyze end End analyze->end

Caption: Workflow of a typical MTT-based cell viability assay.

References

A Comparative Guide to a-Methoxy-4-methylphenazine Analogs in Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biochemical and cellular research, the accurate measurement of dehydrogenase activity is paramount. This often relies on the use of artificial electron acceptors that act as intermediaries, transferring electrons from reduced nicotinamide adenine dinucleotide (NADH) or its phosphate equivalent (NADPH) to a reporter molecule, typically a tetrazolium salt that forms a colored formazan product. For years, phenazine methosulfate (PMS) was a widely used electron mediator. However, its significant photochemical instability has driven the search for more robust alternatives. This guide provides a detailed comparison of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxy-PMS), a photochemically stable analog, with other common electron acceptors, offering researchers the data and protocols needed to make informed decisions for their experimental designs.

It is important to note that the initially specified "a-Methoxy-4-methylphenazine" is not a commonly cited compound in the scientific literature. It is likely a variant or a misnomer for the well-established and commercially available 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxy-PMS), which will be the focus of this guide.

Performance Comparison of Electron Mediators

The primary advantage of 1-methoxy-PMS is its exceptional photochemical stability, a critical feature for ensuring the reliability and reproducibility of enzyme assays, particularly in high-throughput screening applications.[1][2] Unlike its predecessor, PMS, which deteriorates rapidly upon exposure to light, 1-methoxy-PMS solutions can be stored at room temperature for extended periods without significant loss of activity.[1] This stability minimizes experimental variability and reduces the need for freshly prepared reagents.

In terms of efficiency, 1-methoxy-PMS has been shown to be a highly effective electron carrier. Its rate of reduction by NADH in the lactate dehydrogenase (LDH) reaction is even faster than that of PMS.[2] The turnover number for 1-methoxy-PMS as an electron mediator between NADH and nitrotetrazolium blue is reported to be 10-12 s⁻¹, a value equal to that of the less stable PMS.[3]

Parameter1-Methoxy-PMSPhenazine Methosulfate (PMS)2,6-Dichlorophenolindophenol (DCPIP)Diaphorase
Photochemical Stability High (stable for over 3 months at room temperature)[1]Low (light-sensitive)Moderate (solutions should be prepared fresh daily)[4]High (as an enzyme)
Turnover Number (s⁻¹) 10 - 12 (with nitrotetrazolium blue)[3]10 - 12 (with nitrotetrazolium blue)[3]Not directly comparable, reduction rate is context-dependentNot applicable (enzyme)
LDH Assay Correlation High (correlation coefficient of 0.998 with diaphorase method)[3]Not specifiedCan be used, but with limitationsHigh (often used as a standard method)[3]
Redox Potential (E₀') +0.063 V[2]Not specified+0.217 V[4]Not applicable
Key Limitations MinimalPhotochemical instability, potential for radical formation[4]pH-dependent spectral properties, slow re-oxidation by air, can be directly reduced by respiratory chain components leading to inaccuracies[4][5]Higher cost, potential for lot-to-lot variability

Advantages and Limitations in Research Applications

1-methoxy-5-methylphenazinium methyl sulfate (1-methoxy-PMS)

Advantages:

  • Photochemical Stability: The most significant advantage of 1-methoxy-PMS is its resistance to degradation by light, which ensures more consistent and reliable assay results over time.[1][2]

  • High Efficiency: It exhibits a rapid rate of electron transfer, comparable to or even exceeding that of PMS, without the associated stability issues.[2]

  • Versatility: 1-methoxy-PMS can be used in a wide range of NAD(P)H-dependent dehydrogenase assays, including those for lactate dehydrogenase, glucose-6-phosphate dehydrogenase, and others.

  • Reduced Background: In activity staining of LDH isozymes after electrophoresis, 1-methoxy-PMS has been shown to produce less background staining compared to PMS.[3]

Limitations:

  • While highly stable, it is still a chemical mediator and its concentration may need to be optimized for specific enzyme systems to avoid any potential inhibitory effects at high concentrations.

Alternative Electron Acceptors
  • Phenazine Methosulfate (PMS): While an effective electron carrier, its extreme light sensitivity is a major drawback, leading to a continuous decrease in performance and the generation of reactive oxygen species that can interfere with the assay.[4]

  • 2,6-Dichlorophenolindophenol (DCPIP): DCPIP is a redox-active dye that changes from blue to colorless upon reduction, allowing for direct spectrophotometric measurement. However, it has several limitations:

    • Its spectral properties are pH-dependent, which can introduce variability in assays performed at different pH values.[4]

    • Reduced DCPIP can be slowly re-oxidized by atmospheric oxygen, potentially underestimating enzyme activity.[4]

    • In studies of mitochondrial respiration, DCPIP can be directly reduced by components of the electron transport chain, bypassing the enzyme of interest and leading to inaccurate measurements.[5]

  • Diaphorase: This enzyme (also known as lipoamide dehydrogenase) catalyzes the oxidation of NADH. When used in conjunction with a tetrazolium salt, it provides a highly specific and reliable method for measuring NADH. In fact, LDH activity measurements using 1-methoxy-PMS show a very high correlation (0.998) with those obtained using diaphorase, indicating that 1-methoxy-PMS can serve as a reliable and more cost-effective alternative to the enzyme.[3] The main limitations of diaphorase are its higher cost and potential for variability between different enzyme preparations.

Experimental Protocols

Detailed Protocol for Colorimetric Lactate Dehydrogenase (LDH) Assay

This protocol is adapted for a 96-well plate format and is suitable for measuring LDH activity in cell culture supernatants or cell lysates.

Materials:

  • 1-methoxy-PMS solution (e.g., 1 mg/mL in water, stored protected from light)

  • Iodonitrotetrazolium Chloride (INT) solution (e.g., 2 mg/mL in water)

  • NAD⁺ solution (e.g., 10 mg/mL in water)

  • L-Lactic acid solution (substrate, e.g., 100 mM in water)

  • Tris buffer (e.g., 100 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Assay Reaction Mixture (prepare fresh):

For each 1 mL of reaction mixture, combine:

  • 800 µL Tris buffer (100 mM, pH 8.0)

  • 100 µL L-Lactic acid solution (100 mM)

  • 50 µL NAD⁺ solution (10 mg/mL)

  • 25 µL INT solution (2 mg/mL)

  • 25 µL 1-methoxy-PMS solution (1 mg/mL)

Procedure:

  • Sample Preparation: Prepare your samples (e.g., cell culture supernatant, cell lysate) and include appropriate controls (e.g., blank with no enzyme, positive control with purified LDH).

  • Assay Setup: To each well of a 96-well plate, add 50 µL of your sample or control.

  • Initiate Reaction: Add 150 µL of the freshly prepared Assay Reaction Mixture to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, or until a sufficient color change is observed. The incubation time may need to be optimized based on the enzyme activity in the samples. Protect the plate from direct light during incubation.

  • Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The LDH activity is proportional to the change in absorbance over time.

Visualizing the Mechanism

The following diagrams illustrate the experimental workflow and the underlying biochemical pathway of the LDH assay using 1-methoxy-PMS.

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Prepare Samples (Supernatant/Lysate) Add_Sample Add 50 µL Sample/Control to 96-well Plate Sample->Add_Sample Controls Prepare Controls (Blank, Positive) Controls->Add_Sample Reagent Prepare Assay Reaction Mixture Add_Reagent Add 150 µL Reaction Mixture Reagent->Add_Reagent Add_Sample->Add_Reagent Incubate Incubate at 37°C (15-30 min) Add_Reagent->Incubate Measure Measure Absorbance at 490 nm Incubate->Measure Calculate Calculate LDH Activity Measure->Calculate

Caption: Workflow for a colorimetric LDH assay using a 96-well plate format.

Electron_Transfer_Pathway cluster_enzymatic Enzymatic Reaction cluster_mediation Electron Mediation cluster_detection Colorimetric Detection Lactate Lactate LDH LDH Lactate->LDH Pyruvate Pyruvate NAD NAD⁺ NAD->LDH NADH NADH NADH->NAD is oxidized to PMS_ox 1-methoxy-PMS (oxidized) NADH->PMS_ox e⁻ LDH->Pyruvate LDH->NADH PMS_red 1-methoxy-PMS (reduced) PMS_red->PMS_ox is oxidized to INT_ox INT (colorless) PMS_red->INT_ox e⁻ Formazan Formazan (colored) INT_ox->Formazan is reduced to

Caption: Electron transfer pathway in the LDH assay mediated by 1-methoxy-PMS.

References

Safety Operating Guide

Prudent Disposal of 1-Methoxy-4-methylphenazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the recommended disposal procedures for 1-Methoxy-4-methylphenazine (CAS No. 2876-17-7), synthesized from general chemical safety principles and information available for structurally related compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located during a thorough search. The following guidelines are based on best practices for handling laboratory chemicals with unknown or uncharacterized hazards. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols compliant with local, state, and federal regulations.

I. Immediate Safety and Handling Precautions

Given the absence of specific toxicity data, a precautionary approach is essential when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat is mandatory. Additional protective clothing may be necessary depending on the scale of handling.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter may be required.

Spill Management:

In the event of a spill, evacuate the immediate area. For minor spills, and if it is safe to do so, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand, or earth). Place the contaminated material into a designated, labeled hazardous waste container. For major spills, evacuate the laboratory and contact your institution's emergency response team.

II. Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous waste.

Waste Collection and Storage:

  • Containerization: Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date should also be clearly visible.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Disposal Method:

  • Do not dispose of this compound down the drain or in the regular trash.

  • The recommended method of disposal is through a licensed hazardous waste disposal company. This typically involves incineration at a permitted facility.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

III. Summary of Safety and Disposal Information

The following table summarizes the key safety and disposal considerations for this compound.

Parameter Recommendation Rationale
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.Protects against potential eye and skin irritation or absorption.
Handling Environment Well-ventilated area or chemical fume hood.Minimizes inhalation exposure to potential dusts or vapors.
Spill Cleanup Use inert absorbent material and place in a sealed container for disposal.Prevents the spread of contamination.
Waste Container Labeled, sealed, and compatible hazardous waste container.Ensures safe storage and proper identification of waste.
Disposal Method Via a licensed hazardous waste disposal service (typically incineration).Ensures environmentally sound and compliant disposal.
Prohibited Disposal Do not dispose of in drains or regular trash.Prevents environmental contamination and non-compliance with regulations.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_assessment Initial Assessment cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: Need to dispose of This compound check_sds Attempt to locate specific SDS start->check_sds sds_found SDS Found check_sds->sds_found Yes sds_not_found SDS Not Found check_sds->sds_not_found No treat_hazardous Treat as Hazardous Waste (Precautionary Principle) sds_found->treat_hazardous Follow SDS Section 13 sds_not_found->treat_hazardous collect_waste Collect in a labeled, sealed hazardous waste container treat_hazardous->collect_waste store_waste Store in designated hazardous waste area collect_waste->store_waste contact_ehs Contact Institutional EHS for pickup and disposal store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Disposal workflow for this compound.

V. Conclusion: Prioritize Safety and Compliance

Essential Safety and Operational Guidance for Handling 1-Methoxy-4-methylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 1-Methoxy-4-methylphenazine, based on potential hazards associated with related chemical structures, such as skin and eye irritation, and potential for respiratory effects.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles with side-shields or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which may cause irritation or allergic reactions.
Lab coat or impervious clothing.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area. A NIOSH/MSHA approved respirator is required when dusts are generated.Minimizes inhalation of dust or vapors, which may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Workflow

Adherence to a strict operational workflow is essential for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated laboratory space, preferably with a chemical fume hood.
  • Verify that an eyewash station and safety shower are readily accessible.[1]
  • Prepare all necessary equipment and reagents before handling the compound.
  • Designate a specific area for handling this compound to contain any potential contamination.

2. Handling the Compound:

  • Don all required personal protective equipment as outlined in the table above.
  • Avoid generating dust when working with the solid form of the compound.[2]
  • If transferring the substance, use appropriate tools (e.g., spatula, powder funnel) to minimize dispersal.
  • Keep the container tightly closed when not in use.[3][4]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If skin irritation or a rash occurs, seek medical advice.[1][3]
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][3]
  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., gloves, wipes), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Container Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Final Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not pour chemical waste down the drain.[6]

Experimental Workflow Visualization

The following diagram illustrates the key steps and decision points in the safe handling and use of this compound in a laboratory setting.

G cluster_prep Preparation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS of Related Compounds B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Weighing and Transferring C->D E Experimental Use D->E I Spill D->I J Exposure D->J F Decontaminate Work Area E->F E->I E->J G Segregate and Label Waste F->G H Store Waste for Pickup G->H

Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.